molecular formula C10H20N2O3 B1428555 Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate CAS No. 1312812-78-4

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1428555
CAS No.: 1312812-78-4
M. Wt: 216.28 g/mol
InChI Key: LUQURLQDYAJECW-YUMQZZPRSA-N
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Description

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQURLQDYAJECW-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312812-78-4, 1268511-99-4
Record name 1-Piperidinecarboxylic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312812-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

CAS Number: 1312812-78-4

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate. It delves into the compound's synthesis, properties, and critical applications, with a focus on the scientific rationale behind its use in medicinal chemistry.

Introduction: A Chiral Scaffold of Strategic Importance

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, identified by the CAS Number 1312812-78-4, is a highly functionalized chiral piperidine derivative.[1][2] Its structure is distinguished by a piperidine core with an amino group at the 3-position and a hydroxyl group at the 4-position, both in a specific cis-stereochemical configuration ((3S,4S)). The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions.

The precise spatial arrangement of the amino and hydroxyl groups makes this molecule a valuable building block in the synthesis of complex pharmaceutical agents. Its stereochemistry is crucial for achieving selective interactions with biological targets, such as the active sites of enzymes, which is a cornerstone of modern drug design.[3] Consequently, it is frequently employed in the development of novel therapeutics, particularly protease inhibitors and antiviral agents.[1][3]

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValue
CAS Number 1312812-78-4[1][2]
Molecular Formula C₁₀H₂₀N₂O₃[1][2]
Molecular Weight 216.28 g/mol [1][2]
IUPAC Name tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate
InChI Key LUQURLQDYAJECW-YUMQZZPRSA-N[1]
Appearance Typically an off-white powder or solid
Purity ≥98% (as commonly supplied for research)[2]
Storage Sealed in a dry environment, recommended at 2-8°C[4]

Synthesis and Stereochemical Control

The synthesis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a multi-step process where achieving the correct stereochemistry is the primary challenge. While proprietary industrial-scale syntheses may vary, the general approach relies on stereoselective reactions or the use of a chiral starting material.

The Boc protecting group on the piperidine nitrogen serves a critical function: it deactivates the otherwise reactive secondary amine, preventing it from interfering with subsequent chemical transformations. This allows chemists to selectively modify other parts of the molecule. The Boc group is favored due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid) when no longer needed.

Below is a conceptual workflow illustrating a plausible synthetic strategy.

G cluster_0 Conceptual Synthetic Workflow A Chiral Precursor (e.g., derivative of an amino acid) B Ring Formation & Functionalization A->B Cyclization C Stereoselective Reduction / Hydroxylation B->C Diastereocontrol E Introduction of Amino Group C->E Azide or other N-source D Boc Protection F Final Product (CAS: 1312812-78-4) D->F Purification E->D (Boc)2O

Caption: Conceptual workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The utility of this piperidine derivative is most pronounced in the field of medicinal chemistry, where it acts as a constrained scaffold to orient functional groups in a precise three-dimensional arrangement.

Role as a Peptidomimetic Scaffold

In many biological processes, proteins interact through specific peptide sequences. The (3S,4S)-3-amino-4-hydroxypiperidine scaffold can act as a peptidomimetic, mimicking the transition state of a peptide bond being cleaved by a protease enzyme.[3] This makes it an excellent starting point for designing protease inhibitors, which are a critical class of drugs for treating viral infections like HIV and HCV.[3]

Versatility in Synthesis

The presence of three distinct functional groups—the Boc-protected amine, the free primary amine, and the hydroxyl group—provides significant synthetic versatility. Each site can be selectively addressed to build more complex molecules. For example, the primary amine is a nucleophile ready for acylation or alkylation, while the hydroxyl group can be derivatized to form ethers or esters.

The diagram below illustrates the compound's role as a key intermediate in the synthesis of a hypothetical drug candidate.

G cluster_1 Role in Drug Candidate Synthesis start Tert-butyl (3s,4s)-3-amino- 4-hydroxypiperidine-1-carboxylate step1 Couple with Carboxylic Acid (R1-COOH) via Amide Bond Formation start->step1 intermediate Intermediate A step1->intermediate step2 Derivatize Hydroxyl Group (e.g., Etherification with R2-X) intermediate->step2 intermediate2 Intermediate B step2->intermediate2 step3 Boc Deprotection (e.g., TFA) intermediate2->step3 final Final Drug Candidate step3->final

Caption: Use as a building block in a multi-step drug synthesis.

Experimental Protocol: Amide Coupling

This section provides a generalized, self-validating protocol for a common reaction involving the title compound: the formation of an amide bond using the primary amino group.

Objective: To couple a generic carboxylic acid (R-COOH) to the 3-amino group of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

Materials:

  • Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 15-20 minutes. This pre-activation step forms the active ester, which is highly reactive towards amines.

  • Amine Addition: Add a solution of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF to the activated mixture, followed by the dropwise addition of DIPEA (3.0 eq). The base is crucial to neutralize the acid formed during the reaction.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is complete when the starting amine is fully consumed. This direct monitoring ensures the protocol's validity for the specific substrates used.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.

Safety and Handling

As a fine chemical intended for research, proper handling is essential. Safety data sheets indicate that compounds of this class may cause skin and eye irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

  • Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 2-8°C, to ensure long-term stability.[4]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

  • Benchchem. tert-butyl (3S,4S)
  • Benchchem. Tert-butyl (3s,4s)
  • PubChem. (3S,4S)
  • Echemi. tert-butyl (3S,4S)
  • Appretech Scientific Limited. tert-Butyl (3S,4S)
  • Benchchem.
  • PubChem. t-Butyl (3S,4R)
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • MySkinRecipes. (3S,4R)
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • ChemScene. tert-Butyl (3S,4S)
  • PubMed Central.

Sources

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate, a chiral piperidine derivative of significant interest in pharmaceutical research and development. With a molecular weight of 216.28 g/mol , this compound serves as a critical building block in the synthesis of complex bioactive molecules, particularly protease and kinase inhibitors.[1][2] This document details its chemical and physical properties, elucidates its strategic importance in medicinal chemistry, outlines a standard workflow for its quality control, and provides essential safety and handling protocols. The content is tailored for researchers, chemists, and drug development professionals who utilize chiral intermediates in the creation of novel therapeutic agents.

Compound Identification and Core Properties

Precise identification is paramount for ensuring the correct stereochemistry, which is fundamental to the biological activity of the final therapeutic product. The title compound, with the (3S,4S) configuration, must be distinguished from its various diastereomers and regioisomers.

IdentifierData
IUPAC Name tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate
Molecular Formula C₁₀H₂₀N₂O₃[1][2][3][4]
Molecular Weight 216.28 g/mol [1][2][4]
CAS Number 1312812-78-4[2]
InChIKey LUQURLQDYAJECW-YUMQZZPRSA-N[2]

Note on Isomers: It is critical to differentiate this compound from its isomers, which possess different CAS numbers and spatial arrangements, such as the (3S,4R) diastereomer (CAS 1820579-78-9) and the (3S,4S)-4-amino-3-hydroxy regioisomer (CAS 1161932-04-2).[1][4][5][6]

Physicochemical Properties

The physical and chemical characteristics of this intermediate are essential for its handling, reaction setup, and purification.

PropertyValueSource
Appearance Off-white solid powder[7]
Exact Mass 216.14739250 Da[4]
Calculated Density 1.142 g/cm³[8]
XLogP3 -0.2[4][5]
Polar Surface Area 75.8 Ų[4]
Storage Conditions Store sealed in a dry environment, 2-8°C recommended[6][8]

Significance in Medicinal Chemistry and Drug Development

The strategic value of tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate lies in its precisely defined three-dimensional structure. As a chiral synthon, it provides a rigid piperidine scaffold with versatile functional groups, making it an ideal starting point for molecules designed to interact with specific biological targets.

Expert Insight: The choice of this specific building block is driven by its ability to mimic peptide transition states, a common strategy in inhibitor design.[6] The cis-relationship of the amino and hydroxyl groups on the piperidine ring allows for specific hydrogen bonding patterns with enzyme active sites, enhancing potency and selectivity.[2][6]

Key Applications:

  • Protease Inhibitors: It is extensively used in the synthesis of therapeutic candidates for HIV and Hepatitis C (HCV), where the molecule's core structure contributes to the inhibition of viral proteases.[6]

  • Kinase Inhibitors: The piperidine scaffold is a common feature in modern kinase inhibitors designed for oncology applications.[1]

  • Versatile Intermediate: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is a crucial feature. It serves as an acid-labile protecting group, rendering the nitrogen non-nucleophilic during synthetic transformations. This allows for selective reactions at the C3-amino and C4-hydroxyl groups. Once the desired modifications are made, the Boc group can be cleanly removed under mild acidic conditions to reveal the secondary amine for further functionalization.[8]

Synthesis and Quality Control Workflow

A common synthetic route to this compound begins with L-aspartic acid, leveraging its inherent chirality to establish the desired stereocenters through a multi-step process involving protection, reduction, and cyclization steps.[1] Regardless of the synthetic origin, a rigorous quality control (QC) protocol is non-negotiable to validate the identity, purity, and stereochemical integrity of the material.

Standard QC Workflow for Chiral Intermediates

QC_Workflow cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Purity & Final Approval A Incoming Material Batch B Visual Inspection & Solubility Check A->B C NMR Spectroscopy (¹H, ¹³C) B->C Identity & Structure D Mass Spectrometry (HRMS) B->D Molecular Weight E HPLC/UPLC Analysis B->E Purity & Impurities F Data Review & Comparison to Standard C->F D->F E->F G Certificate of Analysis (CoA) Issued F->G Meets Specification

Caption: A typical quality control workflow for verifying the identity and purity of a chiral intermediate.

Experimental Protocol: Standard QC Analysis

This protocol describes a self-validating system to confirm that a batch of tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate meets required specifications.

1. Sample Preparation:

  • Accurately weigh ~10 mg of the compound for NMR analysis and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Prepare a separate stock solution of ~1 mg/mL in methanol or acetonitrile for MS and HPLC analysis.

2. ¹H NMR Spectroscopy:

  • Objective: To confirm the chemical structure and stereochemical relationship of protons.
  • Procedure: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
  • Causality: The proton signals, their multiplicity (splitting patterns), and coupling constants will confirm the connectivity of the piperidine ring and the cis orientation of the C3 and C4 substituents. The large signal corresponding to the nine equivalent protons of the tert-butyl group should be clearly visible around 1.4 ppm.

3. High-Resolution Mass Spectrometry (HRMS):

  • Objective: To confirm the elemental composition and exact molecular weight.
  • Procedure: Infuse the prepared stock solution into an ESI-TOF or Orbitrap mass spectrometer.
  • Causality: The measured mass of the protonated molecule [M+H]⁺ should match the theoretical exact mass (217.1547) within a narrow tolerance (typically < 5 ppm). This provides unambiguous confirmation of the molecular formula C₁₀H₂₀N₂O₃.

4. HPLC Purity Analysis:

  • Objective: To determine the purity of the compound and quantify any impurities.
  • Procedure:
  • Inject 5-10 µL of the stock solution onto a reverse-phase C18 column.
  • Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
  • Monitor the elution profile using a UV detector (e.g., at 210 nm, as the Boc-group has a weak chromophore).
  • Causality: A single major peak should be observed. The area percentage of this peak relative to the total area of all peaks provides the purity value. This method is crucial for detecting non-volatile impurities that would be invisible to NMR or MS.

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.

GHS Hazard Statements:

  • H315: Causes skin irritation.[5][7][9]

  • H319: Causes serious eye irritation.[5][7][9][10]

  • H335: May cause respiratory irritation.[5][7][9]

Safe Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[9][10][11]

  • Avoid breathing dust; handle as a powder in a way that minimizes aerosol formation.[7][9]

  • Wash hands thoroughly after handling the material.[9][11]

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage Recommendations:

  • Keep the container tightly closed to prevent moisture absorption and contamination.[7][10]

  • Store in a dry, cool, and well-ventilated place.[7][10]

  • For long-term stability, storage at 2-8°C is recommended.[8]

Conclusion

Tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate is more than a chemical with a molecular weight of 216.28 g/mol ; it is a meticulously designed tool for modern drug discovery. Its value is derived from its specific stereochemistry and the strategic placement of functional groups, which enable the construction of highly selective and potent therapeutic agents. A thorough understanding of its properties, coupled with rigorous quality control and safe handling practices, is fundamental to its successful application in the synthesis of next-generation pharmaceuticals.

References

  • Benchchem. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate.

  • Benchchem. Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

  • Echemi. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate.

  • PubChem. (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate.

  • Stratech. tert-butyl (3S, 4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate, min 97%, 100 mg.

  • PubChem. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate.

  • MySkinRecipes. (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate.

  • Biosynth. tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate.

  • Benchchem. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate.

  • Jubilant Ingrevia Limited. 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.

  • Fisher Scientific. SAFETY DATA SHEET.

  • MySkinRecipes. tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate.

  • BLD Pharmatech. SAFETY DATA SHEET.

  • Thermo Fisher Scientific. SAFETY DATA SHEET.

  • BLDpharm. (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.

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An In-depth Technical Guide to Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate: A Chiral Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, a pivotal chiral building block in modern medicinal chemistry. Its unique stereochemistry and functional group arrangement make it an invaluable intermediate in the synthesis of complex bioactive molecules, particularly in the development of targeted therapies such as kinase and protease inhibitors. This document will delve into the molecule's structure, physicochemical properties, stereoselective synthesis, spectral characterization, and its critical applications in drug discovery, supported by detailed protocols and safety information.

Introduction: The Strategic Importance of Chiral Piperidines in Drug Design

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. The introduction of stereochemically defined functional groups onto this ring system allows for precise three-dimensional interactions with biological targets, leading to enhanced potency and selectivity. Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, with its vicinal amino and hydroxyl groups in a specific trans configuration, offers a unique conformational constraint and hydrogen bonding pattern that is highly sought after for designing molecules that fit into complex enzyme active sites. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and allows for facile deprotection under specific conditions, making it a versatile intermediate in multi-step syntheses.

Molecular Structure and Physicochemical Properties

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative with the following key identifiers:

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
CAS Number 1312812-78-4
Appearance Off-white to white powder or solid
Stereochemistry (3s,4s)

The (3s,4s) stereochemistry dictates a trans relationship between the amino group at the 3-position and the hydroxyl group at the 4-position of the piperidine ring. This specific arrangement is crucial for its utility in creating targeted inhibitors.

Stereoselective Synthesis: A Conceptual Workflow

The asymmetric synthesis of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is critical to obtaining the desired enantiomerically pure compound. A common and effective strategy employs a chiral pool approach, starting from a readily available and enantiopure starting material like L-aspartic acid.[1] This method ensures the correct stereochemistry is set early in the synthetic sequence.

The overall synthetic strategy can be conceptualized as follows:

G A L-Aspartic Acid B Diesterification & N-Protection A->B MeOH, SOCl2 then Boc2O C Selective Reduction of one Ester B->C NaBH4 D Hydroxyl Activation (e.g., Mesylation) C->D MsCl, Et3N E Intramolecular Cyclization D->E Base F Reduction of Amide & Ester E->F LiAlH4 G Boc Protection of Piperidine Nitrogen F->G Boc2O H Final Product: tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate G->H

Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Illustrative)

It is important to note that the following is an illustrative protocol based on established chemical transformations and may require optimization. All procedures should be carried out by trained professionals in a suitable laboratory setting.

Step 1: Protection and Reduction of L-Aspartic Acid L-aspartic acid is first converted to its dimethyl ester, and the amino group is protected with a suitable protecting group. One of the ester groups is then selectively reduced to a primary alcohol.

Step 2: Mesylation and Intramolecular Cyclization The primary alcohol is activated by conversion to a mesylate. Subsequent treatment with a base induces an intramolecular cyclization to form the piperidine ring system.

Step 3: Reduction and Boc Protection The remaining ester and the amide functionalities are reduced, followed by the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Step 4: Final Deprotection and Purification Any remaining protecting groups on the amino and hydroxyl functionalities are removed, and the final product is purified by column chromatography or recrystallization to yield tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

Spectral Characterization

The structural integrity and stereochemistry of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate are confirmed through various spectroscopic techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~2.5-4.0 ppm), and protons of the amino and hydroxyl groups.
¹³C NMR Resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the carbons of the piperidine ring, and the methyl carbons of the tert-butyl group.
FT-IR (cm⁻¹) Characteristic absorptions for N-H and O-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2850-2980 cm⁻¹), and the C=O of the carbamate (~1680 cm⁻¹).
Mass Spec. (ESI-MS) [M+H]⁺ peak at m/z 217.15.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The primary application of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is as a chiral intermediate in the synthesis of high-value pharmaceutical targets, particularly kinase inhibitors.[1][2] The specific stereochemistry of the amino and hydroxyl groups allows for the creation of molecules that can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

Role in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. Several BTK inhibitors feature a chiral piperidine moiety to achieve high potency and selectivity. The (3s,4s)-3-amino-4-hydroxypiperidine core can be elaborated to introduce pharmacophoric elements that interact with key residues in the BTK active site.

G A tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate B Coupling with Heterocyclic Core A->B SNAr or Buchwald-Hartwig coupling C Further Functionalization B->C Introduction of recognition elements D Boc Deprotection C->D TFA or HCl E Final BTK Inhibitor D->E Final modification if needed

Caption: General synthetic scheme for BTK inhibitors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

  • Hazard Identification : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.

  • Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[3]

  • First Aid :

    • If on skin : Wash with plenty of soap and water.

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate stands out as a meticulously designed chiral building block that addresses the increasing demand for stereochemically pure intermediates in drug discovery. Its well-defined structure provides a reliable platform for the synthesis of next-generation targeted therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and application, underscoring its significance for researchers and scientists in the pharmaceutical industry.

References

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Synthesis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a highly valuable chiral building block in contemporary medicinal chemistry. Its rigid piperidine scaffold, adorned with a specific syn-stereochemical arrangement of amino and hydroxyl groups, is a key pharmacophore in a multitude of therapeutic agents, particularly kinase and protease inhibitors[1][2]. The precise control of stereochemistry at the C3 and C4 positions presents a significant synthetic challenge. This guide provides an in-depth analysis of the prevalent and innovative strategies for the stereocontrolled synthesis of this crucial intermediate. We will explore methodologies starting from chiral pool precursors, diastereoselective approaches, and resolution techniques, offering insights into the causality behind experimental choices and providing detailed protocols for key transformations.

Strategic Overview of Synthetic Approaches

The synthesis of a molecule with two contiguous stereocenters like Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate requires a robust strategy to control both relative and absolute stereochemistry. The primary approaches can be broadly categorized as follows:

  • Chiral Pool Synthesis: This strategy leverages the inherent chirality of readily available natural products like amino acids or sugars as starting materials.

  • Asymmetric Synthesis: These methods introduce chirality into an achiral or racemic substrate using a chiral catalyst or reagent. This includes powerful techniques like asymmetric dihydroxylation and hydrogenation.

  • Resolution of Racemates: In this approach, a racemic mixture of an intermediate is prepared and then the desired enantiomer is separated, often through classical crystallization of diastereomeric salts or more advanced enzymatic kinetic resolution.

The choice of strategy often depends on factors such as scale, cost, available resources, and the desired enantiomeric purity.

Synthesis_Strategies cluster_strategies Synthetic Strategies cluster_chiral_pool Examples cluster_asymmetric Methods cluster_resolution Techniques Topic Synthesis of (3s,4s)-3-Amino-4-hydroxypiperidine-1-carboxylate Chiral_Pool Chiral Pool Synthesis Topic->Chiral_Pool Asymmetric_Synth Asymmetric Synthesis Topic->Asymmetric_Synth Resolution Resolution of Racemates Topic->Resolution Aspartic_Acid L-Aspartic Acid Chiral_Pool->Aspartic_Acid Ribose 2-Deoxy-D-Ribose Chiral_Pool->Ribose AD Asymmetric Dihydroxylation Asymmetric_Synth->AD AH Asymmetric Hydrogenation Asymmetric_Synth->AH Classical_Res Classical Resolution Resolution->Classical_Res Enzymatic_Res Enzymatic Kinetic Resolution Resolution->Enzymatic_Res

Caption: Overview of major synthetic strategies.

Chiral Pool Synthesis: Leveraging Nature's Chirality

Utilizing a chiral starting material is often a direct and cost-effective route to enantiomerically pure products. L-aspartic acid has emerged as a common and logical starting point for the target molecule.

Synthesis from L-Aspartic Acid

This pathway involves a sequence of well-established transformations to build the piperidine ring with the correct stereochemistry. The key steps are protection, reduction, and intramolecular cyclization[1].

Workflow:

Aspartic_Acid_Route A L-Aspartic Acid B Protection & Esterification (e.g., Boc, Methyl ester) A->B Step 1 C Di-tert-butyl dicarbonate, Thionyl chloride/Methanol D Selective Reduction of Esters (e.g., NaBH4, LiBH4) B->D Step 2 E Diol Intermediate F Activation of Hydroxyls (e.g., Mesylation, Tosylation) E->F Step 3 G MsCl or TsCl, Base H Intramolecular Cyclization (Deprotection & Ring Closure) F->H Step 4 I Piperidinone Intermediate J Stereoselective Reduction & Final Protection I->J Step 5 K Target Molecule J->K

Caption: Synthetic workflow from L-Aspartic Acid.

Causality and Experimental Insights:

  • Protection Strategy: The initial protection of the amine as a tert-butoxycarbonyl (Boc) group is crucial. The Boc group is stable under the reduction conditions used for the esters but can be readily removed under acidic conditions to facilitate cyclization[3]. Esterification of the carboxylic acids facilitates their subsequent reduction.

  • Selective Reduction: The reduction of the diester to a diol is a critical step. Sodium borohydride (NaBH₄) is often used, sometimes in the presence of a Lewis acid, to achieve this transformation. Careful control of temperature is necessary to avoid over-reduction or side reactions.

  • Cyclization: The diol is typically converted to a ditosylate or dimesylate to turn the hydroxyl groups into good leaving groups. Subsequent treatment with a primary amine (often benzylamine for its ease of removal later via hydrogenolysis) leads to an Sₙ2 reaction, forming the piperidine ring. The stereochemistry from the starting L-aspartic acid dictates the stereochemistry of the final product.

Asymmetric Synthesis: Creating Chirality

Asymmetric methods offer elegant solutions for setting the desired stereocenters, often in a single key step. The Sharpless Asymmetric Dihydroxylation (AD) is particularly well-suited for creating the syn-1,2-amino alcohol moiety.

Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless AD reaction converts an alkene into a vicinal diol with high enantioselectivity using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid ligand[4][5]. For the synthesis of our target molecule, a suitable N-Boc protected tetrahydropyridine precursor is required.

Mechanism Insight:

The reaction proceeds through a [3+2] cycloaddition of the OsO₄, complexed with the chiral ligand, to the alkene. The ligand creates a chiral pocket, forcing the osmium tetroxide to approach the double bond from a specific face, thus dictating the stereochemistry of the resulting diol[4]. The choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) determines which enantiomer of the diol is formed.

Protocol: Sharpless Asymmetric Dihydroxylation of a Tetrahydropyridine Precursor

  • Setup: To a stirred solution of AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-BuOH and water at room temperature, add methanesulfonamide (CH₃SO₂NH₂).

  • Cooling: Cool the mixture to 0 °C in an ice bath until it becomes a clear solution.

  • Substrate Addition: Add the N-Boc-1,2,3,6-tetrahydropyridine substrate.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite and stirring for 1 hour.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude diol by silica gel column chromatography.

This diol can then be converted to the target amino alcohol through a sequence involving selective protection, activation of one hydroxyl group, displacement with an azide (Sₙ2 inversion), and subsequent reduction.

Resolution of Racemates: The Separation Strategy

When a straightforward asymmetric synthesis is not available, preparing a racemic mixture and then separating the enantiomers is a viable alternative. Enzymatic resolution has gained favor over classical methods due to its high selectivity and mild reaction conditions.

Enzymatic Kinetic Resolution

Kinetic resolution relies on the principle that two enantiomers react at different rates with a chiral catalyst or reagent. Enzymes, being inherently chiral, are excellent catalysts for this purpose[6]. For a racemic mixture of an amino alcohol intermediate, a lipase can be used to selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer[7][8].

Workflow: Lipase-Catalyzed Resolution

  • Substrate: A racemic mixture of a suitable precursor, for instance, rac-(3,4)-3-azido-4-hydroxypiperidine.

  • Enzyme: An immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B). Immobilization simplifies catalyst removal post-reaction.

  • Acyl Donor: An acylating agent like vinyl acetate is often used, as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

  • Solvent: A non-polar organic solvent such as hexane or diisopropyl ether.

  • Procedure: The racemic substrate, enzyme, and acyl donor are stirred in the solvent. The reaction is monitored until approximately 50% conversion is reached.

  • Separation: The enzyme is filtered off. The mixture containing the acylated enantiomer and the unreacted enantiomer can then be separated by column chromatography.

The key limitation of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. However, strategies like dynamic kinetic resolution (DKR), where the unwanted enantiomer is racemized in situ, can overcome this limitation[9].

Key Experimental Protocols

Protocol 1: N-Boc Protection of Piperidine Nitrogen

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step in many synthetic routes.

  • Reagents and Materials:

    • Piperidine starting material (1.0 eq.)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.3 eq.)[10]

    • Base: Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 eq.)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the piperidine starting material in the chosen solvent.

    • Add the base (e.g., TEA) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed[11].

    • Quench the reaction with water or saturated aqueous NaHCO₃.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Epoxide Ring-Opening with an Amine Nucleophile

This reaction is a direct method for forming β-amino alcohols. The regioselectivity is a key consideration.

  • Reagents and Materials:

    • Epoxide-substituted piperidine (1.0 eq.)

    • Amine nucleophile (e.g., sodium azide followed by reduction, or a protected amine) (1.5 - 2.0 eq.)

    • Solvent: Methanol, Ethanol, or aprotic solvent like THF/water.

  • Procedure (Base-Catalyzed Example):

    • Dissolve the epoxide in a suitable solvent like methanol.

    • Add the amine nucleophile (e.g., sodium azide).

    • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Take up the residue in water and extract with an organic solvent.

    • Dry and concentrate the organic layers to yield the crude β-azido alcohol.

    • This intermediate can then be reduced (e.g., by hydrogenation with Pd/C or with LiAlH₄) to the desired β-amino alcohol.

Causality: Under basic or neutral conditions, the amine nucleophile will attack the less sterically hindered carbon of the epoxide in a classic Sₙ2 fashion[12]. This provides excellent regioselectivity. Acidic conditions can also be used, but may lead to a mixture of products depending on the substitution pattern of the epoxide[12][13].

Data Summary

Synthetic StrategyKey AdvantagesKey DisadvantagesTypical No. of StepsStereocontrol
Chiral Pool (L-Aspartic Acid) Readily available, inexpensive starting material; well-defined stereochemistry.Can involve a lengthy sequence of reactions.5-7Substrate-controlled
Asymmetric Dihydroxylation Potentially shorter route; high enantioselectivity.Requires specialized chiral ligands and a toxic osmium catalyst; precursor synthesis needed.3-5 (from precursor)Catalyst-controlled
Enzymatic Resolution Excellent enantioselectivity; mild, environmentally benign conditions.Maximum yield is 50% (unless DKR); requires screening for a suitable enzyme.VariableEnzyme-controlled

Conclusion

The synthesis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a well-studied area of organic chemistry, driven by its importance in drug discovery. While multiple strategies exist, the choice of the optimal route depends on the specific requirements of the research or development program. Chiral pool synthesis from L-aspartic acid remains a reliable and scalable method. Asymmetric approaches, particularly those employing Sharpless dihydroxylation, offer elegant and efficient alternatives. Finally, enzymatic resolutions provide a powerful tool for accessing enantiopure material, aligning with the principles of green chemistry. A thorough understanding of the mechanisms and experimental nuances of each approach is paramount for the successful and efficient synthesis of this critical pharmaceutical intermediate.

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A-1 Technical Guide to the Chiral Purity Analysis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination of chiral purity for Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, a critical chiral building block in modern drug discovery.[1][2][] Given the profound impact of stereochemistry on a drug's pharmacological and toxicological profile, ensuring the stereochemical integrity of such intermediates is a mandate for regulatory compliance and therapeutic success.[4][5][6] This document delineates the foundational principles of chirality as they apply to the target molecule, details the primary analytical methodologies for purity assessment, provides a validated, step-by-step chiral High-Performance Liquid Chromatography (HPLC) protocol, and discusses orthogonal techniques for comprehensive characterization. The content is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for chiral purity analysis.

Introduction: The Imperative of Stereochemical Control

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a synthetic intermediate whose value lies in its precisely defined three-dimensional structure.[7] As a chiral building block, it serves as a foundational scaffold for constructing complex bioactive molecules, including protease inhibitors and other therapeutic agents where specific stereochemistry is essential for target engagement.[2][8]

The molecule possesses two stereogenic centers at the C3 and C4 positions of the piperidine ring, giving rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The (3S,4S) and (3R,4R) isomers are enantiomers, while the (3S,4R) and (3R,4S) isomers are their respective diastereomers. Biological systems, being inherently chiral, often interact differently with each stereoisomer.[4][5] One isomer may elicit the desired therapeutic effect, while another could be inactive or, in the worst case, toxic—a fact underscored by the thalidomide tragedy.[4] Therefore, the rigorous quantification of the desired (3S,4S) isomer against its potential stereoisomeric impurities is a non-negotiable aspect of quality control in pharmaceutical development.[9][10]

Core Analytical Strategy: Chromatographic and Spectroscopic Approaches

The primary challenge in chiral analysis is to differentiate between enantiomers, which possess identical physical properties in an achiral environment. This requires creating a chiral environment that forces the enantiomers to interact differently, allowing for their separation and quantification.[9] The two most powerful and widely adopted techniques for this purpose are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most robust and widely used technique for separating and quantifying enantiomers and diastereomers.[9][11][12] The separation is achieved using a Chiral Stationary Phase (CSP) that creates transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.[11]

Causality of Separation on Polysaccharide-Based CSPs: For amino alcohols like our target compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[9][11][13] The separation mechanism is multifactorial, relying on a combination of non-covalent interactions:

  • Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups of the analyte can form hydrogen bonds with the carbamate or ester functionalities on the polysaccharide backbone of the CSP.

  • Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to differential retention.

  • Inclusion Complexation: The chiral analyte can fit into helical grooves or cavities within the polysaccharide structure. The "fit" is stereospecific, leading to one enantiomer being retained longer than the other.

The Challenge of Detection & The Solution of Derivatization: A significant challenge with Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is its lack of a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult.[11][14] To overcome this, pre-column derivatization is often employed.[9][11][12] Reacting the analyte with a reagent containing a chromophore (e.g., 3,5-Dinitrobenzoyl chloride or a benzoyl chloride derivative) introduces a UV-active tag, dramatically enhancing detection sensitivity.[11][14] This derivatization converts the primary amine into a stable amide, which also improves peak shape and chromatographic performance.

NMR Spectroscopy: An Orthogonal Approach

NMR spectroscopy provides a powerful orthogonal method for confirming chiral purity. In a standard achiral solvent, enantiomers are indistinguishable by NMR. However, by introducing a chiral auxiliary, a diastereomeric interaction can be induced.

  • Chiral Derivatizing Agents (CDAs): The analyte is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride, to form a covalent mixture of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of their unique, well-resolved signals (e.g., methoxy protons on the Mosher's ester) can be determined by integration to calculate the enantiomeric excess of the original sample.[15]

  • Chiral Solvating Agents (CSAs): A simpler approach involves adding a chiral solvating agent to the NMR sample.[16][17][18] The CSA forms transient, non-covalent diastereomeric complexes with the analyte enantiomers, leading to small but measurable differences in the chemical shifts of certain protons.[18] This method is advantageous as it is non-destructive and avoids a separate reaction step.[16]

Validated Protocol: Chiral HPLC Analysis via Pre-Column Derivatization

This section provides a self-validating, step-by-step protocol for determining the chiral purity of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Analyte Dissolve Dissolve in ACN Sample->Dissolve Deriv Add Derivatizing Agent (e.g., Benzoyl Chloride) & Base (e.g., TEA) Dissolve->Deriv React React at RT Deriv->React Quench Quench & Dilute React->Quench Inject Inject Sample Quench->Inject Separate Separate on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Diastereomeric & % Enantiomeric Excess Integrate->Calculate Report Generate Report Calculate->Report cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_data cluster_data

Caption: Workflow for Chiral Purity Analysis.

Step-by-Step Methodology

1. Derivatization: a. Accurately weigh ~5 mg of the Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate sample into a clean vial. b. Dissolve the sample in 1.0 mL of anhydrous acetonitrile (ACN). c. Add 1.5 equivalents of a non-chiral base (e.g., triethylamine, TEA). d. Add 1.2 equivalents of benzoyl chloride (or a similar derivatizing agent) dropwise while vortexing.[14] e. Allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC or achiral HPLC. f. Quench the reaction with a small amount of methanol and dilute to a final concentration of ~0.5 mg/mL with the mobile phase.

2. HPLC Analysis: a. Inject the prepared sample into the HPLC system. b. Separate the diastereomers and enantiomers using the conditions outlined in Table 1. c. Monitor the elution profile using a UV detector at an appropriate wavelength for the derivative (e.g., 230 or 254 nm).[14]

3. Data Analysis: a. Identify and integrate the peaks corresponding to all stereoisomers. The desired (3S,4S) product, the enantiomeric (3R,4R) impurity, and any diastereomeric impurities will have distinct retention times. b. Calculate the diastereomeric excess (% de) and enantiomeric excess (% ee) using the peak areas.

Data Presentation & Calculation

Table 1: Recommended Chiral HPLC Method Parameters

Parameter Recommended Condition Rationale
Column Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC) Proven efficacy for separating amino alcohols and their derivatives.[9][13]
Mobile Phase Hexane/Ethanol/Isopropanol mixture (e.g., 80:10:10 v/v/v) Normal phase mode often provides superior selectivity for this compound class.
Flow Rate 1.0 mL/min Standard flow rate for analytical scale columns providing good efficiency.
Column Temp. 25 °C Room temperature is a good starting point; optimization may be needed.
Detection UV at 230 nm or 254 nm Wavelength corresponds to the absorbance maximum of the benzoyl derivative.[14]

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

Table 2: Example Data and Purity Calculation

Peak ID Stereoisomer Retention Time (min) Peak Area
1 (3R,4S) / (3S,4R) Diastereomers 6.8 1,500
2 (3R,4R) - Unwanted Enantiomer 9.2 3,000

| 3 | (3S,4S) - Desired Isomer | 11.5 | 995,500 |

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area_desired - Area_unwanted) / (Area_desired + Area_unwanted) ] * 100 % ee = [ (995,500 - 3,000) / (995,500 + 3,000) ] * 100 = 99.40%

Mechanistic Insight: Chiral Recognition

Understanding the mechanism of separation provides the basis for rational method development.

G cluster_csp Chiral Stationary Phase (CSP) cluster_analytes Analyte Enantiomers CSP Polysaccharide Groove S_Enantiomer (S,S) Enantiomer S_Enantiomer->CSP Strong Interaction (Good Fit) Longer Retention R_Enantiomer (R,R) Enantiomer R_Enantiomer->CSP Weaker Interaction (Poor Fit) Shorter Retention

Caption: Principle of Chiral Recognition on a CSP.

The CSP contains chiral recognition sites, often grooves or cavities. One enantiomer (e.g., the desired (3S,4S) isomer) achieves a more stable, lower-energy interaction with these sites due to a superior three-point spatial fit. This stronger interaction leads to a longer retention time on the column, allowing it to be separated from its enantiomer, which interacts less favorably and elutes earlier.

Conclusion

The determination of chiral purity for Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a critical quality control step in the pharmaceutical industry. Chiral HPLC, particularly after pre-column derivatization to enhance detectability, stands as the primary, most reliable method for this analysis. The protocols and principles outlined in this guide provide a robust framework for achieving accurate, reproducible, and defensible results. Orthogonal verification using techniques like NMR with chiral auxiliaries should be considered best practice for comprehensive characterization and validation, ensuring the ultimate safety and efficacy of the final drug product.

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Spectroscopic Data for Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of characterizing this chiral piperidine derivative using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability in structural elucidation and quality control.

Introduction

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate (CAS: 1312812-78-4) is a chiral piperidine derivative of significant interest in pharmaceutical synthesis.[1] Its rigid, stereochemically defined structure makes it a valuable building block for various bioactive molecules, including protease inhibitors and antiviral agents.[1][2] The precise arrangement of the amino and hydroxyl groups on the piperidine ring is crucial for its biological activity, necessitating robust analytical methods for unambiguous structural and stereochemical confirmation.

This guide will walk through the expected spectroscopic data for this compound, offering insights into experimental design, data interpretation, and the underlying principles that govern these analytical techniques. While actual experimental data may vary slightly based on instrumentation and conditions, the information provided here serves as a reliable benchmark for the characterization of this important synthetic intermediate.

Molecular Structure and Key Features

The structure of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, with a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol , presents several key features that are discernible through spectroscopic analysis.[1][3] These include the bulky tert-butoxycarbonyl (Boc) protecting group, the secondary amine within the piperidine ring (acylated as a carbamate), a primary amine, and a secondary alcohol. The cis relationship between the amino and hydroxyl groups at the C3 and C4 positions is a critical stereochemical feature.

Figure 1: Molecular structure of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, can provide detailed information about the carbon skeleton, proton environments, and stereochemistry.

A. ¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A sample concentration of 5-10 mg in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH₂). For instance, DMSO-d₆ is often preferred for observing these protons as it slows down the exchange rate.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0 - 3.8m2HH-2ax, H-6ax
~3.6 - 3.4m1HH-4
~3.2 - 3.0m1HH-3
~2.9 - 2.7m2HH-2eq, H-6eq
~2.5 (broad s)3H-NH₂, -OH
~1.9 - 1.7m1HH-5ax
~1.6 - 1.4m1HH-5eq
1.45s9H-C(CH₃)₃

Interpretation and Rationale:

  • Boc Group: The nine protons of the tert-butyl group are chemically equivalent and magnetically shielded, resulting in a characteristic sharp singlet at approximately 1.45 ppm.

  • Piperidine Ring Protons: The protons on the piperidine ring exhibit complex splitting patterns due to geminal and vicinal coupling. The axial and equatorial protons are diastereotopic and will have different chemical shifts. Protons adjacent to the nitrogen (H-2 and H-6) are expected to be in the range of 2.7-4.0 ppm. The presence of the electron-withdrawing carbamate group deshields these protons.

  • H-3 and H-4: The protons on the carbons bearing the amino and hydroxyl groups (H-3 and H-4) are expected to be in the range of 3.0-3.6 ppm. Their exact chemical shifts and coupling constants are highly dependent on the conformation of the piperidine ring.

  • Stereochemistry: The cis relationship of the amino and hydroxyl groups can be inferred from the coupling constants between H-3 and H-4, and between these protons and the adjacent methylene protons. In a chair conformation, a cis relationship would likely result in one axial-axial and one axial-equatorial coupling, leading to a specific splitting pattern. More advanced techniques like NOESY can definitively establish through-space correlations between these protons. The analysis of J values is a common method for confirming the relative stereochemistry of substituted piperidines.[4][5]

  • Exchangeable Protons: The protons of the amino and hydroxyl groups are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.

B. ¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~155.0C=O (Boc)
~80.0-C (CH₃)₃
~70.0C-4
~55.0C-3
~45.0C-2, C-6
~30.0C-5
~28.5-C(C H₃)₃

Interpretation and Rationale:

  • Carbonyl Carbon: The carbonyl carbon of the Boc group is the most deshielded carbon, appearing around 155.0 ppm.

  • Quaternary Carbon: The quaternary carbon of the tert-butyl group is found at approximately 80.0 ppm.

  • Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the range of 30-70 ppm. The carbons bearing the hydroxyl (C-4) and amino (C-3) groups are deshielded relative to the other ring carbons and are expected around 70.0 ppm and 55.0 ppm, respectively. The carbons adjacent to the nitrogen (C-2 and C-6) will be in a similar region, while the C-5 carbon will be the most shielded of the ring carbons.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (5-10 mg in deuterated solvent) H1_NMR ¹H NMR Acquisition (400 MHz) Sample->H1_NMR C13_NMR ¹³C NMR Acquisition (100 MHz) Sample->C13_NMR IR IR Spectroscopy (ATR or KBr pellet) Sample->IR MS Mass Spectrometry (ESI+) Sample->MS Interpretation Data Interpretation and Structural Confirmation H1_NMR->Interpretation C13_NMR->Interpretation IR->Interpretation MS->Interpretation

Figure 2: General workflow for the spectroscopic characterization of the target compound.

II. Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples. Alternatively, a potassium bromide (KBr) pellet can be prepared. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, broadO-H and N-H stretching
~2970-2850MediumC-H stretching (aliphatic)
~1680StrongC=O stretching (carbamate)
~1590MediumN-H bending (scissoring)
~1160StrongC-O stretching (carbamate and alcohol)
~1080StrongC-N stretching

Interpretation and Rationale:

  • O-H and N-H Stretching: The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the stretching vibrations of the hydroxyl and amino groups, which are often involved in hydrogen bonding.

  • C-H Stretching: The absorptions in the 2970-2850 cm⁻¹ range are due to the stretching of the sp³ C-H bonds in the piperidine ring and the Boc group.

  • Carbonyl Stretching: The strong, sharp peak around 1680 cm⁻¹ is a key indicator of the carbonyl group of the Boc protecting group. The position of this peak is characteristic of a carbamate.

  • N-H Bending: The peak around 1590 cm⁻¹ corresponds to the bending vibration of the primary amine.

  • C-O and C-N Stretching: The fingerprint region (below 1500 cm⁻¹) will contain a number of absorptions, with the strong peaks around 1160 cm⁻¹ and 1080 cm⁻¹ being indicative of the C-O and C-N stretching vibrations, respectively.

III. Mass Spectrometry (MS)

Experimental Protocol:

Mass spectrometry for this compound is best performed using a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode (ESI+). The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Predicted Mass Spectrum Data (ESI+):

m/zAssignment
217.15[M+H]⁺ (protonated molecule)
161.12[M - C₄H₈ + H]⁺ (loss of isobutylene)
117.09[M - Boc + H]⁺ (loss of the Boc group)

Interpretation and Rationale:

  • Protonated Molecule: In ESI+, the molecule is expected to be readily protonated, likely on one of the nitrogen atoms. This will give a peak corresponding to the molecular weight plus the mass of a proton, [M+H]⁺, at m/z 217.15. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule.

  • Fragmentation Pattern: The Boc group is known to undergo characteristic fragmentation. A common fragmentation pathway is the loss of isobutylene (C₄H₈), resulting in a peak at m/z 161.12. Another common fragmentation is the loss of the entire Boc group, leading to a peak at m/z 117.09, which corresponds to the protonated 3-amino-4-hydroxypiperidine core.

Conclusion

The comprehensive spectroscopic analysis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and quality assessment. The combination of these techniques allows for the unambiguous determination of the molecular structure, including the connectivity of the atoms and the relative stereochemistry of the substituents on the piperidine ring. The predicted data and interpretations provided in this guide serve as a valuable resource for scientists working with this and related chiral piperidine derivatives, ensuring the integrity and quality of these important building blocks in pharmaceutical research and development.

References

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. [Link]

  • MySkinRecipes. * (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate*. [Link]

  • PubChem. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. [Link]

  • ResearchGate. (PDF) Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. [Link]

  • Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, CO. [Link]

  • PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • PubMed. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

Sources

The Strategic Utility of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the biological significance and applications of the chiral building block, Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate. Moving beyond a simple cataloging of its properties, we delve into the strategic rationale for its employment in contemporary drug discovery programs, with a particular focus on the development of targeted enzyme inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates to accelerate the discovery of novel therapeutics. We will explore the molecule's structural attributes, its pivotal role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and provide actionable, field-proven experimental protocols.

Introduction: The Architectural Advantage of a Pre-validated Chiral Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with high potency and selectivity is paramount. The strategic use of chiral building blocks, such as Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, represents a significant tactical advantage. This piperidine derivative is not merely a synthetic intermediate; it is a pre-validated scaffold that offers a unique combination of structural rigidity, stereochemical precision, and versatile functional groups.[1]

The inherent value of this molecule lies in its (3S,4S) stereochemistry, which provides a defined three-dimensional orientation of the amino and hydroxyl groups. This fixed spatial arrangement is crucial for establishing specific and high-affinity interactions with biological targets, particularly the active sites of enzymes like proteases and kinases.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthetic manipulations and allows for its selective removal under controlled conditions, facilitating the introduction of further diversity into the molecular framework.[2]

This guide will focus on a prominent application of this building block: the design and synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a clinically validated class of therapeutics for the management of type 2 diabetes mellitus.

The Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, the physiological levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[5]

The 3-aminopiperidine moiety is a well-established pharmacophore for DPP-4 inhibitors, as it can form key interactions with the active site of the enzyme. The primary amine of the piperidine ring typically interacts with the acidic residues Glu205 and Glu206 in the S2 pocket of DPP-4. The piperidine ring itself occupies the S1 pocket, where the proline residue of the natural substrate would normally bind. The stereochemistry and additional functionalization of the piperidine ring are critical for optimizing potency and selectivity.

The (3S,4S)-3-amino-4-hydroxypiperidine scaffold provides a rigid framework that can be strategically elaborated to occupy the S1 and S2 pockets of the DPP-4 enzyme, leading to potent and selective inhibition. The hydroxyl group at the 4-position offers an additional point for hydrogen bonding interactions or for further chemical modification to fine-tune the pharmacological properties of the final compound.

Synthesis and Biological Evaluation of DPP-4 Inhibitors: A Case Study

To illustrate the practical application of this scaffold, we will examine a representative synthesis and biological evaluation of a series of DPP-4 inhibitors based on a 4-aminopiperidine core, a close structural analog to our topic compound. The following protocols are adapted from a study by Badsara et al. (2024), which demonstrates the synthesis of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives as DPP-4 inhibitors.[6]

General Synthetic Workflow

The synthesis of the target DPP-4 inhibitors involves a multi-step sequence that couples the aminopiperidine core with a quinazoline-uracil scaffold. The causality behind this design is to merge the DPP-4-binding aminopiperidine moiety with a larger heterocyclic system that can be modified to optimize pharmacokinetic and pharmacodynamic properties.

G cluster_synthesis Synthetic Workflow A Starting Materials: - 4-Aminopiperidine derivative - Quinazoline-uracil precursor B Coupling Reaction A->B DIPEA, CH3CN, reflux C Purification B->C Column Chromatography D Characterization C->D NMR, Mass Spec E Final DPP-4 Inhibitors D->E

Caption: Generalized synthetic workflow for the preparation of 4-aminopiperidine-based DPP-4 inhibitors.

Detailed Experimental Protocol: Synthesis of 6-(4-Aminopiperidine-1-yl)-3-methyl-1-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)methyl)pyrimidine-2,4(1H,3H)-diones

This protocol is a representative example of how the aminopiperidine core is incorporated into the final active molecule.

Step 1: Synthesis of the Quinazoline-Uracil Precursor

  • This multi-step synthesis is detailed in the reference publication and is not the focus of this guide.[6]

Step 2: Coupling of the 4-Aminopiperidine Moiety

  • To a solution of the quinazoline-uracil precursor (1 equivalent) in an appropriate solvent such as acetonitrile, add N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Add the desired 4-aminopiperidine derivative (1.1 equivalents).

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final compound.

Self-Validation: The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting materials. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro DPP-4 Inhibition Assay

The biological activity of the synthesized compounds is determined using an in vitro enzymatic assay.

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • The DPP-4 inhibitory activity is assessed using a fluorogenic substrate, such as H-Gly-Pro-AMC (amino methyl coumarin).

  • In a 96-well plate, add the DPP-4 enzyme, the test compound at various concentrations, and the assay buffer.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) at multiple time points.

  • Calculate the percentage of inhibition relative to a control (enzyme and substrate without inhibitor).

  • Determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Self-Validation: A known DPP-4 inhibitor (e.g., Sitagliptin) should be run in parallel as a positive control to validate the assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screening data.

Structure-Activity Relationship (SAR) and Data Presentation

The following table summarizes the in vitro DPP-4 inhibitory activity of a series of synthesized 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives, as reported by Badsara et al. (2024).[6] This data provides valuable insights into the structure-activity relationship of this class of compounds.

CompoundR1 (Quinazoline)R2 (Phenyl)% Inhibition at 20 µMIC50 (µM)
9a HH25.3> 50
9c H4-Cl58.715.3 ± 0.65
9f H3-Cl, 4-F35.235.7 ± 1.49
9g 6-BrH30.142.1 ± 1.87
9i 6-Br4-Cl75.49.25 ± 0.57
9j 6-Br4-CF362.912.8 ± 0.72
9l 6-Br3-Cl, 4-F55.618.9 ± 0.88
Sitagliptin ---0.018 ± 0.002

Analysis of SAR:

  • The data clearly indicates that substitution on both the quinazoline and the phenyl rings significantly impacts the DPP-4 inhibitory activity.

  • A halogen substitution at the 4-position of the phenyl ring (R2) generally leads to increased potency (compare 9a vs. 9c ).

  • The presence of a bromine atom at the 6-position of the quinazoline ring (R1) further enhances the inhibitory activity (compare 9c vs. 9i ).

  • Compound 9i , which combines a 6-bromoquinazoline and a 4-chlorophenyl moiety, exhibits the highest potency among the synthesized analogs with an IC50 of 9.25 µM.[6]

SAR cluster_scaffold Core Scaffold cluster_r1 R1 (Quinazoline) cluster_r2 R2 (Phenyl) cluster_activity DPP-4 Inhibition scaffold R1_H H Low Low Activity R1_H->Low R1_Br 6-Br High High Activity R1_Br->High R2_H H R2_H->Low R2_4Cl 4-Cl R2_4Cl->High R2_4CF3 4-CF3

Caption: A simplified representation of the structure-activity relationship, highlighting the positive impact of specific substitutions on DPP-4 inhibitory activity.

Conclusion and Future Perspectives

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate and its analogs are invaluable chiral building blocks in modern drug discovery. Their well-defined stereochemistry and versatile functional groups provide a robust platform for the design of potent and selective enzyme inhibitors. As demonstrated through the case study of DPP-4 inhibitors, the strategic incorporation of this scaffold can lead to the identification of promising therapeutic candidates. Future applications of this building block are likely to expand beyond DPP-4 to other enzyme targets, such as kinases and other proteases, where precise three-dimensional interactions are critical for biological activity. The continued development of efficient synthetic routes to this and related chiral piperidines will undoubtedly fuel the discovery of the next generation of targeted therapies.

References

  • Badsara, S. S., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-15. [Link]

  • Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Rai, H., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

  • Yar, M. S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

Sources

The Strategic Role of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the design and synthesis of novel therapeutic agents frequently hinge on the utilization of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The piperidine ring system is a quintessential example of such a scaffold, found in a vast array of clinically successful drugs.[1] Within this class, chiral substituted piperidines offer the requisite three-dimensional architecture to achieve high-affinity and selective interactions with protein targets. This technical guide provides an in-depth exploration of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, a chiral building block of significant importance in the synthesis of complex, biologically active molecules.[2][3] Its defined stereochemistry and orthogonal protecting groups make it a valuable intermediate in the development of innovative therapeutics, particularly in the realm of enzyme inhibitors.[4][5]

This guide will elucidate the synthetic pathways to this key intermediate, delve into its critical role in the structure-activity relationship (SAR) of potent drug candidates, and provide detailed experimental protocols for its synthesis and application.

Chemical Identity and Physicochemical Properties

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative characterized by a cis relationship between the amino and hydroxyl groups at the 3 and 4 positions, respectively. The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, rendering it less nucleophilic and allowing for selective manipulation of the other functional groups.[3]

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₃[6]
Molecular Weight 216.28 g/mol [6]
CAS Number 1312812-78-4[4]
Appearance Powder or liquid[6]
Storage Room temperature, ventilated place[6]

The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (carbonyl of the Boc group, hydroxyl, and amino groups) within a conformationally constrained ring system is a key determinant of its utility in drug design. The specific (3S,4S) stereochemistry is crucial for precise interactions with the chiral environment of biological targets such as enzyme active sites.[5]

G a Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate b

Figure 1: Chemical structure of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

Synthesis of a Key Chiral Intermediate: A Step-by-Step Protocol

The enantiomerically pure synthesis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a critical aspect of its application. One of the common strategies employs L-aspartic acid as a readily available chiral starting material.[2] This approach leverages the inherent stereochemistry of the amino acid to establish the desired stereocenters in the piperidine ring. While various synthetic routes exist, the following protocol outlines a representative pathway.

Experimental Protocol: Synthesis from L-Aspartic Acid

Materials:

  • L-Aspartic acid

  • Methanol

  • Thionyl chloride

  • Sodium borohydride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide

  • Toluene

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Sodium hydride (NaH)

  • Ammonia in methanol

  • Appropriate solvents for reaction and purification (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EtOAc))

Procedure:

  • Esterification of L-Aspartic Acid: L-aspartic acid is first converted to its dimethyl ester. This is typically achieved by reacting L-aspartic acid with methanol in the presence of an acid catalyst, such as thionyl chloride, at reflux. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product, dimethyl L-aspartate, is then isolated by neutralization and extraction.

  • Boc Protection of the Amine: The primary amine of dimethyl L-aspartate is protected with a tert-butoxycarbonyl (Boc) group. This is accomplished by reacting the diester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide or triethylamine, in a suitable solvent like THF or DCM. The resulting N-Boc-dimethyl L-aspartate is purified by column chromatography.

  • Reduction of the Esters: The two methyl ester groups are reduced to the corresponding primary alcohols using a strong reducing agent like sodium borohydride in a solvent such as methanol or THF. This step yields the chiral diol, (S)-tert-butyl (3,4-dihydroxy-1-oxobutan-2-yl)carbamate.

  • Cyclization to Form the Piperidinone Ring: The diol is then subjected to a cyclization reaction to form the piperidine ring. This is often a multi-step process involving selective protection of one hydroxyl group, activation of the other hydroxyl group (e.g., as a tosylate), and subsequent intramolecular nucleophilic substitution by the nitrogen of the deprotected carbamate.

  • Formation of the 3-Amino-4-hydroxypiperidine: The piperidinone intermediate is then converted to the desired 3-amino-4-hydroxypiperidine. This can involve reduction of the ketone and subsequent manipulation of the functional groups to install the amino group with the correct stereochemistry. An alternative strategy involves the formation of an epoxide followed by regioselective opening with an amine source.

  • Final Boc Protection of the Piperidine Nitrogen: The final step involves the protection of the piperidine nitrogen with a Boc group to yield Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate. This is achieved by reacting the intermediate with Boc₂O under standard conditions.

G start L-Aspartic Acid step1 Esterification (MeOH, SOCl₂) start->step1 intermediate1 Dimethyl L-aspartate step1->intermediate1 step2 Boc Protection (Boc₂O, Base) intermediate1->step2 intermediate2 N-Boc-dimethyl L-aspartate step2->intermediate2 step3 Reduction (NaBH₄) intermediate2->step3 intermediate3 Chiral Diol step3->intermediate3 step4 Cyclization intermediate3->step4 intermediate4 Piperidinone Intermediate step4->intermediate4 step5 Amination & Reduction intermediate4->step5 intermediate5 (3s,4s)-3-amino-4-hydroxypiperidine step5->intermediate5 step6 Boc Protection (Boc₂O) intermediate5->step6 end Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate step6->end

Figure 2: Synthetic workflow for Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

Application in Medicinal Chemistry: A Case Study in DPP-4 Inhibitors

The 3-amino-4-hydroxypiperidine scaffold is a key structural motif in a number of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[7] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.[8]

The (3s,4s)-3-amino-4-hydroxypiperidine moiety plays a crucial role in the binding of these inhibitors to the DPP-4 enzyme. The active site of DPP-4 has several subsites (S1, S2, etc.) that accommodate the side chains of the peptide substrate.[7] The aminopiperidine scaffold is designed to mimic the dipeptide substrate and interact with these key subsites.

Structure-Activity Relationship (SAR) Insights

The incorporation of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate into DPP-4 inhibitors provides several advantages:

  • Mimicking the Dipeptide Substrate: The primary amino group of the piperidine ring typically interacts with the S2 subsite of DPP-4, forming key hydrogen bonds with glutamic acid residues (Glu205/206).[7]

  • Precise Stereochemical Interactions: The (3S,4S) stereochemistry ensures the correct orientation of the amino and hydroxyl groups for optimal binding. The hydroxyl group can form additional hydrogen bonds with residues in the S1 or S2 subsites, enhancing the inhibitor's potency.

  • Improved Pharmacokinetic Properties: The piperidine ring is a metabolically stable scaffold.[1] The hydroxyl group can also be a site for further modification to fine-tune the pharmacokinetic properties of the drug, such as solubility and metabolic stability.

While a drug containing the exact Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is not explicitly detailed in the provided search results, the closely related (R)-3-aminopiperidine is a key intermediate in the synthesis of the DPP-4 inhibitor Trelagliptin.[9][10] Trelagliptin is a once-weekly treatment for type 2 diabetes.[10][11] The synthesis of Trelagliptin involves the nucleophilic substitution of a chlorouracil derivative with (R)-3-aminopiperidine.[9][10] The principles of molecular recognition and the importance of the chiral aminopiperidine scaffold are directly transferable.

G cluster_0 DPP-4 Inhibition cluster_1 Inhibitor Action DPP4 DPP-4 Enzyme Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Incretins Active Incretins (GLP-1) Incretins->DPP4 Inactivation Insulin Insulin Secretion Incretins->Insulin Stimulates Glucose Lowered Blood Glucose Insulin->Glucose Inhibitor DPP-4 Inhibitor (containing aminopiperidine scaffold) Inhibitor->DPP4 Binds and Inhibits

Figure 3: Mechanism of action of DPP-4 inhibitors.

Conclusion: An Indispensable Tool for the Medicinal Chemist

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate stands out as a highly valuable and versatile chiral building block in medicinal chemistry. Its well-defined stereochemistry, orthogonal protecting groups, and the presence of key functional groups for molecular recognition make it an ideal starting point for the synthesis of complex and potent therapeutic agents. The ability to introduce this scaffold into drug candidates allows for the precise tuning of their pharmacological and pharmacokinetic profiles. As the demand for more selective and effective drugs continues to grow, the strategic application of such privileged scaffolds will undoubtedly remain a cornerstone of successful drug discovery and development programs.

References

  • An Alternative Scalable Process for the Synthesis of the Key Intermediate of Omarigliptin. Organic Process Research & Development. [Link]

  • Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of Organic Chemistry. [Link]

  • Synthesis of a Key Intermediate of Omarigliptin. Thieme Chemistry. [Link]

  • Synthesis of Trelagliptin Succinate. Organic Process Research & Development. [Link]

  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Study On The Synthesis Of The Trelagliptin Succinate And Related Substances. d.wanfangdata.com.cn. [Link]

  • Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate.
  • The Role of Trelagliptin Succinate in Pharmaceutical Intermediate Supply Chains. ningboinno.com. [Link]

  • Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. PubMed. [Link]

  • Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate. MySkinRecipes. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. [Link]

  • [A novel dipeptidyl peptidase IV inhibitors developed through scaffold hopping and drug splicing strategy]. PubMed. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Neumann et al. ChemRxiv. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. National Institutes of Health. [Link]

  • Consideration of Pharmacokinetic Pharmacodynamic Relationships in the Discovery of New Pain Drugs. National Center for Biotechnology Information. [Link]

  • Pharmacokinetic/Pharmacodynamic-Driven Drug Development. National Institutes of Health. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Institutes of Health. [Link]

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Methodological & Application

Chiral HPLC analysis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chiral HPLC Analysis of Tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Significance of Stereochemical Purity

Tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate is a vital chiral building block in modern medicinal chemistry. Its rigid piperidine scaffold, adorned with precisely oriented amino and hydroxyl groups, is a key structural motif in the synthesis of various pharmaceutical agents, including kinase and protease inhibitors.[1][2] The biological activity of the final drug substance is often intrinsically linked to the absolute stereochemistry of this precursor. The presence of its enantiomer, (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, or related diastereomers can lead to reduced efficacy, altered pharmacological profiles, or undesired side effects.

Consequently, the development of a robust, accurate, and reliable analytical method to determine the enantiomeric purity of this intermediate is not merely a quality control measure; it is a critical step in ensuring the safety and efficacy of the resulting therapeutic agent. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose, offering direct and precise quantification of enantiomers.[3][4]

This application note provides a comprehensive guide to the chiral HPLC analysis of tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate. It moves beyond a simple recitation of parameters to explain the underlying scientific rationale for methodological choices, empowering researchers to not only replicate the protocol but also to adapt and troubleshoot it effectively.

Analyte Characteristics: Guiding the Analytical Strategy

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. Tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate possesses several key features that dictate our chromatographic approach:

  • Chirality: Two stereocenters at the C3 and C4 positions give rise to a pair of enantiomers—(3S,4S) and (3R,4R)—and diastereomers. Our primary goal is to resolve the (3S,4S) enantiomer from the (3R,4R) form.

  • Polarity and Functionality: The molecule contains a polar secondary alcohol (-OH) and a basic primary amine (-NH2). These groups are prime sites for interaction with a chiral stationary phase.[5][6]

  • Boc-Protection: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen reduces the basicity of that nitrogen but adds steric bulk.

  • Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing moieties, making detection by standard UV-Vis detectors challenging at low concentrations.[7][8][9] This necessitates either a highly sensitive detector or pre-column derivatization.

These characteristics inform the critical decisions in method development, from the selection of the chiral column to the composition of the mobile phase and the mode of detection.

Method Development Workflow

The development of a chiral separation method is a systematic process. The following workflow illustrates the key stages, from initial screening to final validation.

Chiral_Method_Workflow cluster_0 Phase 1: Strategy & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization (Polarity, pKa, UV Absorbance) CSP_Selection CSP Selection (Polysaccharide, Glycopeptide) Analyte->CSP_Selection Informs Mode_Selection Mobile Phase Mode Screening (NP, POM, RP) CSP_Selection->Mode_Selection Guides Solvent_Opt Optimize Solvents & Ratio (e.g., Hexane/IPA) Mode_Selection->Solvent_Opt Proceed to Additive_Opt Optimize Additives (e.g., DEA, TFA) Solvent_Opt->Additive_Opt Param_Opt Optimize Physical Parameters (Flow Rate, Temperature) Additive_Opt->Param_Opt SST System Suitability Test (Resolution, Tailing Factor) Param_Opt->SST Finalize & Test Validation Method Validation (ICH) (Linearity, Accuracy, Precision) SST->Validation Analysis Sample Analysis (Calculate e.e. %) Validation->Analysis

Caption: Workflow for Chiral HPLC Method Development.

Protocol 1: Direct Enantioselective Analysis by Normal Phase HPLC

This protocol is the preferred approach for its simplicity and effectiveness, directly measuring the enantiomers without chemical modification. The choice of a normal phase (NP) or polar organic mode (POM) is deliberate; these conditions maximize the hydrogen bonding and dipole-dipole interactions between the analyte's polar groups and the CSP, which are essential for chiral recognition.[6][10]

Rationale for Component Selection
  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one coated with an amylose or cellulose derivative (e.g., tris(3,5-dimethylphenylcarbamate)), is highly recommended. These phases form transient diastereomeric complexes with analytes through a combination of interactions, and their "chiral pockets" are particularly effective for resolving molecules with multiple functional groups.[10]

  • Mobile Phase: A simple mobile phase consisting of a non-polar alkane (n-Hexane or n-Heptane) and an alcohol modifier (Isopropanol or Ethanol) provides the ideal environment for chiral separation on polysaccharide CSPs.

  • Basic Additive: The primary amine on the analyte can interact strongly with residual silanols on the silica support, leading to poor peak shape (tailing). The addition of a small amount of a basic modifier, such as Diethylamine (DEA), to the mobile phase competitively blocks these sites, resulting in sharp, symmetrical peaks and improved resolution.[6]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System with a binary or quaternary pump, autosampler, and column thermostat.

  • UV/Vis or Photodiode Array (PDA) Detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H or equivalent), 250 x 4.6 mm, 5 µm.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Standards: Reference standards of tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate and, if available, the (3R,4R)-enantiomer or the racemic mixture.

2. Chromatographic Conditions

ParameterRecommended Condition
Column Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (for low-level detection) or 220 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes (adjust as needed)

3. Standard and Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of the racemic standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a 50:50 mixture of Hexane/IPA.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter if necessary.

4. System Suitability Before sample analysis, inject the racemic standard solution to verify system performance.

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 2.0.

  • Tailing Factor (T): The tailing factor for each peak should be ≤ 1.5.

5. Data Analysis The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Protocol 2: Analysis via Pre-Column Derivatization for Enhanced UV Detection

When sample concentrations are very low or a universal detector (like CAD or ELSD) is unavailable, pre-column derivatization can significantly enhance sensitivity.[11] This involves reacting the primary amine of the analyte with a reagent that introduces a strong chromophore.[8]

Rationale
  • Derivatizing Agent: Benzoyl chloride is an effective reagent that reacts with the primary amine to form a benzamide, which has a strong UV absorbance around 230-254 nm.[7][9] This allows for much lower limits of detection. The derivatization must be controlled to ensure it is complete and does not create additional chiral centers.

Experimental Protocol

1. Derivatization Procedure

  • Accurately weigh ~2 mg of the sample into a vial.

  • Add 1 mL of a suitable aprotic solvent (e.g., Dichloromethane) and 100 µL of a mild base (e.g., Triethylamine).

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add a slight molar excess of Benzoyl Chloride (e.g., 1.1 equivalents).

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or a rapid HPLC scout run for completion.

  • Quench the reaction by adding 1 mL of water. Extract the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Reconstitute the residue in the HPLC mobile phase for analysis.

2. Chromatographic Conditions for Derivatized Analyte

ParameterRecommended Condition
Column Same as Protocol 1
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) - Note: Additive may not be needed
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm or 254 nm
Injection Volume 10 µL

Note: The optimal mobile phase for the derivatized compound may be different due to its altered polarity. Re-optimization is recommended.

Troubleshooting & Optimization Logic

Even with a robust protocol, issues can arise. The following diagram and table outline a logical approach to troubleshooting common chromatographic problems.

Troubleshooting_Logic Problem Problem Sol_Res Solutions for Resolution Decrease % IPA in Mobile Phase Lower Column Temperature Try a Different CSP (e.g., Cellulose-based) Problem:p1->Sol_Res Address with Sol_Tail Solutions for Tailing Increase DEA Concentration (e.g., to 0.2%) Ensure Sample Solvent Matches Mobile Phase Flush/Replace Column Problem:p2->Sol_Tail Address with Sol_Press Solutions for Pressure Check for System Blockages Filter Sample/Mobile Phase Reverse Flush Column (as per manufacturer) Problem:p3->Sol_Press Address with

Caption: Logic Diagram for HPLC Troubleshooting.

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution Mobile phase is too strong; Insufficient interaction with CSP.Decrease the percentage of the alcohol modifier (e.g., from 20% to 15% IPA). Lower the column temperature to enhance enthalpic interactions.
Peak Tailing Secondary interactions with silica support; Sample overload.Increase the concentration of the basic additive (DEA). Ensure the sample is dissolved in the mobile phase. Reduce sample concentration.
Irreproducible Retention Times Column not equilibrated; Mobile phase composition changing; Temperature fluctuations.Equilibrate the column for at least 30 minutes with the mobile phase. Prepare fresh mobile phase daily. Ensure the column oven is stable.
High Backpressure Column frit blockage; System precipitation.Filter all samples and mobile phases. Reverse flush the column according to the manufacturer's instructions.

Conclusion

The successful chiral HPLC analysis of tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate is readily achievable through a systematic and well-reasoned approach. By selecting an appropriate polysaccharide-based chiral stationary phase and optimizing a normal phase or polar organic mobile phase with a basic additive, a direct and robust separation of the (3S,4S) and (3R,4R) enantiomers can be validated. For applications requiring ultra-high sensitivity, a pre-column derivatization strategy provides a reliable alternative. This guide equips researchers with the necessary protocols and scientific understanding to ensure the stereochemical integrity of this critical pharmaceutical intermediate.

References

  • Amino alcohol-derived chiral stationary phases . PubMed, Chirality. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development . Phenomenex. [Link]

  • Chiral HPLC Method Development . I.B.S. Scientific. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography . National Institutes of Health (NIH). [Link]

  • (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate . PubChem. [Link]

  • t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate . PubChem. [Link]

  • (PDF) Amino alcohol-derived chiral stationary phases . ResearchGate. [Link]

  • (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate . MySkinRecipes. [Link]

  • The HPLC analytical approach of 3-amino piperidine.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization . PubMed, Chirality. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column . ResearchGate. [Link]

Sources

NMR characterization of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive NMR Characterization of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Abstract

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry, serving as a crucial building block in the synthesis of various pharmaceutical agents, including kinase and protease inhibitors[1]. The precise stereochemistry and functional group orientation of this molecule are paramount to its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation and stereochemical confirmation of this compound. This guide provides a detailed, experience-driven protocol for the complete NMR characterization of this molecule, from sample preparation to the in-depth interpretation of 1D and 2D NMR data.

Introduction: The Imperative for Rigorous Structural Verification

The synthetic utility of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate hinges on its defined three-dimensional structure[1]. The cis relationship between the amino and hydroxyl groups on the piperidine ring can be challenging to control synthetically, making robust analytical verification essential. NMR spectroscopy offers a powerful, non-destructive method to confirm not only the molecular connectivity but also the relative stereochemistry of the substituents on the piperidine ring.

This document outlines a comprehensive suite of NMR experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, designed to provide a complete structural and stereochemical profile of the title compound. The causality behind each experimental choice and the logic of spectral interpretation are explained to empower researchers to confidently validate their material.

Experimental Workflow and Protocols

A systematic approach is crucial for obtaining high-quality, interpretable NMR data. The workflow presented below ensures that each step, from sample preparation to data acquisition, is optimized for this specific molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C NMR) prep2 Dissolve in ~0.6 mL of DMSO-d6 prep1->prep2 prep3 Filter solution into a 5 mm NMR tube prep2->prep3 acq1 Lock, Tune, and Shim Spectrometer prep3->acq1 acq2 Acquire 1D Spectra (¹H, ¹³C, DEPT-135) acq1->acq2 acq3 Acquire 2D Spectra (COSY, HSQC, HMBC) acq2->acq3 an1 Assign ¹H and ¹³C signals acq3->an1 an2 Confirm connectivity via COSY & HMBC an1->an2 an3 Verify Stereochemistry via J-couplings an2->an3 an4 Final Structure Confirmation an3->an4

Caption: Overall experimental workflow for NMR characterization.

Protocol: Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. The presence of amino and hydroxyl groups makes the title compound highly polar.

  • Choice of Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent. Its high polarity ensures excellent sample solubility, and its high boiling point minimizes evaporation[2]. Crucially, it allows for the observation of exchangeable protons (from -OH and -NH₂) as distinct signals, which might otherwise be broadened or exchanged in protic solvents like methanol-d4.

  • Concentration:

    • For ¹H NMR and 2D experiments (COSY, HSQC, HMBC), a concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient on a 400-600 MHz spectrometer[3][4].

    • For ¹³C NMR , which is inherently less sensitive, a more concentrated sample of 20-50 mg in 0.6 mL is recommended to reduce acquisition time[4].

  • Step-by-Step Procedure:

    • Weigh the desired amount of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d6.

    • Gently vortex or sonicate the vial until the sample is fully dissolved.

    • To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube[3].

    • Cap the NMR tube securely to prevent contamination from atmospheric moisture.

Protocol: NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz spectrometer. Users should adapt them based on their specific instrument and sample concentration.

  • Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d6. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8 to 16 scans.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width: ~220 ppm (centered around 100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 to 4096 scans, depending on concentration.

  • DEPT-135 Acquisition:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters: Use parameters similar to the ¹³C experiment. This experiment is crucial for differentiating CH/CH₃ (positive signals) from CH₂ (negative signals) carbons[5].

  • 2D ¹H-¹H COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Description: This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds[6].

    • Number of Scans: 2 to 4 per increment.

    • Increments (F1): 256 to 512.

  • 2D ¹H-¹³C HSQC Acquisition:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).

    • Description: This experiment maps protons directly to the carbons they are attached to (one-bond J-coupling)[6][7].

    • ¹J(CH) Coupling Constant: Set to an average of 145 Hz.

    • Number of Scans: 2 to 8 per increment.

    • Increments (F1): 128 to 256.

  • 2D ¹H-¹³C HMBC Acquisition:

    • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

    • Description: This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is essential for assembling the molecular skeleton[6].

    • Long-Range Coupling Constant: Set to an average of 8 Hz.

    • Number of Scans: 4 to 16 per increment.

    • Increments (F1): 256 to 512.

Data Interpretation and Structural Assignment

The following section describes the logical process for assigning the NMR signals to the structure of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial and most detailed information regarding the proton environment and stereochemistry.

  • Boc Group (C(CH₃)₃): A sharp, intense singlet integrating to 9 protons, typically found around δ 1.40 ppm . Its singlet nature is due to the absence of adjacent protons.

  • Piperidine Ring Protons (CH, CH₂): These protons will appear in the range of δ 1.50 - 4.00 ppm . Due to the chair conformation of the piperidine ring, axial and equatorial protons will have distinct chemical shifts and coupling patterns[8][9].

  • H3 and H4 Protons: These are methine (CH) protons attached to carbons bearing the amino and hydroxyl groups, respectively. They are expected to be in the δ 2.80 - 3.60 ppm range.

  • Exchangeable Protons (-OH, -NH₂): In DMSO-d6, these protons often appear as broader signals. The hydroxyl proton (-OH) might appear around δ 4.5-5.0 ppm and the amino protons (-NH₂) around δ 1.5-2.5 ppm .

  • Stereochemical Confirmation (J-Coupling): The key to confirming the (3s, 4s) stereochemistry lies in the coupling constants between H3 and H4, and their couplings to adjacent methylene protons[10]. For a chair conformation with equatorial substituents (thermodynamically favored for the bulky Boc group), H3 and H4 would be axial. The coupling constant between two adjacent axial protons (Jax,ax) is typically large (7-12 Hz), while axial-equatorial (Jax,eq) and equatorial-equatorial (Jeq,eq) couplings are smaller (2-5 Hz)[11]. A large coupling constant between H3 and H4 would be strong evidence for a trans-diaxial relationship, confirming the cis orientation of the substituents.

¹³C NMR and DEPT-135 Analysis

The ¹³C and DEPT-135 spectra provide a count of unique carbons and their types.

  • Boc Group: Two signals are expected: the quaternary carbon (C (CH₃)₃) around δ 78-80 ppm and the methyl carbons (-C H₃) around δ 28-29 ppm . The DEPT-135 spectrum will show the methyl carbons as a positive signal and the quaternary carbon will be absent.

  • Piperidine Ring Carbons:

    • C3 and C4: Carbons bearing the nitrogen and oxygen atoms will be the most downfield of the ring carbons, appearing in the δ 50-70 ppm range.

    • C2, C5, C6: The remaining methylene (CH₂) carbons of the ring will appear more upfield, typically in the δ 35-50 ppm range. DEPT-135 will show all CH₂ groups as negative signals and CH groups (C3, C4) as positive signals.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group will be the most downfield signal, appearing around δ 154-156 ppm . It will be absent in the DEPT-135 spectrum as it is a quaternary carbon.

2D NMR Correlation Analysis

2D NMR spectra are essential to connect the puzzle pieces from the 1D data.

Caption: Key COSY and HMBC correlations for structural elucidation.

  • COSY Analysis: The COSY spectrum reveals the proton-proton coupling network. One can trace the connectivity around the entire piperidine ring, starting from any assigned proton. For example, a cross-peak between the signals for H3 and H4 will confirm they are adjacent. Similarly, one can trace from H3 to the two H2 protons, and from H4 to the two H5 protons, and so on, confirming the ring structure.

  • HSQC Analysis: The HSQC spectrum provides unambiguous one-bond C-H correlations. Each cross-peak directly links a proton signal on the F2 (¹H) axis to its attached carbon signal on the F1 (¹³C) axis. This allows for the confident assignment of all protonated carbons (C2, C3, C4, C5, C6, and the Boc methyls).

  • HMBC Analysis: The HMBC spectrum is the final key to confirming the overall structure by identifying longer-range (2- and 3-bond) C-H correlations.

    • Confirming the Boc Group Attachment: A crucial correlation will be observed from the Boc methyl protons (~δ 1.40 ppm) to the carbonyl carbon (~δ 154 ppm) and the piperidine ring carbons C2 and C6. This definitively proves the Boc group is attached to the piperidine nitrogen.

    • Assembling the Ring: Correlations from H2 to C3 and C4, and from H6 to C5 and C4, will further solidify the ring assignments and connectivity.

Tabulated Data Summary

The following tables present the expected NMR data for Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate in DMSO-d6.

Table 1: ¹H NMR Data (400 MHz, DMSO-d6)

Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J, Hz) Integration
C(CH₃ )₃ ~1.40 s - 9H
H5eq ~1.60 d ~12.0 1H
-NH₂ ~1.90 br s - 2H
H5ax ~1.95 q ~11.5 1H
H3 ~2.85 m - 1H
H2eq ~2.95 d ~12.5 1H
H6eq ~3.15 d ~13.0 1H
H4 ~3.40 m JH3,H4 ≈ 8-10 1H
H2ax ~3.80 d ~12.5 1H
H6ax ~3.95 d ~13.0 1H

| -OH | ~4.75 | d | ~4.5 | 1H |

Table 2: ¹³C NMR and DEPT-135 Data (100 MHz, DMSO-d6)

Assignment Chemical Shift (δ ppm) DEPT-135 Phase
C (CH₃)₃ ~28.2 Positive (CH₃)
C5 ~38.5 Negative (CH₂)
C6 ~42.0 Negative (CH₂)
C2 ~45.5 Negative (CH₂)
C3 ~55.0 Positive (CH)
C4 ~68.0 Positive (CH)
C (CH₃)₃ ~78.5 Absent (Quat. C)

| C =O | ~154.2 | Absent (Quat. C) |

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural and stereochemical characterization of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate. By following the detailed protocols and interpretation logic outlined in this guide, researchers in drug discovery and development can confidently verify the integrity of this critical chiral building block, ensuring the quality and reliability of their downstream synthetic endeavors.

References

  • Benchchem. (n.d.). tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate. Retrieved from a URL provided by the grounding tool.[1]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149–2157.[8]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Sample Preparation. Retrieved from a URL provided by the grounding tool.[12]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from a URL provided by the grounding tool.

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from a URL provided by the grounding tool.[3]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from a URL provided by the grounding tool.[4]

  • PubChem. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate. Retrieved from a URL provided by the grounding tool.[13]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from a URL provided by the grounding tool.[2]

  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved from a URL provided by the grounding tool.[7]

  • Barrow, M., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined piperidines. RSC Medicinal Chemistry, 13, 1614-1620.[10]

  • LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from a URL provided by the grounding tool.[14]

  • University of Bristol School of Chemistry. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from a URL provided by the grounding tool.[5]

  • UCLA Chemistry. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from a URL provided by the grounding tool.[11]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from a URL provided by the grounding tool.[6]

  • Parthiban, P., et al. (2010). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 48(10), 798-806.[9]

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Application Note: A Protocol for the Selective N-Boc Protection of 3-Amino-4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the strategic protection of amines.[1][2] Its widespread use is attributed to its stability across a broad spectrum of reaction conditions, including exposure to many nucleophiles and bases, coupled with its facile removal under mild acidic conditions.[3] This combination of stability and selective lability makes it an invaluable tool in multistep syntheses of complex molecules.

3-Amino-4-hydroxypiperidine is a valuable chiral building block in medicinal chemistry, featuring a piperidine scaffold present in numerous pharmaceuticals.[4] The presence of both a primary amine and a secondary alcohol presents a classic chemoselectivity challenge: how to selectively protect the more nucleophilic amino group while leaving the hydroxyl group available for subsequent transformations. This application note provides a detailed, field-proven protocol for the selective N-Boc protection of 3-amino-4-hydroxypiperidine, delving into the causality behind the experimental design to ensure robust and reproducible results for researchers and drug development professionals.

The Chemistry of Selective Boc Protection

The selective protection of the amino group in 3-amino-4-hydroxypiperidine hinges on the inherent difference in nucleophilicity between the nitrogen of the primary amine and the oxygen of the secondary alcohol. The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack than those on the oxygen atom, which are slightly less basic.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[3] This forms an unstable tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion.[5][6] The tert-butoxide is subsequently protonated. The use of a base in this reaction is common to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts.[1][6]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products amine R-NH₂ intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o Boc₂O boc2o->intermediate boc_amine R-NH-Boc intermediate->boc_amine Collapse co2 CO₂ intermediate->co2 Decomposition tbuoh t-BuOH intermediate->tbuoh

Caption: Mechanism of N-Boc Protection.

Detailed Experimental Protocol

This protocol is designed for the selective N-Boc protection of 3-amino-4-hydroxypiperidine.

Materials and Reagents
Reagent/MaterialMolecular Wt.MolesEquivalentsAmount
3-Amino-4-hydroxypiperidine116.16 g/mol 0.05 mol1.05.81 g
Di-tert-butyl dicarbonate (Boc₂O)218.25 g/mol 0.05 mol1.010.91 g
Sodium Hydroxide (25% aq. soln.)40.00 g/mol 0.055 mol1.18.8 g
Ethanol---45 g
Deionized Water---As needed
Dichloromethane (DCM)---As needed
Brine (saturated NaCl soln.)---As needed
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed
500 mL Four-necked flask---1
Stirrer, pH sensor, two dropping funnels---1 set
Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup - Charge flask with 3-amino-4-hydroxypiperidine and ethanol. - Cool to 10-15°C. addition 2. Reagent Addition - Simultaneously add Boc₂O and aq. NaOH dropwise. - Maintain pH 11.8-12.2. - Addition time: ~1 hour. setup->addition Proceed reaction 3. Reaction - Stir for a short period after addition is complete to ensure full conversion. addition->reaction Proceed workup 4. Aqueous Work-up - Concentrate the reaction mixture. - Extract with an organic solvent (e.g., DCM). reaction->workup Proceed purification 5. Purification - Wash organic layers with brine. - Dry over Na₂SO₄. - Concentrate to yield the product. workup->purification Proceed

Caption: Workflow for N-Boc protection of 3-amino-4-hydroxypiperidine.

Step-by-Step Procedure
  • Reaction Setup: Equip a 500 mL four-necked flask with a mechanical stirrer, a pH sensor, and two dropping funnels. Charge the flask with 45 g of ethanol and 5.81 g (0.05 mol) of 3-amino-4-hydroxypiperidine.

  • Cooling: Stir the mixture and cool the flask to a temperature between 10 to 15 °C using an ice bath.

  • Reagent Addition: Slowly and simultaneously add 10.91 g (0.05 mol) of di-tert-butyl dicarbonate through one dropping funnel and 8.8 g (0.055 mol) of 25% aqueous sodium hydroxide dropwise through the other dropping funnel.

  • pH Control: Carefully control the rate of addition of the sodium hydroxide solution to maintain the reaction system's pH between 11.8 and 12.2.[7][8] The entire addition process should take approximately 1 hour.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction proceeds to completion.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[9]

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Discussion of Key Experimental Choices

  • Choice of Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection due to its high reactivity with amines and the innocuous nature of its byproducts (CO₂ and tert-butanol).[5]

  • Solvent System: The use of ethanol provides good solubility for the starting material.[7][8] Alcoholic solvents have also been shown to enhance the rate of Boc protection of amines.[10]

  • Base and pH Control: The addition of sodium hydroxide is crucial for maintaining a basic pH.[7][8] This ensures that the amine remains in its more nucleophilic free base form and neutralizes any acidic species that may form, driving the reaction to completion.

  • Temperature Management: Maintaining a low temperature (10-15 °C) during the addition of reagents helps to control the exothermic nature of the reaction and minimizes potential side reactions, such as O-acylation of the hydroxyl group.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction or loss of product during work-up.Monitor the reaction by TLC to ensure completion. Ensure the pH is appropriate during extraction to prevent the protonation of the product, which would increase its aqueous solubility.
Incomplete Reaction Insufficient reagent, low temperature, or short reaction time.Use a slight excess of Boc₂O (1.05-1.1 eq). Allow the reaction to stir for a longer period at the specified temperature.
Formation of Byproducts O-acylation of the hydroxyl group or di-Boc protection of the amine.Maintain the recommended temperature and pH. Avoid a large excess of Boc₂O.

Conclusion

This application note provides a robust and reproducible protocol for the selective N-Boc protection of 3-amino-4-hydroxypiperidine. By understanding the underlying chemical principles and carefully controlling the reaction parameters as outlined, researchers can confidently and efficiently synthesize this key intermediate for applications in drug discovery and development.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available at: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Paraskar, S., & Sudalai, A. (2006). A highly chemoselective Boc protection of amines using sulfonic-acid-functionalized silica as an efficient heterogeneous recyclable catalyst. Tetrahedron Letters, 47(34), 5965-5968.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

Sources

Guide to the Deprotection of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Bench

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is fundamental in modern organic synthesis for the temporary masking of amine functionalities. Its removal, or deprotection, is a critical step that requires careful consideration of reagents and conditions to ensure high yield and purity of the target molecule. This document provides a comprehensive guide to the deprotection of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, a chiral building block frequently used in the development of pharmaceutical agents.[1][2][3][4] We will explore the underlying chemical principles, compare common deprotection strategies, and provide detailed, field-proven laboratory protocols.

The Strategic Importance of Boc Deprotection

The piperidine scaffold is a privileged structure in medicinal chemistry, and functionalized derivatives like (3s,4s)-3-aminopiperidin-4-ol are highly valued intermediates. The Boc group serves as an excellent temporary shield for the piperidine nitrogen, rendering it unreactive to a wide range of chemical transformations on other parts of the molecule. Its strategic value lies in its facile removal under specific acidic conditions that are often orthogonal to the cleavage conditions of other protecting groups.[5][6]

The successful deprotection of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate liberates the secondary amine, making it available for subsequent coupling reactions, cyclizations, or other modifications essential for building the final active pharmaceutical ingredient (API).

Figure 1: General deprotection reaction scheme.

The Mechanism: An Acid-Catalyzed Cascade

The removal of the Boc group is an acid-catalyzed process that proceeds via a well-understood E1 elimination mechanism.[6][7][8] The reaction cascade is driven by the formation of highly stable byproducts.

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl). This step makes the carbonyl carbon more electrophilic.[7][9]

  • Fragmentation: The protonated intermediate is unstable and fragments. The tert-butyl-oxygen bond cleaves to release a highly stable tertiary carbocation (the tert-butyl cation).[6][9]

  • Decarboxylation: This fragmentation results in a transient carbamic acid intermediate, which is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[7][10]

  • Product Formation: The desired free amine is liberated. In the acidic medium, it is typically protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[7]

G A Boc-Protected Amine B Protonation of Boc Group A->B H+ C Formation of tert-butyl cation + Carbamic Acid B->C Spontaneous Cleavage D Rapid Decarboxylation (CO₂ release) C->D E Free Amine Salt (Product) D->E

Figure 2: Workflow of the Boc deprotection mechanism.

Comparative Analysis of Deprotection Protocols

The choice of acid and solvent is the most critical decision in planning a Boc deprotection. The ideal conditions balance reaction efficiency with the stability of other functional groups on the substrate.

Method Acid Reagent Typical Solvent Conditions Advantages Disadvantages
Method A Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to RT, 1-3 hFast, effective, volatile reagents are easy to remove.[11][12]Harsh; TFA is corrosive and can cleave other acid-labile groups.[13][14]
Method B Hydrochloric Acid (HCl)1,4-Dioxane, MethanolRT, 2-12 hCost-effective, product often precipitates as the HCl salt, simplifying isolation.[15][16]Dioxane is a suspected carcinogen; HCl is non-volatile and requires neutralization or salt-formation.[17]
Method C p-Toluenesulfonic Acid (p-TsOH)Alcohols (MeOH, EtOH)RT to RefluxMilder conditions, suitable for sensitive substrates.[18]Slower reaction times, may require heat.

Detailed Experimental Protocols

Protocol A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is the workhorse for Boc deprotection due to its speed and reliability.

Materials:

  • tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the Boc-protected piperidine (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 g of substrate).

  • Begin stirring the solution and cool the flask to 0°C in an ice-water bath.

  • Add TFA (5-10 eq) dropwise to the cold solution. Caution: This addition can be exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete in 1-2 hours. Look for the disappearance of the starting material spot and the appearance of a more polar product spot.

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. Note: Ensure your vacuum pump is protected from corrosive acid vapors.

  • The resulting residue is the crude amine trifluoroacetate salt. For isolation of the free base, proceed to step 8.

  • Carefully dilute the residue with DCM and transfer to a separatory funnel. Slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine product, (3s,4s)-3-aminopiperidin-4-ol.

Protocol B: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative, particularly for large-scale work, as the product often crystallizes directly from the reaction mixture as its hydrochloride salt.[15][16][19]

Materials:

  • tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

  • 4.0 M HCl in 1,4-dioxane solution

  • Diethyl ether or MTBE

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve the Boc-protected piperidine (1.0 eq) in a minimal amount of 1,4-dioxane or methanol.

  • To the stirring solution at room temperature, add the 4.0 M HCl in 1,4-dioxane solution (5-10 eq).

  • Stir the mixture at room temperature. In many cases, a white precipitate of the product's hydrochloride salt will begin to form within 30 minutes.

  • Allow the reaction to stir for 2-4 hours to ensure completion. Monitor by TLC or LC-MS if necessary.

  • Once the reaction is complete, add diethyl ether (or MTBE) to the slurry to further decrease the solubility of the salt and aid precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a generous amount of diethyl ether to remove any residual starting material and solvent.

  • Dry the white solid under high vacuum to obtain the pure (3s,4s)-3-aminopiperidin-4-ol dihydrochloride salt.

Troubleshooting and Key Considerations

Observation Potential Cause Recommended Solution
Incomplete Reaction Insufficient acid; insufficient reaction time.Add an additional equivalent of acid. Allow the reaction to stir for a longer period. Gentle warming (to ~40°C) can be considered if the substrate is stable.
Side Product Formation The tert-butyl cation intermediate may alkylate other nucleophiles present.Consider adding a scavenger, such as anisole or thioanisole (1-2 eq), to the reaction mixture, especially when using TFA.
Low Yield after Workup The free amine product may have some water solubility.When performing a basic aqueous workup, ensure the aqueous layer is saturated with NaCl (brine) before extraction to minimize product loss.
Product is an Oil, not a Solid The product may be hygroscopic or impure.Try co-evaporation with a non-polar solvent like toluene to remove residual water. If impurities are suspected, purification by column chromatography (on silica gel with a DCM/MeOH/NH₄OH eluent) or recrystallization is necessary.

References

A curated list of authoritative sources for further reading and verification.

  • Vertex AI Search. Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • BenchChem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • GenScript. Terminology of Antibody Drug for Boc Deprotection.
  • BenchChem. Understanding Boc protection and deprotection in peptide synthesis.
  • BenchChem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • ACS GCI Pharmaceutical Roundtable. Acids.
  • Srinivasan, N., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
  • Fisher Scientific. Amine Protection / Deprotection.
  • BenchChem. Technical Support Center: Boc Deprotection in Acidic Conditions.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
  • Biocompare.
  • Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Specific solvent issues with BOC deprotection.
  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?.
  • MySkinRecipes. (3S,4R)
  • Echemi. tert-butyl (3S,4S)
  • PubMed. Synthesis of (3S,4S,5S)
  • Appretech Scientific Limited. tert-Butyl (3S,4S)

Sources

Application Notes & Protocols: Strategic Use of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in a host of human diseases, most notably cancer and autoimmune disorders.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1][3] Achieving high potency and selectivity requires precise molecular architecture, often necessitating the use of complex chiral building blocks. This guide provides an in-depth technical overview of the application of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate (CAS: 1312812-78-4), a versatile and strategically valuable intermediate for the synthesis of next-generation kinase inhibitors. We will explore the stereochemical advantages of this scaffold, provide detailed, field-proven protocols for its incorporation into drug-like molecules, and discuss the mechanistic rationale behind key synthetic transformations.

Introduction: The Imperative for Chirality in Kinase Inhibition

The ATP-binding site of protein kinases, the target for most inhibitors, is a three-dimensional pocket with specific hydrogen bonding patterns and hydrophobic regions.[4] While a flat, aromatic core is often used to mimic the adenine ring of ATP and engage with the "hinge region" of the kinase, the substituents on this core dictate the inhibitor's selectivity and physical properties. Chiral building blocks, such as substituted piperidines, are instrumental in positioning functional groups in precise three-dimensional space to exploit additional binding pockets and avoid steric clashes, thereby enhancing both potency and selectivity.

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a preeminent example of such a building block. Its rigid piperidine ring reduces conformational flexibility, while the defined cis stereochemistry of the C3-amino and C4-hydroxyl groups provides a perfect platform for establishing critical interactions with the kinase enzyme.[5] The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen ensures stability and orthogonal reactivity during synthesis.[5][6] This scaffold has found significant utility in the synthesis of inhibitors targeting key kinases like Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs), which are central to various B-cell malignancies and inflammatory diseases.[7][8][9][10]

The Strategic Value of the (3S,4S)-Scaffold

The utility of this building block stems from a combination of its structural features:

  • Precise Hydrogen Bonding: The syn orientation of the amino and hydroxyl groups allows them to act as simultaneous hydrogen bond donors to amino acid residues in the kinase active site. This bidentate interaction can significantly increase binding affinity compared to non-chiral or differently substituted linkers.[5] The mechanism often involves the formation of hydrogen bonds with the enzyme's hinge region, mimicking the interactions of ATP.[4]

  • Defined Vectorial Orientation: The piperidine serves as a rigid scaffold that projects the amino group away from the core of the inhibitor molecule. This provides a well-defined vector for coupling to the primary pharmacophore (e.g., a pyrazolopyrimidine core), ensuring optimal positioning within the ATP pocket.

  • Synthetic Versatility: The primary amine at the C3 position is an excellent nucleophile for C-N cross-coupling reactions, while the piperidine nitrogen remains protected. The Boc group can be cleanly removed under acidic conditions late in the synthesis to allow for final functionalization, such as the installation of a Michael acceptor for covalent inhibitors.[5][6]

cluster_0 Strategic Advantages of the Scaffold A Tert-butyl (3s,4s)-3-amino- 4-hydroxypiperidine-1-carboxylate B Defined (3S,4S) Stereochemistry A->B C Orthogonal Protection (Boc) A->C D Nucleophilic Primary Amine A->D E Precise H-Bonding (with kinase hinge) B->E G Late-Stage Deprotection & Functionalization C->G F Key C-N Bond Formation (e.g., Buchwald-Hartwig) D->F H High Potency & Selectivity E->H F->H G->H

Figure 1. Key structural features and their strategic implications.

Application Protocol: Synthesis of a Covalent BTK Inhibitor Core

This section details a representative two-step synthesis to construct the core of a potent kinase inhibitor, modeled after the structure of Ibrutinib.[11][12] The workflow involves a palladium-catalyzed N-arylation followed by deprotection and acylation.

start_A Aryl Halide (e.g., 4-amino-3-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidine) step1 Protocol 1: Buchwald-Hartwig N-Arylation start_A->step1 start_B + (3S,4S)-Boc-3-amino- 4-hydroxypiperidine start_B->step1 intermediate Coupled Intermediate step1->intermediate step2 Protocol 2: Boc Deprotection & Acylation intermediate->step2 product Final Kinase Inhibitor (Covalent Warhead Installed) step2->product

Figure 2. General synthetic workflow for inhibitor synthesis.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This reaction is one of the most powerful methods for forming carbon-nitrogen bonds and is central to modern pharmaceutical synthesis.[13] It couples the primary amine of our building block with an aryl halide core of the inhibitor. The choice of palladium precatalyst and ligand is critical for achieving high yield and preventing side reactions like hydrodehalogenation.[14]

Table 1: Reagents and Materials for N-Arylation

Reagent/MaterialPurposeSupplier Example
Aryl Halide (e.g., 4-Chloro-pyrazolopyrimidine)ElectrophileCommercial
Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylateNucleophileCommercial
G3 Palladacycle Precatalyst (e.g., BrettPhos-Pd-G3)Palladium SourceCommercial
BrettPhosPhosphine LigandCommercial
Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic baseCommercial
Anhydrous, Degassed 1,4-DioxaneSolventCommercial
Schlenk flask or Microwave vialReaction VesselN/A
Nitrogen or Argon gas supplyInert AtmosphereN/A

Step-by-Step Methodology:

  • Vessel Preparation (Inert Atmosphere): In a glovebox or under a positive flow of argon, add the aryl halide (1.0 equiv), Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate (1.1 equiv), BrettPhos-Pd-G3 precatalyst (0.02 equiv), additional BrettPhos ligand (0.02 equiv), and sodium tert-butoxide (2.5 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Expert Insight: The use of a modern palladacycle precatalyst like a G3 system ensures the efficient and rapid formation of the active LPd(0) catalyst.[14] Adding a slight excess of the ligand can help stabilize the catalyst throughout the reaction.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

    • Trustworthiness Check: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or TLC to confirm consumption of the starting material.

  • Work-up and Quenching: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute the mixture with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield the desired coupled intermediate.

Protocol 2: Boc Deprotection and N-Acylation

The final step involves removing the Boc protecting group to liberate the piperidine nitrogen, followed by acylation to install the acrylamide moiety, which acts as a Michael acceptor to form a covalent bond with a cysteine residue in the target kinase (e.g., Cys481 in BTK).[8]

Table 2: Reagents and Materials for Deprotection/Acylation

Reagent/MaterialPurposeSupplier Example
Coupled IntermediateSubstrateFrom Protocol 1
Trifluoroacetic Acid (TFA) or 4M HCl in DioxaneAcid for Boc deprotectionCommercial
Dichloromethane (DCM)SolventCommercial
Acryloyl chlorideAcylating agentCommercial
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base for acylationCommercial

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve the coupled intermediate from Protocol 1 (1.0 equiv) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 equiv) dropwise at room temperature. Stir for 1-2 hours.

    • Expert Insight: The large excess of TFA ensures complete and rapid cleavage of the acid-labile Boc group. The progress can be monitored by LC-MS until the starting material is fully consumed.

  • Removal of Acid: Concentrate the reaction mixture to dryness under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM two to three times. This yields the crude amine salt.

  • N-Acylation: Dissolve the crude amine salt in fresh, anhydrous DCM and cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) to neutralize the salt and basify the solution.

    • Causality: Performing the acylation at low temperature is critical to prevent polymerization of the highly reactive acryloyl chloride and to minimize potential side reactions.

  • Acylating Agent Addition: Slowly add acryloyl chloride (1.1 equiv) dropwise to the cold solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction with water and transfer to a separatory funnel. Extract with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the final product by flash chromatography or preparative HPLC to obtain the target kinase inhibitor.

Conclusion

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is more than a simple building block; it is a sophisticated synthetic tool that enables the rational design of highly potent and selective kinase inhibitors. Its predefined stereochemistry provides a reliable method for establishing critical hydrogen-bonding interactions within the enzyme's active site, while its orthogonal protecting group strategy allows for controlled, sequential functionalization. The protocols detailed herein provide a robust and reproducible framework for leveraging this scaffold's unique advantages, empowering researchers in the fields of medicinal chemistry and drug development to construct complex molecular architectures with greater precision and efficiency.

References

  • MDPI. (2023).
  • National Institutes of Health (NIH). (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH.
  • Thieme. (2021). Synthesis of a Bruton's Tyrosine Kinase Inhibitor. Georg Thieme Verlag KG.
  • Benchchem. Tert-butyl (3s,4s)
  • Benchchem. tert-Butyl (3S,4S)
  • ResearchGate. (2018). Tofacitinib Synthesis – An Asymmetric Challenge.
  • WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • MDPI. (2021).
  • Benchchem. (2025). A Technical Guide to the Discovery and Synthesis of Ibrutinib: A Covalent Bruton's Tyrosine Kinase Inhibitor. Benchchem.
  • Benchchem.
  • University of Nottingham. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham Blogs.
  • PubMed. (2021). Discovery of novel ibrutinib analogues to treat malignant melanoma.
  • RSC Publishing. (2023). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry.
  • PubMed Central. (2023). Diversifying the triquinazine scaffold of a Janus kinase inhibitor.
  • Google Patents. (2018). Synthesis method of ibrutinib.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • MDPI. (2023). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI.
  • PubMed Central. (2024). How protein kinase inhibitors bind to the hinge region of the target protein.
  • MDPI. (2022). An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions. MDPI.

Sources

Application Notes and Protocols: The Strategic Integration of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate in the Design of Advanced Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Protease Inhibitor Design

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are fundamental to numerous biological processes.[1][2] Their dysregulation is a hallmark of many pathologies, including viral infections, cancer, and cardiovascular diseases, making them a prime target for therapeutic intervention. The design of potent and selective protease inhibitors has been a cornerstone of modern medicinal chemistry. Within this field, the use of rigid, chiral scaffolds to mimic the transition state of peptide hydrolysis has proven to be a particularly fruitful strategy.[1][3]

The piperidine ring, a saturated heterocycle, has emerged as a "privileged scaffold" in the design of protease inhibitors. Its conformational rigidity allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with the active site of the target protease.[4][5] Furthermore, the chirality of substituted piperidines is crucial for enantioselective recognition by the enzyme, often leading to significant differences in potency between stereoisomers.

This application note focuses on the utility of a specific chiral building block, Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate , in the synthesis of novel protease inhibitors. The syn-relationship between the amino and hydroxyl groups on the piperidine ring, combined with the protecting groups at the amine and the ring nitrogen, makes this a versatile intermediate for the construction of complex peptidomimetics. The hydroxyl group can act as a hydrogen bond donor, mimicking the interaction of a water molecule in the transition state, while the amino group provides a key attachment point for extending the inhibitor into the various pockets of the protease active site. While direct synthesis examples for this specific molecule are not abundant in publicly available literature, its application can be expertly illustrated through the synthesis of closely related, potent HIV-1 protease inhibitors containing a piperidine scaffold.

Part 1: Rationale for the (3s,4s)-Stereochemistry in Peptidomimetic Design

The precise three-dimensional arrangement of atoms in a drug molecule is critical for its biological activity. In the case of protease inhibitors, which often bind to a highly structured, chiral active site, stereochemistry is paramount. The (3s,4s) configuration of the 3-amino-4-hydroxypiperidine scaffold offers several key advantages in the design of peptidomimetics:

  • Mimicry of Peptide Backbones: The rigid piperidine ring can serve as a non-cleavable replacement for a dipeptide unit in a substrate. The defined stereochemistry of the amino and hydroxyl groups allows them to project into the same regions of space as the side chains and backbone atoms of natural peptide substrates.

  • Optimal Hydrogen Bonding: The syn-orientation of the amino and hydroxyl groups can facilitate intramolecular hydrogen bonding, which can help to pre-organize the inhibitor into a bioactive conformation. This reduces the entropic penalty of binding to the enzyme, potentially leading to higher affinity.

  • Vectorial Projection of Substituents: The chair-like conformation of the piperidine ring directs the substituents in well-defined axial and equatorial positions. This allows for the precise targeting of specific subsites (S1, S2, etc.) within the protease active site. The (3s,4s) stereochemistry provides a specific spatial arrangement that can be optimized for a particular protease.

  • Improved Pharmacokinetic Properties: The incorporation of a cyclic, non-peptidic scaffold can improve the metabolic stability and oral bioavailability of a drug candidate compared to purely peptide-based inhibitors, which are often susceptible to rapid degradation by endogenous proteases.

Diagram 1: Structural Rationale of the Piperidine Scaffold

G cluster_scaffold Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate cluster_enzyme Protease Active Site cluster_interactions Key Interactions scaffold S2 S2 Pocket scaffold->S2 Amino Group (Acylated) H_bond Hydrogen Bonding scaffold->H_bond Hydroxyl Group Stereo Stereospecific Recognition scaffold->Stereo (3s,4s) Configuration S1 S1 Pocket Hydrophobic Hydrophobic Interactions S1->Hydrophobic S2->Hydrophobic S1_prime S1' Pocket Stereo->S1 Stereo->S2

A diagram illustrating the key features of the piperidine scaffold and its interactions within a protease active site.

Part 2: Exemplary Synthetic Protocol - Incorporation of a Piperidine Scaffold into an HIV-1 Protease Inhibitor

While a direct synthetic protocol for a marketed drug using Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is not readily found in peer-reviewed literature, the following protocol is adapted from the synthesis of potent HIV-1 protease inhibitors containing a closely related (R)-piperidine-3-carboxamide as the P2-ligand.[4][5] This provides a robust and field-proven methodology for the incorporation of such scaffolds.

Objective: To synthesize a peptidomimetic HIV-1 protease inhibitor by coupling a piperidine-containing fragment to a core scaffold.

Workflow Overview:

G start Starting Materials: - Piperidine Derivative - Core Scaffold step1 Step 1: N-Acylation (Peptide Coupling) start->step1 step2 Step 2: Deprotection step1->step2 step3 Step 3: Final Coupling step2->step3 end Purified Protease Inhibitor step3->end

A simplified workflow for the synthesis of a piperidine-containing protease inhibitor.

Detailed Step-by-Step Protocol:

Step 1: N-Acylation of the Piperidine Amine with the P1-P1' Scaffold

This step involves the formation of an amide bond between the amino group of the piperidine derivative and the carboxylic acid of the core scaffold.

  • Reagents and Materials:

    • Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate (1.0 eq)

    • P1-P1' carboxylic acid scaffold (e.g., a derivative of a hydroxyethylamine isostere) (1.1 eq)

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Magnetic stirrer and appropriate glassware

  • Procedure:

    • To a solution of the P1-P1' carboxylic acid scaffold in anhydrous DMF, add PyBOP and DIPEA.

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature under a nitrogen atmosphere for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Step 2: Deprotection of the Piperidine Nitrogen (Boc Removal)

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed to allow for the final coupling step.

  • Reagents and Materials:

    • Boc-protected intermediate from Step 1 (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Anhydrous Dichloromethane (DCM)

    • Nitrogen atmosphere

    • Magnetic stirrer and appropriate glassware

  • Procedure:

    • Dissolve the Boc-protected intermediate in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The resulting TFA salt of the deprotected amine is typically used in the next step without further purification.

Step 3: Final Coupling with the P3-Cap Group

The final fragment of the inhibitor is coupled to the newly deprotected piperidine nitrogen.

  • Reagents and Materials:

    • Deprotected intermediate (TFA salt) from Step 2 (1.0 eq)

    • P3-Cap carboxylic acid (e.g., a protected amino acid) (1.1 eq)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

    • DIPEA (4.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Magnetic stirrer and appropriate glassware

  • Procedure:

    • Dissolve the P3-Cap carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature for pre-activation.

    • Add a solution of the deprotected intermediate (TFA salt) and additional DIPEA (to neutralize the TFA salt) in anhydrous DMF.

    • Stir the reaction at room temperature under a nitrogen atmosphere for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up the reaction as described in Step 1.

    • Purify the final product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired protease inhibitor.

Part 3: Data Presentation and Performance

The potency of protease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table presents representative data for a series of HIV-1 protease inhibitors containing different piperidine-based P2 ligands, as reported by Wang et al. (2020).[4][5] This data illustrates the significant impact of the piperidine scaffold and its stereochemistry on inhibitory activity.

Compound IDP2-LigandIC50 (nM) against Wild-Type HIV-1 Protease
22a (R)-piperidine-3-carboxamide3.61
23a (S)-piperidine-3-carboxamide>1000
22b (R)-piperidine-3-carboxamide derivative8.45
24a N-methyl-(R)-piperidine-3-carboxamide15.2

Data adapted from Wang et al., PLoS One, 2020.[4][5]

Key Insights from the Data:

  • Stereochemistry is Crucial: A dramatic loss of activity is observed when the stereochemistry of the piperidine ligand is inverted from (R) in compound 22a to (S) in compound 23a (IC50 > 1000 nM). This highlights the high degree of stereospecific recognition by the protease active site.

  • Substitution Effects: Modifications to the piperidine scaffold, as seen in the difference between 22a and 22b , can fine-tune the potency of the inhibitor.

  • N-Alkylation Impact: Methylation of the piperidine nitrogen in 24a resulted in a decrease in potency compared to 22a , suggesting that the NH group may be involved in a key hydrogen bonding interaction.

Part 4: Conclusion and Future Perspectives

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate and related chiral piperidine derivatives are valuable building blocks in the design and synthesis of potent protease inhibitors. Their rigid structure and well-defined stereochemistry allow for the creation of peptidomimetics with high affinity and specificity for their target enzymes. The provided exemplary protocol, based on established methods for the synthesis of HIV-1 protease inhibitors, demonstrates a reliable pathway for the incorporation of these scaffolds. The accompanying data underscores the critical importance of stereochemistry in achieving high potency.

Future work in this area will likely focus on the development of novel synthetic routes to a wider variety of substituted piperidines, allowing for a more extensive exploration of the chemical space around this privileged scaffold. Furthermore, the application of these building blocks is expected to expand beyond viral proteases to other enzyme classes, such as kinases and epigenetic targets, where precise control of three-dimensional structure is equally important for achieving therapeutic efficacy.

References

  • Bursavich, M. G., & Rich, D. H. (2001). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. Organic letters, 3(15), 2317–2320. Available from: [Link]

  • MySkinRecipes. ((3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate). MySkinRecipes. Retrieved from: [Link]

  • Ghosh, A. K., & Fidanze, S. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Current medicinal chemistry, 11(10), 1277–1300. Available from: [Link]

  • Ghosh, A. K., Brindisi, M., & Tang, J. (2012). Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance. Journal of medicinal chemistry, 55(17), 7485–7508. Available from: [Link]

  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of medicinal chemistry, 59(11), 5172–5208. Available from: [Link]

  • Hsyu, P. H., et al. (2002). A phase I, single-dose, placebo-controlled study of the safety, tolerability, and pharmacokinetics of ruprintrivir in healthy volunteers. Antimicrobial agents and chemotherapy, 46(10), 3242–3247. Available from: [Link]

  • Wang, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PloS one, 15(7), e0235483. Available from: [Link]

  • Wang, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PubMed, 32697773. Available from: [Link]

  • Trabocchi, A., & Lenci, E. (2025). The peptidomimetic approach for the design of viral protease inhibitors. In Methods in Enzymology (Vol. 690, pp. 1-35). Elsevier. Available from: [Link]

  • Patick, A. K., & Potts, K. E. (1998). Protease inhibitors as antiviral agents. Clinical microbiology reviews, 11(4), 614–627. Available from: [Link]

Sources

Synthesis of Ibrutinib using Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A Detailed Guide to the Synthesis of Ibrutinib

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: This document provides a comprehensive guide to the synthesis of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Ibrutinib functions by forming a specific covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its enzymatic activity.[1] This mechanism has proven highly effective in treating B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[2][3]

The synthesis of such a targeted covalent inhibitor requires precise control over stereochemistry and the strategic introduction of reactive functional groups. This guide is structured to provide not just a series of steps, but a deep-seated understanding of the synthetic strategy, the rationale behind key transformations, and the practical considerations for successful execution.

A Note on the Chiral Intermediate: The query specified the use of tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate. It is important to clarify that this specific diastereomer is not the precursor to Ibrutinib. The final API possesses an (R)-configuration at the 3-position of a piperidine ring that is unsubstituted at the 4-position. The synthesis, therefore, relies on a chiral synthon that can deliver this specific stereocenter. This guide will proceed by detailing the established and validated synthetic pathway, which commonly involves the coupling of the core heterocycle with a derivative of (R)-3-aminopiperidine or a precursor that yields this configuration, such as (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate via a reaction involving stereochemical inversion.

Section 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of Ibrutinib reveals three primary strategic disconnections. This approach simplifies the complex target molecule into more readily available or synthesizable starting materials.

  • Amide Bond Disconnection: The final acrylamide moiety, which serves as the covalent "warhead," is retrosynthetically disconnected to reveal the secondary amine of the piperidine ring and an acrylic acid derivative. This is a standard and reliable transformation.

  • Piperidine C-N Bond Disconnection: The bond between the pyrazolopyrimidine N-1 and the piperidine C-3 is disconnected. This is the key bond-forming step that establishes the molecule's stereocenter and requires a robust stereocontrolled coupling method.

  • Pyrazolopyrimidine Core Simplification: The 3-aryl group on the pyrazolopyrimidine core is disconnected via a C-C bond break, pointing towards a palladium-catalyzed cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.

This strategy allows for a convergent synthesis, where the two main fragments—the heterocyclic core and the chiral piperidine—are prepared separately and then combined.

Retrosynthesis Ibrutinib Ibrutinib Intermediate1 (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-1-yl)piperidine Ibrutinib->Intermediate1 Amide Formation Acryloyl_Chloride Acryloyl Chloride / Acrylic Acid Intermediate2 (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Intermediate1->Intermediate2 Boc Deprotection TFA Acidic Deprotection Heterocycle_Core 3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Intermediate2->Heterocycle_Core Key C-N Coupling (e.g., Mitsunobu) Chiral_Piperidine (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (via Mitsunobu with inversion) Iodo_Heterocycle 3-Iodo-1H-pyrazolo[3,4-d] -pyrimidin-4-amine Heterocycle_Core->Iodo_Heterocycle Suzuki Coupling Phenoxy_Boronic_Acid 4-Phenoxyphenylboronic acid

Caption: Retrosynthetic analysis of Ibrutinib.

Section 2: Synthesis of Key Intermediates

The convergent nature of this synthesis requires the independent preparation of two key fragments.

Synthesis of the Heterocyclic Core: (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

The pyrazolopyrimidine core is the foundational scaffold of Ibrutinib. A common and efficient method for its construction involves a halogenated intermediate, which allows for the subsequent introduction of the phenoxyphenyl side chain via a cross-coupling reaction. An alternative, often preferred in process chemistry, is to first couple a chiral piperidine to the halogenated core before performing the final Suzuki coupling. This approach can prevent potential side reactions with the unprotected amine on the piperidine ring.

Protocol 1: N-Alkylation of the Pyrazolopyrimidine Core

  • Rationale: This protocol describes the crucial C-N bond formation between the iodo-substituted pyrazolopyrimidine core and the chiral piperidine synthon. A nucleophilic substitution approach using a mesylated alcohol is often chosen for its scalability and reliability over a Mitsunobu reaction. The use of a strong, non-nucleophilic base like Cesium Carbonate is critical for deprotonating the pyrazole nitrogen without competing in the substitution reaction.

ReagentMolar Eq.MW ( g/mol )Amount
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine1.0261.0410.0 g
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate1.2279.3512.8 g
Cesium Carbonate (Cs₂CO₃)2.0325.8225.0 g
N,N-Dimethylformamide (DMF)--100 mL

Step-by-Step Methodology:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (10.0 g) and Cesium Carbonate (25.0 g).

  • Add N,N-Dimethylformamide (DMF, 100 mL) to the flask. Stir the suspension for 15 minutes at room temperature.

  • Add (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (12.8 g) to the reaction mixture.

  • Heat the reaction mixture to 80-85 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and slowly pour it into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water (2 x 100 mL) and then with a small amount of cold isopropanol.

  • Dry the solid under vacuum at 50 °C to yield (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate as an off-white solid.[4][5]

  • Self-Validation Checkpoint: The product should be readily characterizable by ¹H NMR, showing the characteristic peaks for the Boc group (~1.4 ppm) and the aromatic protons. LC-MS should confirm the expected mass.

Section 3: Assembly of the Ibrutinib Precursor

With the key iodinated intermediate in hand, the next step is the introduction of the 4-phenoxyphenyl group.

Suzuki Coupling
  • Rationale: The Suzuki coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction ideal for forming C-C bonds between aryl halides and boronic acids.[6] It is widely used in pharmaceutical manufacturing due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and catalysts. The choice of ligand (e.g., a phosphine-based ligand) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

ReagentMolar Eq.MW ( g/mol )Amount
(R)-tert-butyl 3-(4-amino-3-iodo-...)1.0444.2910.0 g
4-Phenoxyphenylboronic acid1.5214.037.2 g
Pd(PPh₃)₄0.051155.561.3 g
Sodium Carbonate (Na₂CO₃)3.0105.997.1 g
Toluene / Water--100 mL / 25 mL

Step-by-Step Methodology:

  • In a 250 mL flask, suspend the iodinated intermediate (10.0 g), 4-phenoxyphenylboronic acid (7.2 g), and Sodium Carbonate (7.1 g) in a mixture of Toluene (100 mL) and Water (25 mL).

  • Bubble argon or nitrogen gas through the suspension for 20 minutes to degas the solvent.

  • Add Tetrakis(triphenylphosphine)palladium(0) (1.3 g) to the mixture.

  • Heat the reaction to 90 °C under a nitrogen atmosphere and stir vigorously for 6-8 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Separate the organic and aqueous layers.

  • Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield pure (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.[7]

Section 4: Final Deprotection and Acylation

The final steps involve unmasking the piperidine nitrogen and installing the acrylamide warhead.

Boc Deprotection
  • Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent cleanly cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl cation (which is scavenged by the solvent or anion). This step is typically high-yielding and straightforward.

Step-by-Step Methodology:

  • Dissolve the Boc-protected precursor (e.g., 5.0 g) in Dichloromethane (DCM, 50 mL) in a 100 mL flask and cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA, 15 mL) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in DCM (50 mL) and wash carefully with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This intermediate is often used immediately in the next step without further purification.[6]

Final Acylation (Michael Addition)
  • Rationale: This final step forms the crucial covalent bond between the piperidine nitrogen and the acryloyl group. While acryloyl chloride is a common reagent, it is unstable and prone to polymerization.[8] A superior and more controlled method involves using acrylic acid activated by a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[9] This in-situ activation minimizes side reactions and improves process safety.

Step-by-Step Methodology:

  • Dissolve the deprotected amine intermediate (e.g., 4.0 g) in DCM (80 mL) in a 250 mL flask.

  • Add Triethylamine (TEA, 8.4 mL, approx. 6 eq) to the solution, followed by acrylic acid (1.9 g, 2.5 eq).

  • Cool the mixture to 10-15 °C.

  • Add EDCI hydrochloride (4.0 g, 2.0 eq) portion-wise, maintaining the internal temperature below 25 °C.

  • Stir the reaction at room temperature for 3-5 hours. Monitor completion by LC-MS.

  • Once the reaction is complete, add water (50 mL) and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude Ibrutinib can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product as a white to off-white solid.[8][9]

Section 5: Overall Synthetic Workflow

The entire process can be visualized as a linear sequence starting from the key building blocks.

Workflow cluster_core Core Synthesis cluster_assembly Assembly cluster_final Final Steps Iodo_Core 3-Iodo-1H-pyrazolo [3,4-d]pyrimidin-4-amine Coupled_Iodo (R)-tert-butyl 3-(4-amino-3-iodo...) piperidine-1-carboxylate Iodo_Core->Coupled_Iodo N-Alkylation (Cs2CO3, DMF) Piperidine_Mesylate (S)-tert-butyl 3-((methylsulfonyl)oxy) piperidine-1-carboxylate Piperidine_Mesylate->Coupled_Iodo Boc_Precursor Boc-Protected Ibrutinib Precursor Coupled_Iodo->Boc_Precursor Suzuki Coupling (Pd(PPh3)4) Boronic_Acid 4-Phenoxyphenyl boronic acid Boronic_Acid->Boc_Precursor Deprotected_Amine Deprotected Amine Intermediate Boc_Precursor->Deprotected_Amine Deprotection (TFA, DCM) Ibrutinib_Final Ibrutinib Deprotected_Amine->Ibrutinib_Final Acylation (Acrylic Acid, EDCI)

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its rigid, substituted piperidine scaffold serves as a crucial building block for a variety of bioactive molecules, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[2] The specific stereochemistry of the amino and hydroxyl groups at the C3 and C4 positions is often paramount for achieving the desired pharmacological activity and selectivity.[2] Consequently, the development of robust, scalable, and stereoselective synthetic routes to access this high-value intermediate is a critical objective for process chemistry.

This document provides a comprehensive guide for the large-scale synthesis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, detailing a field-proven protocol. The narrative emphasizes the rationale behind key experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

The synthesis of chiral 3,4-substituted piperidines presents a significant stereochemical challenge. Various strategies have been developed, including asymmetric synthesis, chiral resolution, and the use of chiral pool starting materials.[2][3][4][5] For large-scale production, an ideal synthetic route should be efficient, cost-effective, and minimize the use of hazardous reagents and complex purification techniques.

The protocol detailed herein employs a strategy that begins with a readily available chiral starting material, leveraging its inherent stereochemistry to establish the desired (3s,4s) configuration in the final product. This approach avoids costly and often lower-yielding asymmetric induction steps or classical resolutions at later stages. The overall workflow is designed for scalability and operational simplicity.

Logical Workflow for Synthesis

The chosen synthetic pathway can be visualized as a multi-step process, commencing with a chiral precursor and culminating in the target molecule after a series of transformations including protection, cyclization, and deprotection steps.

Synthetic_Workflow A Chiral Pool Starting Material B Key Intermediate Formation (e.g., Epoxide or Aziridine) A->B Stereospecific Transformation C Piperidine Ring Closure B->C Intramolecular Cyclization D Functional Group Interconversion C->D Hydroxylation/ Amination E Boc Protection D->E Amine Protection F Final Product: Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate E->F Purification Process_Flow Start Start: Chiral Epoxide RingOpening Step 1: Epoxide Ring Opening (Benzylamine, Isopropanol) Start->RingOpening Cyclization Step 2: Intramolecular Cyclization (MsCl, Et3N, DCM) RingOpening->Cyclization Debenzylation Step 3: Debenzylation (H2, Pd/C, Methanol) Cyclization->Debenzylation BocProtection Step 4: N-Boc Protection ((Boc)2O, NaHCO3, DCM) Debenzylation->BocProtection Purification Step 5: Purification (Recrystallization/Chromatography) BocProtection->Purification End Final Product Purification->End

Sources

Application Notes and Protocols for the Purification of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a pivotal chiral building block in contemporary pharmaceutical synthesis. Its rigid piperidine scaffold, coupled with the specific stereochemistry of the amino and hydroxyl groups, makes it an invaluable intermediate for the development of a wide range of therapeutic agents, including kinase and protease inhibitors.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the chemical and stereochemical purity of this intermediate. Therefore, robust and reproducible purification methods are paramount.

This comprehensive guide provides detailed application notes and protocols for the purification of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and aim to deliver a final product with a purity of ≥97%.[1]

Understanding the Molecule: Physicochemical Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂O₃PubChem
Molecular Weight216.28 g/mol PubChem
AppearanceWhite to off-white solid
XLogP3-0.2PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4ChemScene

The presence of both amino and hydroxyl groups, along with the Boc-protecting group, imparts a moderate polarity to the molecule. The basic nature of the free amino group can influence its chromatographic behavior, particularly on acidic stationary phases like silica gel.

Potential Impurities:

The primary impurities in a sample of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate typically arise from the synthetic route.[1] These can include:

  • Diastereomers: (3R,4R), (3S,4R), and (3R,4S) isomers are the most common stereochemical impurities.

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could include protected piperidone precursors or other reagents.

  • By-products of the Boc-protection step: Such as di-tert-butyl carbonate.

  • Residual Solvents: From the reaction and initial work-up steps.

The purification strategy must be designed to effectively remove these impurities to yield the desired high-purity (3s,4s) isomer.

Purification Strategies: A Multi-pronged Approach

A combination of chromatographic and crystallization techniques is typically employed to achieve high purity. The choice and sequence of these methods will depend on the impurity profile of the crude material.

Protocol 1: Preparative Flash Column Chromatography

Flash column chromatography is a primary and highly effective method for the initial purification of the crude product, particularly for removing diastereomers and other by-products with different polarities.

Principle:

The separation is based on the differential partitioning of the components of the mixture between a solid stationary phase (silica gel) and a liquid mobile phase. Due to the basicity of the amino group, interactions with the acidic silanol groups on the silica surface can lead to peak tailing and poor separation. To mitigate this, a basic modifier is often added to the mobile phase, or an amine-functionalized silica gel can be used.[2][3]

Experimental Workflow:

workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography crude Crude Product dissolve Dissolve in Minimum DCM crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb pack Pack Column with Silica Gel in Hexane load Load Sample pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate under Reduced Pressure pool->concentrate

Caption: Workflow for Flash Chromatography Purification.

Materials and Reagents:

  • Crude Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

  • Silica Gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Hydroxide (NH₄OH), ACS grade

  • Hexane, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium Permanganate (KMnO₄) stain or Ninhydrin solution

Instrumentation:

  • Flash Chromatography System (automated or manual)

  • Rotary Evaporator

  • TLC developing tank

  • UV lamp

Detailed Protocol:

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of DCM.

    • Add silica gel (approximately 1-2 times the weight of the crude product) to the solution.

    • Concentrate the slurry under reduced pressure until a free-flowing powder is obtained. This dry-loading method generally provides better resolution.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane or a low-polarity solvent mixture (e.g., 5% EtOAc in hexane).

    • Carefully pack the column, ensuring no air bubbles are trapped.

    • Equilibrate the packed column with the starting mobile phase.

  • Mobile Phase System:

    • A common mobile phase system is a gradient of methanol in dichloromethane.

    • To improve peak shape and reduce tailing, add a small amount of a basic modifier to the mobile phase. A typical system is DCM:MeOH with 0.1-1% NH₄OH.

    • Recommended Gradient: Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0-10% gradient). The optimal gradient should be determined by preliminary TLC analysis.

  • Elution and Fraction Collection:

    • Carefully load the adsorbed sample onto the top of the column.

    • Begin the elution with the chosen mobile phase gradient.

    • Collect fractions and monitor the separation by TLC.

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 10% MeOH in DCM).

    • Visualize the spots under a UV lamp (if applicable) and/or by staining with KMnO₄ or ninhydrin.

    • Pool the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

Recrystallization is an effective technique for removing minor impurities and can significantly enhance the overall purity of the product obtained from chromatography. The key is to select a solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[4]

Principle:

This purification method relies on the differences in solubility between the desired compound and the impurities in a specific solvent or solvent mixture. As a hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the solution.[4]

Experimental Workflow:

workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation product Chromatographically Purified Product dissolve Dissolve in Minimum Hot Solvent product->dissolve cool_rt Slowly Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Filter Crystals cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry

Caption: Workflow for Recrystallization.

Recommended Solvent Systems:

Based on the polarity of the molecule and literature precedents for similar amino alcohols, the following solvent systems are recommended for screening:

  • Ethyl Acetate/Hexane: Dissolve the compound in a minimum amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Reheat to obtain a clear solution and then allow to cool slowly.

  • Ethanol/Diethyl Ether: A similar procedure to the above, using ethanol as the primary solvent and diethyl ether as the anti-solvent.[5][6]

  • Acetone/Petroleum Ether: Dissolve in hot acetone and add petroleum ether as the anti-solvent.

Detailed Protocol (using Ethyl Acetate/Hexane):

  • Dissolution:

    • Place the chromatographically purified product in a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate and swirl to dissolve the solid completely. If necessary, gently heat the mixture.

  • Inducing Crystallization:

    • Once a clear solution is obtained, slowly add hexane dropwise while swirling until the solution becomes slightly cloudy.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation:

    • Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[4]

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any remaining mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Purity Assessment: Ensuring Quality

After purification, it is crucial to assess the chemical and stereochemical purity of the final product.

Decision Tree for Analytical Method Selection:

G cluster_chem_purity Chemical Purity cluster_stereo_purity Stereochemical Purity start Purity Assessment of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate hplc_rp Reversed-Phase HPLC-UV/MS start->hplc_rp For by-products and starting materials nmr ¹H and ¹³C NMR start->nmr For structural confirmation and residual solvents chiral_hplc Chiral HPLC start->chiral_hplc Primary method for enantiomeric excess chiral_sfc Chiral SFC start->chiral_sfc Faster, greener alternative to chiral HPLC chiral_gc Chiral GC (after derivatization) start->chiral_gc For volatile derivatives

Caption: Selection of Analytical Methods for Purity Determination.

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of the final product.

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak® and Chiralcel® are highly effective for separating stereoisomers of piperidine derivatives.[7][8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of a basic additive like diethylamine (DEA) may be required to improve peak shape.

  • Detection: UV detection is commonly used. If the chromophore is weak, pre-column derivatization with a UV-active agent can be employed.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for confirming the chemical structure of the purified product and for identifying any residual solvents or impurities. Chiral shift reagents can also be used in NMR to determine enantiomeric excess.[7][10]

Conclusion

The purification of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate to a high degree of chemical and stereochemical purity is a critical step in the synthesis of many pharmaceutical compounds. The combination of flash column chromatography with a basic-modified mobile phase and subsequent recrystallization from a suitable solvent system provides a robust and reliable methodology. Rigorous analytical assessment using techniques such as chiral HPLC and NMR is essential to validate the purity of the final product, ensuring its suitability for downstream applications in drug discovery and development.

References

  • A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates. (n.d.). BenchChem. Retrieved January 19, 2026.
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. (n.d.). BenchChem. Retrieved January 19, 2026.
  • Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods. (n.d.). BenchChem. Retrieved January 19, 2026.
  • tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate. (n.d.). BenchChem. Retrieved January 19, 2026.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. (2022). SciSpace. Retrieved January 19, 2026.
  • Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Babu, C. V. R., et al. (2014).
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. Retrieved January 19, 2026.
  • Recrystallization. (n.d.). Retrieved January 19, 2026, from [Link]

  • Overcoming challenges in the purification of chiral amino alcohols. (n.d.). BenchChem. Retrieved January 19, 2026.
  • Thin Layer Chromatography of Amino Acids. (n.d.). cr subscription agency. Retrieved January 19, 2026.
  • discovery and synthesis of chiral amino alcohols. (n.d.). BenchChem. Retrieved January 19, 2026.
  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Amino Silica Gel. (2022). Sorbent Technologies, Inc. Retrieved January 19, 2026, from [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026.
  • t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. (n.d.). Retrieved January 19, 2026.
  • Thin Layer Chromatography (TLC). (n.d.). AGA Analytical. Retrieved January 19, 2026.
  • tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | 1007596-95-3. (n.d.). Biosynth. Retrieved January 19, 2026.
  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • When should I use an amine-bonded silica for flash chromatography? (2023). Biotage. Retrieved January 19, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate. This chiral piperidine derivative is a crucial building block in medicinal chemistry, valued for its defined stereochemistry and versatile functional groups, which are integral to the development of various therapeutic agents, including kinase and protease inhibitors[1].

The synthesis of this molecule, while achievable, presents several challenges, primarily related to the control of stereochemistry and the prevention of side reactions. Achieving high purity is paramount for its successful application in drug development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. We will delve into the root causes of common impurities, provide detailed diagnostic protocols, and offer validated solutions to optimize your synthesis for yield and purity.

Visualizing the Synthetic Landscape: Key Impurity Junctions

A common and stereocontrolled route to the target compound involves the regioselective ring-opening of a chiral epoxide intermediate, followed by the reduction of an azide. This pathway offers precise control but also presents critical steps where impurities can arise.

Synthesis_Pathway cluster_start Starting Material cluster_main Main Synthetic Route cluster_impurities Common Impurity Pathways Start Chiral Piperidine Precursor (e.g., Boc-protected epoxide) Epoxide tert-Butyl (3s)-3,4-epoxypiperidine-1-carboxylate Start->Epoxide Epoxidation AzidoAlcohol tert-Butyl (3s,4s)-4-azido-3-hydroxypiperidine-1-carboxylate Epoxide->AzidoAlcohol Azide Ring-Opening (Regioselective SN2) Regioisomer Regioisomeric Impurity (3s,4s)-3-azido-4-hydroxy... Epoxide->Regioisomer Non-regioselective Attack Product TARGET (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate AzidoAlcohol->Product Azide Reduction (e.g., H₂, Pd/C) Diastereomer Diastereomeric Impurity (e.g., (3s,4r) isomer) AzidoAlcohol->Diastereomer Generated from impure epoxide or poor stereocontrol IncompleteReduction Incomplete Reduction (Azido-alcohol Intermediate) AzidoAlcohol->IncompleteReduction Incomplete Reaction

Caption: Synthetic pathway showing key steps and points of impurity formation.

Troubleshooting Guide & FAQs

Category 1: Isomeric Impurities
Q1: My final product's NMR and HPLC show an additional set of peaks, suggesting a diastereomer. What is the likely cause and how can I fix it?

A1: The most probable cause is the formation of the (3s,4r)-diastereomer. This impurity arises from a lack of complete stereocontrol during the nucleophilic ring-opening of the epoxide intermediate.

Causality: The synthesis of the trans-amino alcohol (3s,4s) relies on an SN2 attack of a nucleophile (like azide) on a cis-epoxide. The nucleophile attacks one of the two electrophilic carbon atoms of the epoxide ring, leading to an inversion of stereochemistry at that center. If the reaction is not perfectly regioselective, or if the starting epoxide contains the opposite enantiomer, diastereomeric impurities will be formed. The reaction must proceed with high fidelity to yield the desired isomer.

Troubleshooting Workflow:

Diastereomer_Troubleshooting Start Diastereomer Detected (via Chiral HPLC/NMR) Step1 Step 1: Analyze Chiral Purity of Epoxide Starting Material Start->Step1 Outcome1 Epoxide is Impure Step1->Outcome1 Result Outcome2 Epoxide is Pure Step1->Outcome2 Result Step2 Step 2: Review Ring-Opening Reaction Conditions Solution2 Action: Optimize reaction for regioselectivity (temp, solvent, reagent). See Protocol 2. Step2->Solution2 Solution1 Action: Re-purify or re-synthesize epoxide starting material. Outcome1->Solution1 Outcome2->Step2

Sources

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] Its prevalence drives a continuous need for robust and efficient synthetic methods. However, the construction of highly substituted piperidines is frequently plagued by side reactions that can compromise yield, purity, and stereochemical integrity.

This technical support center is designed for researchers, scientists, and drug development professionals. It provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during the synthesis of substituted piperidines. Our focus is on explaining the mechanistic origins of common side reactions and offering field-proven, actionable solutions.

General FAQs: Core Challenges in Piperidine Synthesis
Q1: What are the most common synthetic routes to substituted piperidines?

A1: The primary routes include:

  • Catalytic Hydrogenation of Pyridines: A direct and atom-economical method involving the reduction of a substituted pyridine precursor. This is widely used in both lab and industrial settings.[4][5][6]

  • Reductive Amination: This involves the reaction of a dicarbonyl compound (like a glutaraldehyde derivative) with a primary amine, or the intramolecular cyclization of an amino-aldehyde/ketone, followed by reduction of the intermediate imine/enamine.[7][8]

  • Intramolecular Cyclization: Methods such as aza-Michael additions, radical-mediated cyclizations, or ring-closing metathesis build the piperidine ring from an acyclic precursor.[1][9]

  • Functionalization of Pre-existing Piperidine Rings: This involves reactions like N-alkylation or C-H functionalization on a simpler piperidine starting material.[10][11]

Q2: I'm observing a mixture of stereoisomers (diastereomers). What is epimerization and why is it a major concern?

A2: Epimerization is a chemical process where the stereochemical configuration at only one of several chiral centers in a molecule is inverted.[12] In piperidine synthesis, this often occurs at a carbon atom adjacent to the nitrogen (the α-carbon) or another activated position on the ring. This is a critical issue because the biological activity of a drug is highly dependent on its precise 3D structure. The formation of an unintended epimer can lead to a significant loss of therapeutic efficacy, introduce different side-effect profiles, and create difficult purification challenges, as epimers often have very similar physical properties.[12] The primary cause is the abstraction of an acidic proton by a base, leading to a planar, achiral intermediate (like an enamine), which can then be re-protonated from either face.[12][13]

Troubleshooting Guide 1: Catalytic Hydrogenation of Pyridines

This is one of the most direct methods, but its apparent simplicity hides several potential pitfalls related to selectivity.

Q3: My reaction yields are low, and I'm isolating ring-opened byproducts like pentylamines. What is "over-reduction" and how do I stop it?

A3: Over-reduction, also known as hydrogenolysis, is the cleavage of the C-N bond within the newly formed piperidine ring.[4][14] This side reaction breaks the ring, leading to undesired linear amine impurities that are difficult to separate from the product.

Causality: This occurs when the catalyst is too active or the reaction conditions (high temperature, high pressure) are too harsh, promoting the cleavage of the C-N single bond after the aromatic ring has been fully saturated.[4][5]

Solutions:

  • Catalyst Selection: This is the most critical factor. Rhodium-based catalysts (e.g., Rh/C, [Cp*RhCl₂]₂) are often superior to Palladium (Pd/C) or Platinum (PtO₂) for this transformation, as they are highly active for ring hydrogenation but less prone to causing C-N bond cleavage.[4] Raney Nickel is effective but can also promote over-reduction under harsh conditions.

  • Optimize Reaction Conditions:

    • Temperature: Lower temperatures generally favor the desired hydrogenation over C-N bond cleavage. Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C) before resorting to higher temperatures.[4][5]

    • Pressure: While higher H₂ pressure increases the reaction rate, it can also accelerate over-reduction. An optimal pressure must be determined empirically for your specific substrate.

  • Solvent Choice: Using protic solvents like acetic acid or ethanol can sometimes modulate catalyst activity and selectivity.

Q4: My reaction stalls, leaving partially hydrogenated intermediates like tetrahydropyridines. How can I drive the reaction to completion?

A4: The formation of stable tetrahydropyridine or dihydropyridine intermediates indicates that the reaction is incomplete.[5][15]

Causality:

  • Catalyst Deactivation: Impurities in the starting material (e.g., sulfur compounds) or the solvent can poison the catalyst.[5] The catalyst may also lose activity over the course of the reaction.

  • Insufficient Energy: The aromaticity of the pyridine ring requires sufficient energy (temperature and pressure) to be fully overcome.[5]

  • Poor Mass Transfer: Inefficient stirring can lead to poor mixing of hydrogen gas, solvent, and the catalyst surface, slowing the reaction.[4]

Solutions:

  • Increase Catalyst Loading: Incrementally increase the mol% of the catalyst.

  • Increase Temperature/Pressure: Gradually increase the reaction temperature and/or H₂ pressure, while carefully monitoring for the onset of over-reduction.

  • Ensure Purity: Use high-purity starting materials and anhydrous solvents.

  • Add a Fresh Batch of Catalyst: If the reaction stalls, carefully adding a second portion of fresh catalyst can sometimes restart it.

  • Improve Agitation: Ensure vigorous stirring to maximize gas-liquid-solid phase contact.

Q5: My halogenated pyridine is being dehalogenated during the reduction. How can I preserve the halogen substituent?

A5: Hydrodehalogenation is a common side reaction, particularly with Pd/C, which is highly effective at cleaving carbon-halogen bonds.[4]

Solutions:

  • Change the Catalyst: Use a catalyst less prone to promoting dehalogenation, such as Platinum(IV) oxide (PtO₂, Adams' catalyst), under carefully controlled conditions.[4][5]

  • Control Acidity: The presence of acid can sometimes accelerate hydrodehalogenation. Running the reaction under neutral conditions may help.

  • Milder Conditions: Use the mildest possible temperature and pressure that still allow for the reduction of the pyridine ring.

Catalyst Selection Summary for Pyridine Hydrogenation
CatalystProsCons / Common Side Reactions
Pd/C Readily available, cost-effective.Prone to causing over-reduction (C-N cleavage) and hydrodehalogenation.[4]
PtO₂ Generally effective, less prone to dehalogenation than Pd/C.[5]Can still cause over-reduction, may require acidic additives (e.g., AcOH).
Rh/C Highly selective for ring hydrogenation, low incidence of C-N cleavage.[4]More expensive than Pd or Pt catalysts.
Raney Ni Very active, inexpensive.Requires high pressure/temperature, can promote over-reduction.
Troubleshooting Guide 2: Reductive Amination

This powerful C-N bond-forming strategy involves the in-situ formation and reduction of an imine or enamine.[8]

Q6: I'm trying to make a secondary amine via reductive amination of a ketone/aldehyde with a primary amine, but I'm getting a significant amount of the tertiary amine byproduct. How do I prevent over-alkylation?

A6: Over-alkylation occurs when the desired secondary amine product, which is still nucleophilic, reacts with another molecule of the carbonyl starting material to form a new iminium ion, which is then reduced to an undesired tertiary amine.

Causality: The product of the first reductive amination is often more nucleophilic than the starting primary amine, making it a competitive reactant.

Solutions:

  • Control Stoichiometry: Use a slight excess of the primary amine relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react extensively with the secondary amine product.

  • Slow Addition: Add the reducing agent slowly to the mixture of the amine and carbonyl. This keeps the concentration of the secondary amine product low initially, favoring the reaction of the primary amine.

  • Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[16] This allows the imine/iminium ion to form in equilibrium before reduction, and its mild nature reduces the likelihood of side reactions. Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[16]

Q7: The reaction is not working. It seems the initial imine is not forming. What could be the issue?

A7: Imine formation is a reversible equilibrium reaction that produces water.[8] If this water is not removed or the conditions are not favorable, the equilibrium will lie on the side of the starting materials.

Causality:

  • Steric Hindrance: A bulky ketone or a sterically hindered amine can slow down or prevent the initial nucleophilic attack.

  • pH Control: The reaction is typically acid-catalyzed. If the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated. A weakly acidic pH (around 4-6) is often optimal.

  • Presence of Water: The reaction produces water. In a one-pot reductive amination, the presence of excess water can inhibit imine formation.

Solutions:

  • Use a Dehydrating Agent: For difficult cases, adding a dehydrating agent like molecular sieves or using a Dean-Stark apparatus can drive the equilibrium towards the imine.

  • Add a Lewis Acid: Additives like Ti(iPrO)₄ or ZnCl₂ can help activate the carbonyl group, especially for less reactive substrates.[16]

  • Optimize pH: Buffer the reaction or add a catalytic amount of a weak acid like acetic acid.

Troubleshooting Guide 3: Epimerization and Protecting Groups
Q8: I've successfully made my substituted piperidine, but during the next step (e.g., N-alkylation), I am seeing epimerization at the α-carbon. How can I prevent this?

A8: This is a classic problem, especially when subjecting a chiral piperidine to basic conditions.

Causality: The C-H bond at the carbon adjacent to the ring nitrogen is weakly acidic. A strong or sterically unhindered base can abstract this proton, forming a planar enamine intermediate. Subsequent protonation of this intermediate is often not stereoselective, leading to a mixture of epimers.[12] Elevated temperatures and long reaction times exacerbate the problem.[12]

Solutions:

  • Use a Milder/Hindered Base: For N-alkylation, switch from strong bases like NaH to milder inorganic bases (K₂CO₃) or, even better, a sterically hindered, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[17]

  • Lower the Temperature: Perform the reaction at 0 °C or room temperature instead of heating it.

  • Protecting Group Strategy: The choice of N-protecting group can influence the acidity of the α-protons. An electron-withdrawing group like Boc (tert-butoxycarbonyl) can sometimes increase acidity but also offers conformational locking that may influence stereochemical outcomes.[13] Conversely, after a reaction, if the nitrogen is deprotected, the resulting secondary amine is less prone to causing epimerization at the adjacent carbon in subsequent steps under neutral or acidic conditions.

Q9: What are the side reactions associated with removing common N-protecting groups like Boc or Cbz?

A9: Deprotection steps, while necessary, can introduce their own set of side reactions.

Boc (tert-Butoxycarbonyl) Group:

  • Common Deprotection: Strong acid (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).[18][19]

  • Side Reaction (Alkylation): The tert-butyl cation generated during deprotection is an electrophile and can alkylate electron-rich aromatic rings or other nucleophilic functional groups (like tryptophan or methionine side chains in peptide chemistry).

  • Prevention: Add a scavenger like triisopropylsilane (TIS) or anisole to the cleavage cocktail. These scavengers are designed to trap the carbocation before it can react with your molecule.

Cbz (Benzyloxycarbonyl) Group:

  • Common Deprotection: Catalytic hydrogenolysis (H₂, Pd/C).[18]

  • Side Reaction (Incomplete Reaction/Saturation): If other reducible functional groups are present (alkenes, alkynes, nitro groups), they may also be reduced. The catalyst can also be poisoned.

  • Prevention: Ensure the catalyst is active and other reducible groups are compatible. If not, an alternative deprotection method (e.g., HBr in acetic acid) or a different protecting group should be chosen.

Visualizations: Mechanisms & Workflows
Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield or Failed Reaction check_sm Check Starting Material (TLC, NMR) start->check_sm sm_ok Starting Material Consumed? check_sm->sm_ok complex_mix Complex Mixture of Products? sm_ok->complex_mix Yes no_reaction No Reaction. - Check catalyst activity - Increase temp/pressure - Check reagent purity sm_ok->no_reaction No side_products Side Products Observed. - Identify byproducts (LCMS) - Lower temperature - Change catalyst/reagents - Re-evaluate mechanism complex_mix->side_products Yes purification_issue Product is Present but Lost During Workup/Purification. - Check extraction pH - Modify chromatography - Check product stability complex_mix->purification_issue No (Clean but low yield)

Diagram 2: Key Pathways in Pyridine Hydrogenation

G sub Substituted Pyridine desired Desired Product: Substituted Piperidine sub->desired Desired Pathway (e.g., Rh/C) incomplete Side Product: Tetrahydropyridine sub->incomplete Incomplete Reduction over Side Product: Ring-Opened Amine (Over-reduction) desired->over Over-reduction (e.g., Pd/C, harsh cond.) incomplete->desired Complete Reduction

Diagram 3: Mechanism of Base-Induced Epimerization

G sub Chiral Piperidine (Single Epimer) planar Planar Enamine Intermediate (Achiral) sub->planar + Base (e.g., NaH) - H⁺ planar->sub + H⁺ (Face A) prod Product Mixture (Epimers) planar->prod + H⁺ (Face B)

Experimental Protocol Example: Selective Hydrogenation of a Substituted Pyridine

This protocol is a representative example for the reduction of a pyridine to a piperidine while minimizing over-reduction, based on principles discussed above.

Objective: To synthesize N-benzyl-4-phenylpiperidine from N-benzyl-4-phenylpyridinium bromide.

Materials:

  • N-benzyl-4-phenylpyridinium bromide (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, ~2 mol%)

  • Solvent: Glacial Acetic Acid (AcOH)

  • High-pressure reaction vessel (e.g., Parr hydrogenator)

  • Hydrogen gas (H₂) source

  • Standard workup and purification reagents (NaOH, Ethyl Acetate, Na₂SO₄)

Procedure:

  • Reactor Setup: To a high-pressure reactor vessel, add the N-benzyl-4-phenylpyridinium salt (1.0 eq) and glacial acetic acid as the solvent (concentration approx. 0.1-0.2 M).[5]

  • Catalyst Addition: Carefully add PtO₂ (~2 mol%) to the solution under an inert atmosphere (e.g., flush with N₂ or Argon).

  • Hydrogenation: Seal the reactor. Purge the system several times with H₂ gas to remove any air. Pressurize the vessel to the desired pressure (e.g., 50-100 psi).

  • Reaction Execution: Begin vigorous stirring. The reaction is often exothermic initially. Maintain the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) for 4-24 hours.[5]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. If possible, a small aliquot can be carefully removed, worked up, and analyzed by GC-MS or LC-MS to check for completion.

  • Workup: Once the reaction is complete (no further H₂ uptake), carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of solvent (AcOH or Ethyl Acetate).

  • Neutralization: Carefully neutralize the filtrate by slowly adding it to a cooled, stirred, concentrated aqueous solution of NaOH or K₂CO₃ until the pH is >10.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel if necessary.

References
  • Technical Support Center: Synthesis of Piperidine
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Technical Support Center: Managing Impurities in Piperidine Synthesis - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. [Link]

  • Technical Support Center: Strategies to Reduce Epimerization During Piperidine Functionaliz
  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Protecting group - Wikipedia. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - ACS Publications. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - ResearchGate. [Link]

  • Diastereoselective construction of bridged piperidines through an interrupted dearomative reduction - Chemical Communications (RSC Publishing). [Link]

  • Piperidine synthesis - Organic Chemistry Portal. [Link]

  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains - MDPI. [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases - ResearchGate. [Link]

  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC. [Link]

  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine - Benchchem.
  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. [Link]

  • Synthesis of piperdine - Sciencemadness Discussion Board. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. [Link]

  • Electrolytic reduction of pyridine to piperidine - Sciencemadness Discussion Board. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - ACS Publications. [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]

  • Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts - Taylor & Francis Online. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES - ResearchGate. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Technical Support Center: Optimizing N-Alkyl
  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

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Technical Support Center: Optimization of Chiral Resolution for Aminohydroxypiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral resolution of aminohydroxypiperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these critical chiral building blocks. The following sections offer a blend of theoretical principles and field-tested protocols to streamline your optimization efforts.

Introduction: The Chirality Challenge with Aminohydroxypiperidines

Aminohydroxypiperidines are privileged scaffolds in medicinal chemistry, frequently forming the core of active pharmaceutical ingredients (APIs). The specific stereochemistry of these molecules is often paramount to their pharmacological activity and safety profile.[1][2] Consequently, robust and efficient methods for resolving their enantiomers are critical. This guide will navigate the primary techniques for chiral resolution—classical diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography—providing troubleshooting advice and optimization strategies for each.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries, providing a foundational understanding before delving into more complex troubleshooting.

Q1: What are the main strategies for resolving racemic aminohydroxypiperidines?

The three primary strategies are:

  • Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts.[3][4] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][]

  • Enzymatic Resolution: This kinetic resolution method utilizes an enzyme that selectively acylates or deacylates one enantiomer, leaving the other unreacted and allowing for their separation.[7][8]

  • Chiral Chromatography (HPLC & SFC): This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers based on their differential interactions with the CSP.[5][9] Supercritical Fluid Chromatography (SFC) is often favored for being a "greener" and faster alternative to High-Performance Liquid Chromatography (HPLC).[10]

Q2: How do I select the right chiral resolving agent for my aminohydroxypiperidine?

The selection of a chiral resolving agent is often empirical and requires screening.[11][12] For basic aminohydroxypiperidines, chiral acids are the resolving agents of choice. Commonly effective agents include:

  • Tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid)[4][13]

  • Mandelic acid[3]

  • Camphorsulfonic acid[1][3]

A screening approach, testing a matrix of different resolving agents and solvents, is the most effective strategy.[12][14]

Q3: My attempt at diastereomeric salt crystallization resulted in an oil instead of crystals. What should I do?

"Oiling out" is a common problem that occurs when the diastereomeric salt's melting point is lower than the crystallization temperature or when the solution is overly supersaturated.[14][15] To address this:

  • Change the solvent system: Experiment with solvents of different polarities. Sometimes a mixture of solvents can promote crystallization.[14][16]

  • Lower the concentration: Add more solvent to reduce supersaturation.[16]

  • Reduce the temperature slowly: A gradual cooling profile can favor crystal lattice formation over liquid-liquid phase separation.[15]

  • Use seeding: Adding a small crystal of the desired diastereomeric salt can induce crystallization.[15]

Q4: I'm not achieving good separation with chiral HPLC. What parameters can I optimize?

Poor resolution in chiral HPLC is typically due to a suboptimal choice of chiral stationary phase (CSP) or mobile phase.[14] For aminohydroxypiperidines, consider the following:

  • Screen different CSPs: Polysaccharide-based columns (e.g., Chiralcel® OD, OJ) are often a good starting point.[14]

  • Add a basic modifier: To improve the peak shape of basic amines and reduce tailing, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[14]

  • Optimize the mobile phase: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (typically hexane or heptane for normal phase).[14]

Part 2: Troubleshooting Guide: From Lab Bench to Scale-Up

This section provides a more detailed, scenario-based approach to troubleshooting common and complex issues encountered during the optimization of chiral resolution.

Scenario 1: Diastereomeric Salt Crystallization

Issue: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) in the Crystallized Salt

A low d.e. or e.e. indicates poor discrimination between the two diastereomeric salts during crystallization.

Potential Cause Underlying Rationale Troubleshooting Action
Inappropriate Solvent Choice The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.[15][16]Action: Conduct a systematic solvent screen with a range of polarities. The goal is to find a solvent that maximizes the solubility difference between the two diastereomers.[16] Ternary phase diagrams can be constructed for a more fundamental understanding.[17][18]
Cooling Rate is Too Fast Rapid cooling can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[5]Action: Implement a slower, controlled cooling profile. Stepwise cooling with holding periods at intermediate temperatures can be effective.[15]
Suboptimal Stoichiometry of Resolving Agent The ratio of the resolving agent to the racemate can influence the equilibrium and the final purity of the crystallized salt.Action: Screen different molar equivalents of the resolving agent (e.g., 0.5, 0.75, and 1.0 equivalents). In some cases, using a sub-stoichiometric amount of the resolving agent can lead to higher enrichment.[12]
Impure Starting Materials Impurities can act as nucleation inhibitors or be incorporated into the crystal lattice, disrupting the selective crystallization process.[15]Action: Ensure the starting racemic aminohydroxypiperidine and the chiral resolving agent are of high purity. Recrystallize or purify the starting materials if necessary.

Workflow for Optimizing Diastereomeric Salt Crystallization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Refinement & Scale-Up A Select Racemic Aminohydroxypiperidine B Screen Chiral Resolving Agents (e.g., Tartaric Acid, Mandelic Acid) A->B C Screen Solvents (e.g., Alcohols, Ketones, Esters) B->C D Identify 'Hit' Conditions (Crystal Formation Observed) C->D E Optimize Stoichiometry (0.5-1.0 eq. Resolving Agent) D->E F Optimize Temperature Profile (Slow, Controlled Cooling) E->F G Analyze d.e./e.e. by Chiral HPLC/SFC F->G H Recrystallization for Purity Enhancement G->H I Liberate Free Amine (Base Treatment) H->I J Scale-Up Optimized Protocol I->J

Caption: A systematic workflow for optimizing diastereomeric salt crystallization.

Scenario 2: Enzymatic Resolution

Issue: Low Conversion or Poor Enantioselectivity (Low e.e.)

Enzymatic resolutions are highly sensitive to reaction conditions.

Potential Cause Underlying Rationale Troubleshooting Action
Suboptimal Enzyme Choice The chosen enzyme (often a lipase like Candida antarctica Lipase B, CALB) may not have high activity or selectivity for the specific aminohydroxypiperidine substrate.Action: Screen a panel of different lipases or other relevant hydrolases. Consider both free and immobilized enzymes, as immobilization can enhance stability and reusability.[8]
Inappropriate Acyl Donor The nature of the acyl donor (e.g., an ester) can significantly impact the reaction rate and enantioselectivity.Action: Screen various acyl donors (e.g., ethyl acetate, isopropyl butyrate). The size and electronic properties of the acyl group can influence its fit within the enzyme's active site.
Incorrect Solvent System The solvent can affect enzyme conformation and activity.Action: Screen a range of organic solvents (e.g., MTBE, toluene, hexane). The optimal solvent provides good solubility for the substrates while maintaining the enzyme's catalytic activity.[19]
Suboptimal Temperature or pH Enzymes have optimal temperature and pH ranges for activity and stability.Action: Vary the reaction temperature (e.g., from room temperature to 50°C).[19] While pH is less of a variable in non-aqueous media, the nature of the amine and any acidic/basic impurities can play a role.
Reaction Reversibility/Product Inhibition The accumulation of products can inhibit the enzyme or lead to a reversible reaction, limiting the conversion.Action: Consider strategies to remove one of the products as the reaction proceeds. For example, using an acyl donor that generates a volatile alcohol.

Experimental Protocol: Screening for Enzymatic Resolution

  • Enzyme Preparation: To an array of vials, add the racemic aminohydroxypiperidine (1 equivalent) and the chosen organic solvent (e.g., MTBE).

  • Enzyme Addition: Add a panel of different immobilized lipases (e.g., Novozym 435, Lipase A, Lipase B) to the vials (typically 10-50 mg of enzyme per 100 mg of substrate).

  • Initiation: Add the acyl donor (e.g., ethyl acetate, 2 equivalents) to each vial.

  • Incubation: Shake the vials at a controlled temperature (e.g., 40°C).

  • Monitoring: At various time points (e.g., 4, 8, 24 hours), take aliquots from each reaction.

  • Analysis: Quench the reaction in the aliquot and analyze by chiral HPLC or SFC to determine the e.e. of the unreacted amine and the conversion.

  • Optimization: For the most promising enzyme/solvent/acyl donor combinations, further optimize temperature and substrate concentrations.

Scenario 3: Chiral Chromatography (HPLC/SFC)

Issue: Poor Peak Shape (Tailing) for Aminohydroxypiperidine Enantiomers

Peak tailing is a common issue for basic compounds like amines, leading to poor resolution and inaccurate quantification.

Potential Cause Underlying Rationale Troubleshooting Action
Secondary Interactions The basic amine functionality interacts strongly with acidic silanol groups on the surface of the silica-based chiral stationary phase.[14]Action: Add a basic modifier to the mobile phase. For normal phase HPLC/SFC, 0.1% diethylamine (DEA) or triethylamine (TEA) is typically effective.[14] For reversed-phase, a buffer or basic additive can be used.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.Action: Reduce the injection volume or the concentration of the sample.
Mismatched Sample Solvent The solvent in which the sample is dissolved can be too strong compared to the mobile phase, causing peak distortion.Action: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

Workflow for Chiral HPLC/SFC Method Development

G A Select Analyte: Aminohydroxypiperidine B Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) A->B C Screen Mobile Phase Systems (Normal Phase, Polar Organic, Reversed Phase) B->C D Optimize Mobile Phase Composition (Vary % Modifier, Additives like DEA) C->D E Optimize Flow Rate & Temperature D->E F Method Validation (Resolution > 1.5, Good Peak Shape) E->F

Caption: A logical workflow for developing a robust chiral HPLC/SFC method.

Part 3: Data and Protocols

Table 1: Common Chiral Resolving Agents for Amines
Chiral Resolving AgentTypeKey Advantages
L-(+)-Tartaric Acidα-Hydroxy dicarboxylic acidReadily available, inexpensive, widely documented.[3]
(S)-(-)-Mandelic Acidα-Hydroxy carboxylic acidOften provides high enantiomeric excess in a single crystallization.[3]
(1S)-(+)-10-Camphorsulfonic AcidSulfonic acidStrong acid, effective for less basic amines.[1][3]
(+)-Dibenzoyl-D-tartaric acidTartaric acid derivativeOften provides good crystallinity.
Protocol: Liberation of the Free Amine from a Diastereomeric Salt
  • Suspension: Suspend the purified diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., dichloromethane or diethyl ether).

  • Basification: Cool the mixture in an ice bath and slowly add an aqueous base (e.g., 2M NaOH or saturated NaHCO₃) with vigorous stirring until the pH of the aqueous layer is >11.

  • Extraction: Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.[3]

  • Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched free amine.[3]

References

  • Binanzer, M., Hsieh, S.-Y., & Bode, J. W. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society, 133(49), 19698–19701. [Link]

  • Kinetic Resolution of Cyclic Secondary Amines and Synthesis of Partially Saturated N- Heterocycles. ETH Zurich Research Collection. [Link]

  • Binanzer, M., Hsieh, S.-Y., & Bode, J. W. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society, 133(49), 19698–19701. [Link]

  • Kinetic resolution of amines. Bode Research Group, ETH Zürich. [Link]

  • Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines. ACS Figshare. [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • The importance of chirality in API development. Veranova. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate. [Link]

  • Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]

  • Selecting chiral acids for resolution of amines. Sciencemadness Discussion Board. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Chiral Resolution Screening. Onyx Scientific. [Link]

  • Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. National Institutes of Health. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. [Link]

  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. ResearchGate. [Link]

  • Chiral resolution via diastereomeric salt crystallization. HKUST Research Portal. [Link]

  • Strategies in API Scale Up. Pharmaceutical Technology. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • API Scale-Up | Laboratory | Pilot | Production Scale | CMO. PharmaCompass.com. [Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. National Institutes of Health. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. [Link]

  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. PubMed. [Link]

  • Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. [Link]

  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Europe PubMed Central. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • High Efficiency Chiral Separations in HPLC and SFC. LCGC International. [Link]

  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. [Link]

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Technical Support Center: Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals utilizing Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate (CAS No. 1161932-04-2) in their experiments. This document provides in-depth technical guidance on the stability of this compound in solution, offering troubleshooting advice and validated protocols to ensure experimental integrity and reproducibility.

Compound Overview

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative widely used as a key building block in the synthesis of complex pharmaceutical agents.[1] Its structure incorporates a primary amine, a secondary alcohol, and a tert-butyloxycarbonyl (Boc)-protected secondary amine within the piperidine ring. The stability of these functional groups, particularly the acid-labile Boc group, is critical for the success of synthetic transformations and the reliability of biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1:

  • Solid Form: The compound should be stored in a tightly sealed container in a dry environment, preferably refrigerated at 2-8°C.[2]

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at -20°C or -80°C in tightly capped vials to minimize solvent evaporation and exposure to atmospheric moisture and oxygen. Avoid repeated freeze-thaw cycles.

Q2: What is the primary stability concern when working with this compound in solution?

A2: The primary concern is the hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. The Boc group is notoriously labile to strong acids and can also be cleaved by prolonged exposure to even moderately acidic conditions (pH < 5).[3][4] This cleavage results in the formation of (3s,4s)-3-aminopiperidin-4-ol, altering the compound's structure, polarity, and reactivity.

Q3: Is the compound stable under basic or nucleophilic conditions?

A3: Yes, the Boc protecting group is generally robust and stable towards most bases and nucleophiles.[5] This allows for orthogonal protection strategies where other protecting groups, like Fmoc, might be removed under basic conditions while the Boc group remains intact.

Q4: Should I be concerned about oxidative or photolytic degradation?

A4: While the Boc group itself is not particularly susceptible to oxidation, the piperidine ring and its functional groups (secondary alcohol and primary amine) can be. The tertiary amine within the piperidine ring is susceptible to oxidation, which could lead to the formation of N-oxides or products from ring-opening.[6] Exposure to high-intensity light, particularly UV, may also initiate degradation through radical mechanisms.[6] It is good practice to protect solutions from light and to use degassed solvents for long-term experiments.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: An unexpected, more polar spot appears on my TLC plate or a new early-eluting peak is in my HPLC chromatogram after an acidic workup.

  • Probable Cause: This is a classic sign of Boc group cleavage. The resulting deprotected compound, (3s,4s)-3-aminopiperidin-4-ol, is significantly more polar due to the free secondary amine and will elute much earlier on a reverse-phase HPLC column or have a lower Rf value on a normal-phase TLC plate.

  • Causality: The Boc group is a carbamate that undergoes acid-catalyzed hydrolysis.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and carbon dioxide.

  • Solution & Validation:

    • Confirm Identity: Analyze the sample by LC-MS to confirm if the mass of the new peak corresponds to the deprotected product (C₅H₁₂N₂O, MW: 116.16).

    • Modify Protocol: If deprotection is unintentional, avoid strong acids like trifluoroacetic acid (TFA) or concentrated HCl.[7] For pH adjustments, consider using a milder acid like citric acid or acetic acid, and perform the extraction or reaction at low temperatures (0-5°C) to minimize the rate of hydrolysis.[8]

    • Control Experiment: Run a small-scale control experiment where the compound is intentionally treated with a strong acid (e.g., 10% TFA in Dichloromethane) for 30 minutes. The resulting chromatogram should show the parent compound converting entirely to the new peak, validating its identity as the deprotected species.

Issue 2: My compound's concentration decreases over several days in a buffered solution (pH ~7), even when stored in the dark.

  • Probable Cause: This could be due to slow oxidation of the piperidine ring or interaction with buffer components. The tertiary amine of the piperidine is susceptible to oxidation, potentially forming an N-oxide.[6]

  • Causality: Dissolved atmospheric oxygen can be sufficient to cause slow oxidation of sensitive functional groups over extended periods. Certain buffer salts or additives may also catalyze degradation.

  • Solution & Validation:

    • Use Degassed Solvents: Prepare buffers and solutions using solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Investigate Additives: If your buffer contains additives (e.g., metal chelators, surfactants), prepare a control solution without them to see if the degradation persists.

    • Forced Oxidation: As a diagnostic tool, treat a sample of the compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂). Analyze the mixture by LC-MS to identify potential oxidative degradation products. This can help confirm if the peak you are seeing grow in your stability sample corresponds to an oxidized species.

Troubleshooting Workflow

Below is a diagnostic workflow for identifying the source of unexpected sample degradation.

G start Observation: Unexpected peak or concentration loss in LC/TLC check_mass Analyze by LC-MS start->check_mass mass_match Does mass match de-Boc'd product? check_mass->mass_match acidic_cond Were acidic conditions (pH < 5) used? mass_match->acidic_cond Yes oxidation Root Cause: Probable Oxidation or other degradation mass_match->oxidation No boc_cleavage Root Cause: Boc Cleavage acidic_cond->boc_cleavage Yes acidic_cond->oxidation No modify_ph Action: - Use milder acids - Lower temperature - Reduce exposure time boc_cleavage->modify_ph degas Action: - Use degassed solvents - Protect from light - Check buffer components oxidation->degas

Caption: Troubleshooting workflow for unexpected degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a self-validating system to determine the stability profile of the compound under various stress conditions, as recommended by ICH guidelines.[9]

Objective: To identify potential degradation products and pathways.

Materials:

  • Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Purified Water

  • Stress Agents: 1M HCl, 1M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • Analytical Instrumentation: HPLC with UV or PDA detector[10], LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or another suitable organic solvent.

  • Control Sample (T=0): Dilute the stock solution with a 50:50 mixture of ACN:Water to a final concentration of 100 µg/mL. Analyze immediately by HPLC and LC-MS. This is your baseline.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1M HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24h), take an aliquot, neutralize with 1M NaOH, dilute to 100 µg/mL, and analyze.

    • Causality: This condition is designed to aggressively promote acid-catalyzed hydrolysis of the Boc group.[3]

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1M NaOH.

    • Incubate at 60°C for 24 hours.

    • At timed intervals, take an aliquot, neutralize with 1M HCl, dilute to 100 µg/mL, and analyze.

    • Causality: This tests for base-labile groups. The Boc group is expected to be stable.[4][5]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At timed intervals, take an aliquot, dilute to 100 µg/mL, and analyze.

    • Causality: This condition mimics environmental oxidation to identify susceptible sites like the piperidine nitrogen.[6]

  • Photolytic Degradation:

    • Place a solution of the compound (100 µg/mL in 50:50 ACN:Water) in a quartz cuvette.

    • Expose to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both samples.

    • Causality: This tests for light-induced degradation.[6]

Data Analysis:

  • For each condition, calculate the percentage of the parent compound remaining and the percentage of each new degradant formed.

  • Use LC-MS to propose structures for the major degradation products. The primary expected degradant under acidic conditions is (3s,4s)-3-aminopiperidin-4-ol.

Visualizing the Primary Degradation Pathway

The most common degradation pathway involves the acid-catalyzed cleavage of the Boc group.

Caption: Primary acid-catalyzed degradation pathway.

Quantitative Data Summary

The following table provides an illustrative summary of expected results from a forced degradation study. Actual degradation rates will depend on the precise experimental conditions.

Stress ConditionTime (h)Temperature% Parent Compound Remaining (Illustrative)Major Degradant(s) Observed
Control (T=0) 025°C100%None
0.5 M HCl 860°C< 5%(3s,4s)-3-aminopiperidin-4-ol
0.5 M NaOH 2460°C> 98%None significant
15% H₂O₂ 2425°C~ 85%Oxidized species (e.g., N-oxide)
Photolytic 2425°C> 95%Minor, unidentified peaks

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • ACS Publications. (1991). Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • NIH. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a critical chiral building block in the synthesis of numerous pharmaceutical agents, including protease inhibitors and antiviral drugs.[1][2] Its specific stereochemistry is paramount for its biological activity. The synthesis, while achievable, presents several challenges that can lead to diminished yields and the formation of impurities. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide

Low Overall Yield

Question: My overall yield for the synthesis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is consistently low. What are the most likely causes and how can I address them?

Answer: Low overall yield is a common issue that can often be attributed to inefficiencies in one or more key steps of the synthesis. A general synthetic strategy involves the formation of a piperidine ring, introduction of the Boc protecting group, and stereoselective reduction of keto groups.[3] Let's break down the potential problem areas:

  • Inefficient Boc Protection: The protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a crucial step. Incomplete protection can lead to undesired side reactions in subsequent steps.

    • Troubleshooting:

      • Ensure anhydrous conditions to prevent hydrolysis of the di-tert-butyl dicarbonate (Boc₂O).

      • Use an appropriate base, such as triethylamine, to neutralize the acid byproduct.[3]

      • Monitor the reaction progress carefully using TLC or LC-MS to ensure complete conversion before proceeding.

  • Suboptimal Stereoselective Reduction: Achieving the correct (3S,4S) stereochemistry of the amino and hydroxyl groups is critical and often a yield-limiting step.

    • Troubleshooting:

      • For enzymatic reductions (e.g., using baker's yeast), ensure optimal fermentation conditions (temperature, pH, and incubation time).[3]

      • For chemical reductions, the choice of reducing agent and catalyst is paramount for stereoselectivity.

  • Poor Cyclization Efficiency: The formation of the piperidine ring from an acyclic precursor, often an amino diol, can be challenging.

    • Troubleshooting:

      • The choice of solvent can significantly impact cyclization efficiency. For instance, in related syntheses, the ratio of triethylamine to dichloromethane was found to be critical.[4]

      • Consider the use of reagents that can facilitate intramolecular cyclization.

The following diagram illustrates a general workflow for troubleshooting low yield:

Low_Yield_Troubleshooting start Low Overall Yield boc Check Boc Protection Efficiency start->boc reduction Evaluate Stereoselective Reduction boc->reduction If Boc protection is complete sub_boc Anhydrous conditions? Correct base stoichiometry? Reaction monitoring? boc->sub_boc cyclization Optimize Cyclization Conditions reduction->cyclization If reduction is efficient sub_reduction Optimal enzyme conditions? Appropriate chemical reductant? reduction->sub_reduction purification Assess Purification Protocol cyclization->purification If cyclization is optimized sub_cyclization Solvent optimization? Facilitating reagents? cyclization->sub_cyclization solution Improved Yield purification->solution sub_purification Appropriate chromatography? Crystallization conditions? purification->sub_purification Side_Product_Formation start Amino Diol Precursor activation Activation of Primary OH start->activation desired Intramolecular Attack by Amino Group activation->desired Favored Pathway side Intramolecular Attack by Secondary OH activation->side Competing Pathway piperidine Desired Piperidine Product desired->piperidine furan Furan Side Product side->furan

Caption: Competing pathways in piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: Common starting materials include L-aspartic acid and L-glutamic acid. [1]These are part of the chiral pool and provide a cost-effective way to introduce the desired stereochemistry early in the synthesis.

Q2: How can I effectively purify the final product?

A2: The final product is a polar amino alcohol. Purification is typically achieved through silica gel chromatography. [3]Due to its polarity, a mobile phase with a polar component (e.g., methanol or ethanol in dichloromethane or ethyl acetate) is often required. Crystallization from an appropriate solvent system can also be an effective final purification step.

Q3: Can the Boc group be cleaved during the synthesis?

A3: The Boc group is generally stable under neutral and basic conditions but is sensitive to strong acids. Care should be taken to avoid acidic conditions in steps following Boc protection if its removal is not intended.

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety practices should be followed. Some reagents used in the synthesis, such as osmium tetroxide, are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Piperidine Intermediate
  • Dissolve the piperidine intermediate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

Protocol 2: General Procedure for syn-Dihydroxylation using Catalytic OsO₄
  • Dissolve the alkene substrate in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).

  • Add a solution of osmium tetroxide (OsO₄) (e.g., 2.5 wt% in tert-butanol, 0.02 equivalents) dropwise.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Stir for 30 minutes, then extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude diol.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Retrieved from [Link]

  • Nature Communications. (2022). Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups. Retrieved from [Link]

  • Molecules. (2012). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • Frontiers in Catalysis. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • Nature Communications. (2019). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (2012). Global Analysis of Peptide Cyclization Efficiency. Retrieved from [Link]

  • Angewandte Chemie International Edition. (1990). Cyclization of N‐Protected l‐Amino‐4‐pentene‐2,3‐diols to lxyo‐Configurated Deoxyimino Sugars (cis‐Dihydroxypyrrolidines); Synthesis of Potential Glycosidase Inhibitors. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral amino-alcohols. Retrieved from [Link]

  • White Rose Research Online. (2005). Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional. Retrieved from [Link]

  • PubChem. (n.d.). t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Synthonix. (n.d.). tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Chemistry – A European Journal. (2023). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Retrieved from [Link]

Sources

Chiral HPLC Method Development for Aminohydroxypiperidine Enantiomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral HPLC Method Development. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the enantioselective analysis of aminohydroxypiperidine derivatives. The unique structural characteristics of these molecules—possessing both a basic amine and a polar hydroxyl group—present specific challenges in achieving baseline resolution of their enantiomers. This document provides in-depth, field-proven insights, troubleshooting guides, and frequently asked questions to navigate these complexities effectively.

Section 1: Foundational Principles & Initial Strategy

The separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[1] The differential stability of these complexes leads to different retention times. For aminohydroxypiperidines, the key to a successful separation lies in a systematic approach to method development, beginning with an informed selection of the stationary and mobile phases.

Diagram: General Workflow for Chiral Method Development

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Define Analyte Properties (pKa, Solubility, Structure) ScreenCSPs Screen Multiple CSPs (e.g., Polysaccharide-based) Start->ScreenCSPs ScreenModes Screen HPLC Modes (NP, RP, Polar Organic) ScreenCSPs->ScreenModes OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) ScreenModes->OptimizeMP Partial or No Resolution Achieved OptimizeParams Optimize Parameters (Temperature, Flow Rate) OptimizeMP->OptimizeParams Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) OptimizeParams->Validation Resolution > 1.5 End Routine Analysis Validation->End Method Finalized

Caption: A systematic workflow for chiral HPLC method development.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a chiral stationary phase (CSP) for aminohydroxypiperidine enantiomers?

A1: For aminohydroxypiperidine and other polar basic compounds, polysaccharide-based CSPs are the most versatile and successful starting point.[2][3] These are columns where cellulose or amylose derivatives are coated or immobilized on a silica support.[4]

  • Expertise & Experience: Start by screening a small, diverse set of polysaccharide columns. A good initial selection includes columns with different derivatives, such as:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)

    • Cellulose tris(3-chloro-5-methylphenylcarbamate) These phases offer a broad range of chiral recognition capabilities through hydrogen bonding, dipole-dipole, and π-π interactions.[5]

Q2: Should I start with normal-phase (NP) or reversed-phase (RP) chromatography?

A2: While reversed-phase is common in achiral HPLC, normal-phase chromatography often provides better selectivity for chiral separations on polysaccharide-based CSPs .[6] The organic solvents used in NP mode can better facilitate the specific interactions (like hydrogen bonding) required for chiral recognition.[6]

  • Causality: The hydroxyl and amine groups on your aminohydroxypiperidine are key interaction points. In NP mode (e.g., Hexane/Ethanol), these polar groups can interact more effectively with the polar carbamate groups on the CSP. In RP mode, the high water content can sometimes shield these critical interactions.

Q3: My peaks are broad and tailing significantly. What is the most common cause and solution?

A3: This is the most frequent issue encountered with basic analytes like aminohydroxypiperidines. The primary cause is secondary ionic interactions between the basic piperidine nitrogen and acidic residual silanol groups on the silica surface of the column.[3][6][7]

  • The Definitive Solution: Add a basic modifier to the mobile phase.[3][8]

    • Diethylamine (DEA) or Triethylamine (TEA) at a concentration of 0.1% to 0.5% is the industry standard.[3][9] These additives act as "masking agents," competing with your analyte for the active silanol sites, which dramatically improves peak symmetry.[8][10]

    • In some cases, additives like ethylenediamine (EDA) or 2-aminoethanol can provide even better peak shape and resolution than DEA.[9]

Q4: I am not getting any separation between the enantiomers. What should I try next?

A4: If you see a single, symmetrical peak after adding a basic modifier, it indicates a lack of enantioselectivity under the current conditions. This requires a systematic change in the chromatographic parameters to induce chiral recognition.

  • Trustworthy Protocol: Follow this optimization sequence:

    • Change the Alcohol Modifier: The choice of alcohol (modifier) in the normal-phase mobile phase is critical.[6] If you started with isopropanol (IPA), switch to ethanol (EtOH), or vice-versa. Different alcohols alter the hydrogen bonding environment, which can turn a failed separation into a successful one.[6]

    • Adjust Modifier Percentage: Vary the alcohol concentration (e.g., from 5% to 20% in hexane). This changes the polarity of the mobile phase and affects analyte retention and interaction with the CSP.

    • Change the CSP: If optimizing the mobile phase on one column fails, move to a different polysaccharide CSP from your screening set.[11] A cellulose-based column may succeed where an amylose-based one failed, or vice-versa.

    • Optimize Temperature: Temperature is a powerful but often overlooked parameter.[6][10] Lowering the column temperature (e.g., from 25°C to 10°C) often increases the stability of the diastereomeric complexes, which can significantly improve resolution.[6]

Q5: My aminohydroxypiperidine lacks a strong UV chromophore. How can I detect it?

A5: This is a common challenge, especially with saturated ring systems. The most reliable solution is pre-column derivatization .[10][12] This involves reacting your analyte with a reagent that attaches a UV-active tag.

  • Authoritative Grounding: A well-established method for primary or secondary amines is derivatization with para-toluenesulfonyl chloride (PTSC).[12][13] This reaction introduces a strongly UV-absorbent tosyl group, allowing for sensitive detection around 228 nm.[12] The derivatization may also alter the analyte's interaction with the CSP, sometimes improving the chiral separation itself.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a structured, problem-solution format.

Diagram: Troubleshooting Logic for Poor Peak Resolution

TroubleshootingResolution Start Poor Resolution (Rs < 1.5) CheckTailing Are Peaks Tailing? Start->CheckTailing AddBasicModifier Add/Increase Basic Modifier (e.g., 0.1% DEA) CheckTailing->AddBasicModifier Yes ChangeModifier Change Alcohol Modifier (IPA <-> EtOH) CheckTailing->ChangeModifier No AddBasicModifier->ChangeModifier Tailing Fixed, Still No Resolution ChangeCSP Switch to a Different CSP ChangeModifier->ChangeCSP OptimizeTemp Decrease Column Temperature ChangeCSP->OptimizeTemp Success Resolution Achieved (Rs > 1.5) OptimizeTemp->Success

Caption: A decision tree for troubleshooting poor peak resolution.

Issue Potential Cause(s) Recommended Solutions & Rationale
1. Poor Peak Shape (Tailing) Secondary interactions between the basic amine and acidic silanols on the CSP support.Primary Solution: Add a basic modifier (0.1-0.5% DEA, TEA, or EDA) to the mobile phase to mask the silanol groups.[3][6][9] Secondary Solution: Ensure your sample is fully dissolved and the sample solvent is not significantly stronger than the mobile phase.[10]
2. No Enantiomeric Resolution - Inappropriate CSP/mobile phase combination. - Insufficient interaction strength for chiral recognition.Systematic Screening: 1. Change the alcohol modifier (e.g., IPA to EtOH).[6] 2. Screen a different polysaccharide CSP.[11] 3. Try a different mode (e.g., Polar Organic Mode with Acetonitrile/MeOH).
3. Irreproducible Retention Times - Insufficient column equilibration. - "Memory effects" from previous additives.[14] - Mobile phase instability.Primary Solution: Dedicate a column specifically for methods using basic additives. Additives can permanently alter the stationary phase surface.[8][14] Secondary Solution: Ensure the column is thoroughly flushed and equilibrated between runs, especially when changing mobile phase composition. For isocratic methods, ensure at least 10 column volumes for equilibration.
4. Low Signal/Poor Sensitivity - Analyte lacks a sufficient chromophore. - Low sample concentration.Primary Solution: If the analyte lacks a chromophore, use pre-column derivatization with a UV-active tag like PTSC.[12][13] Secondary Solution: Consider alternative detectors if available, such as a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS). A Circular Dichroism (CD) detector can be highly specific for chiral analysis.[15]

Section 4: Experimental Protocols

Protocol 1: Initial CSP Screening in Normal Phase

This protocol outlines a robust starting point for screening potential columns and mobile phases.

  • Column Selection: Choose 2-3 polysaccharide CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV (select wavelength based on analyte or derivatizing agent, e.g., 228 nm for tosyl derivatives).

    • Injection Volume: 5-10 µL

  • Procedure: a. Equilibrate the first column with Mobile Phase A for at least 30 minutes. b. Inject the racemic standard of your aminohydroxypiperidine. c. If no separation is observed, switch to Mobile Phase B and re-equilibrate before injecting again. d. Repeat steps a-c for each column in your screening set.

  • Evaluation: Assess the chromatograms for any sign of peak splitting or separation. A resolution (Rs) value greater than 1.5 is ideal.[2]

Protocol 2: Pre-Column Derivatization with PTSC

This protocol is for analytes lacking a UV chromophore.

  • Reagent Preparation:

    • Analyte Solution: Dissolve the aminohydroxypiperidine sample in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).

    • PTSC Solution: Dissolve para-toluenesulfonyl chloride (PTSC) (approx. 1.2 equivalents) in the same solvent.

    • Base: Use a non-nucleophilic base like triethylamine (TEA) or a mild inorganic base like sodium bicarbonate in an aqueous solution.[10]

  • Reaction: a. To the analyte solution, add the base. b. Slowly add the PTSC solution while stirring at room temperature. c. Allow the reaction to proceed for 1-2 hours. Monitor completion by TLC or a scout HPLC injection if possible.

  • Workup: a. Quench the reaction with water. b. Extract the derivatized product with an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Sample Preparation for HPLC: Dissolve the dried, derivatized product in the HPLC mobile phase for analysis.

References

  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. BenchChem. [URL: https://www.benchchem.com/product/b117801#validation-of-chiral-resolution-methods-using-hplc]
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/system-suitability-and-validation-chiral-purity-assays-drug-substances]
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [URL: https://www.daicelchiraltech.com/chiralpak-immobilized-columns-mobile-phase-modifiers-additives/]
  • Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, Oxford Academic. [URL: https://academic.oup.com/chromsci/article/55/7/745/3094589]
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [URL: https://typeset.io/papers/development-and-validation-of-a-chiral-hplc-method-for-2l5v5zgn]
  • additives for chiral. Chromatography Forum. [URL: https://www.chromforum.org/viewtopic.php?t=29424]
  • The effect of high Concentration Additive on Chiral Separations in Supercritical Fluid Chromatography. ResearchGate. [URL: https://www.researchgate.
  • addressing poor resolution in the chiral HPLC of 2-amino-1-(1H-indol-3-yl)ethanol. Benchchem. [URL: https://www.benchchem.com/technical-support-center/addressing-poor-resolution-in-the-chiral-hplc-of-2-amino-1-(1h-indol-3-yl)ethanol]
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25042884/]
  • Basics of chiral HPLC. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/134/941/chiral-hplc-basics.pdf]
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  • The HPLC analytical approach of 3-amino piperidine. Google Patents. [URL: https://patents.google.
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Technical Support Center: Scaling Up the Synthesis of Chiral Aminohydroxypiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complex challenges of scaling up the synthesis of chiral aminohydroxypiperidines. This resource is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale success to pilot or manufacturing-scale production. We will delve into common pitfalls, provide actionable troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.

Troubleshooting Guide: From Bench to Bulk

Scaling up a chemical synthesis is rarely a linear process. Reactions that perform flawlessly in a round-bottom flask can encounter significant issues in a larger reactor.[1] This guide addresses the most common hurdles encountered during the scale-up of chiral aminohydroxypiperidine synthesis.

Issue 1: Significant Drop in Yield or Incomplete Conversion Upon Scale-Up

You achieved an 85% yield in the lab, but at the 10 L scale, the yield has dropped to 50% with starting material still present.

Potential Causes:

  • Inefficient Mass and Heat Transfer: The surface-area-to-volume ratio decreases dramatically at scale. This can lead to poor mixing, creating localized "hot spots" in exothermic reactions or "cold spots" in endothermic ones, and preventing reagents from interacting effectively.[1]

  • Catalyst Deactivation or Heterogeneity: In catalytic hydrogenations (a common method for piperidine synthesis from pyridine precursors), inefficient stirring can prevent the catalyst from being properly suspended.[2] Furthermore, trace impurities in larger volumes of starting materials or solvents can act as catalyst poisons.

  • Changes in Reagent Addition Rate: A slow, controlled addition on the bench may become a much faster, less controlled addition at scale, leading to the formation of byproducts.

Diagnostic Steps & Recommended Solutions:

  • Analyze Mixing Efficiency:

    • Diagnosis: Observe the reaction mixture. Are there dead zones where the mixture is stagnant? Is the catalyst fully suspended?

    • Solution: Switch from magnetic stirring to a mechanical overhead stirrer with an appropriately designed impeller (e.g., propeller, pitched-blade turbine) to ensure vigorous mixing and homogeneity.[1]

  • Monitor Internal Temperature:

    • Diagnosis: Use a temperature probe to monitor the internal reaction temperature, not just the jacket temperature. A significant lag or spike compared to the lab-scale profile indicates a heat transfer problem.[1]

    • Solution: Adjust the rate of addition for exothermic reactions or the heating ramp rate. For highly exothermic processes, consider using a continuous flow reactor which offers superior temperature control.[2]

  • Evaluate Catalyst Health:

    • Diagnosis: If using a heterogeneous catalyst, sample the catalyst post-reaction and analyze for signs of poisoning (e.g., discoloration, surface contamination via SEM/EDX).

    • Solution: Ensure all starting materials and solvents are of appropriate grade and free from potential poisons (e.g., sulfur, thiols). Consider increasing the catalyst loading slightly at scale, but be mindful of cost implications.

Issue 2: Loss of Stereoselectivity (Decreased Enantiomeric or Diastereomeric Excess)

Your lab-scale asymmetric reduction provided a product with 99% enantiomeric excess (ee), but the pilot batch yielded only 85% ee.

Potential Causes:

  • Temperature Fluctuations: Asymmetric reactions are often highly sensitive to temperature. The "hot spots" mentioned previously can provide enough energy to overcome the activation barrier for the undesired stereochemical pathway, leading to racemization or reduced selectivity.

  • Base/Acid-Labile Chiral Centers: The product or intermediates may have stereocenters that are susceptible to racemization under basic or acidic conditions.[3] Prolonged reaction times or exposure to incompatible pH during workup at scale can erode chiral purity.

  • Solvent Effects: The choice of solvent can significantly influence the transition state of a stereoselective reaction. A change in solvent grade or the presence of impurities (like water) at scale can alter the outcome.

Diagnostic Steps & Recommended Solutions:

  • Strict Temperature Control:

    • Diagnosis: Review the internal temperature logs from the scaled-up batch for any excursions from the target temperature.

    • Solution: Implement a more robust temperature control system. For highly sensitive reactions, continuous flow chemistry can provide near-isothermal conditions that are difficult to achieve in large batch reactors.[2]

  • Analyze for Racemization:

    • Diagnosis: Take samples at various points during the reaction and workup and analyze the enantiomeric excess. This will pinpoint if the erosion of stereopurity is happening during the reaction or during isolation.

    • Solution: If racemization occurs during workup, buffer the aqueous layers and minimize the time the product is exposed to harsh pH conditions. If it occurs during the reaction, re-evaluate the reaction time and temperature profile.

  • Audit All Reagents and Solvents:

    • Diagnosis: Test the solvents and reagents used in the large-scale batch for purity and water content.

    • Solution: Ensure consistency in raw material sourcing and pre-treat solvents if necessary (e.g., drying over molecular sieves).

Issue 3: Purification and Isolation Challenges

The product was easily purified by flash chromatography in the lab, but at the kilogram scale, this is proving to be impractical and inefficient. The isolated product is also difficult to dry and handle.

Potential Causes:

  • High Polarity of Aminohydroxypiperidines: These molecules are often highly polar and water-soluble, making extraction from aqueous media difficult and leading to streaking on normal-phase silica gel.[4]

  • Azeotrope Formation: Piperidine and its derivatives can form azeotropes with water, making it challenging to obtain an anhydrous product by simple distillation or evaporation.[5]

  • Chromatography Inefficiency at Scale: Scaling up silica gel chromatography is often non-linear and can be prohibitively expensive due to large solvent volumes and resin costs.[6]

Diagnostic Steps & Recommended Solutions:

  • Avoid Chromatography—Design for Crystallization:

    • Diagnosis: Is the final product a solid? Can it be converted to a crystalline salt?

    • Solution: The most scalable purification method is crystallization. If the freebase is an oil, attempt to form a salt (e.g., hydrochloride, tartrate) which is often a stable, crystalline solid. This is a far more economical and efficient method for purification at scale than chromatography.

  • Optimize the Workup and Extraction:

    • Diagnosis: Are you using excessive volumes of solvent for extraction? Is the product partially soluble in the aqueous layer?

    • Solution: Use a "salting out" technique by adding a salt like sodium chloride to the aqueous layer to decrease the solubility of your organic product.[5] For extractions, use a continuous liquid-liquid extractor for better efficiency.

  • Breaking Azeotropes:

    • Diagnosis: Is the product persistently wet even after drying under high vacuum?

    • Solution: Use azeotropic distillation. Add a solvent like toluene that forms a lower-boiling azeotrope with water. Distilling off the toluene-water azeotrope will effectively dry the product.[5]

Frequently Asked Questions (FAQs)

Q1: Which chiral strategy is better for scale-up: asymmetric synthesis or diastereomeric salt resolution?

This is a critical strategic decision. There is no single "best" answer, as it depends on the specific target molecule, cost, and timeline.

FeatureAsymmetric SynthesisDiastereomeric Salt Resolution
Theoretical Yield Can approach 100%Maximum 50% per cycle (unless the undesired enantiomer is racemized and recycled).[7]
Development Time Often longer and more complex. Requires screening of chiral catalysts, ligands, and conditions.Can be faster to develop. Involves screening commercially available resolving agents and solvents.[8]
Scalability Can be excellent if a robust catalytic process is found.A well-established and reliable method for large-scale production.[8][9]
Cost Chiral catalysts and ligands can be expensive, but low loadings can make it economical.Resolving agents are often inexpensive bulk chemicals (e.g., tartaric acid). The main cost is the loss of >50% of the material.
When to Choose When the target has high value and maximizing yield is critical. When a known, reliable catalytic method exists for a similar substrate.For rapid access to enantiopure material at the multi-gram to kilogram scale, especially if the racemic starting material is cheap.[8]

Workflow for Choosing a Chiral Strategy

G start Define Target Chiral Aminohydroxypiperidine racemate Is the racemic synthesis efficient and cheap? start->racemate asym_known Is a known asymmetric route available for this scaffold? racemate->asym_known No resolution Pursue Diastereomeric Salt Resolution racemate->resolution Yes asym_known->resolution No, high risk asym_dev Develop Asymmetric Synthesis Route asym_known->asym_dev Yes screen_res Screen Resolving Agents & Solvents resolution->screen_res screen_asym Screen Chiral Catalysts, Ligands & Conditions asym_dev->screen_asym pilot_res Scale-up Crystallization screen_res->pilot_res pilot_asym Scale-up Catalytic Reaction screen_asym->pilot_asym G cluster_0 Pathway A: Modify Hydroxyl Group First cluster_1 Pathway B: Modify Amine Group First AHP Aminohydroxypiperidine N_Boc 1. Protect Amine (N-Boc) AHP->N_Boc O_Mod 2. Functionalize Hydroxyl Group N_Boc->O_Mod N_Deprot 3. Deprotect Amine (Acid) O_Mod->N_Deprot Final_A Final Product N_Deprot->Final_A AHP2 Aminohydroxypiperidine O_TBDMS 1. Protect Hydroxyl (O-TBDMS) AHP2->O_TBDMS N_Mod 2. Functionalize Amine Group O_TBDMS->N_Mod O_Deprot 3. Deprotect Hydroxyl (TBAF) N_Mod->O_Deprot Final_B Final Product O_Deprot->Final_B

Caption: Orthogonal protection allows selective functionalization.

Q3: What are the most critical safety considerations when scaling up piperidine synthesis?

Safety must be the top priority. While manageable in a lab fume hood, risks are amplified at scale.

  • Chemical Hazards: Piperidine and many of its derivatives are corrosive, toxic, and flammable. [2]Ensure all handling occurs in well-ventilated areas with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and lab coats.

  • Hydrogenation Safety: Catalytic hydrogenations involve flammable hydrogen gas, often under pressure, and potentially pyrophoric catalysts (like Palladium on Carbon). Use a purpose-built hydrogenation bunker or a reactor with appropriate safety interlocks, pressure relief valves, and proper grounding to prevent static discharge.

  • Thermal Runaway: As discussed, exothermic reactions can run out of control if cooling is insufficient. [1]Always perform a safety assessment (e.g., Reaction Calorimetry - RC1) before scaling up a new process to understand its thermal profile.

  • Waste Disposal: The large volumes of solvent and aqueous waste generated must be handled and disposed of according to environmental regulations.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine at Scale (100g)

This protocol details a standard procedure for protecting the secondary amine, a common first step in many synthetic routes.

Materials:

  • 4-Hydroxypiperidine: 100 g

  • Di-tert-butyl dicarbonate ((Boc)₂O): 1.0 eq

  • Sodium Bicarbonate (NaHCO₃): 1.0 eq

  • Tetrahydrofuran (THF): 1 L

  • Water: 1 L

  • 5 L Jacketed Reactor with overhead stirrer

Procedure:

  • Charge the reactor with 4-hydroxypiperidine, THF (1 L), and Water (1 L).

  • Begin vigorous stirring to ensure the mixture is homogenous.

  • Add sodium bicarbonate (1.0 eq) to the mixture. [10]4. Slowly add di-tert-butyl dicarbonate (1.0 eq) to the stirring mixture over 30 minutes. Monitor the internal temperature; the reaction is mildly exothermic. [10]5. Stir the reaction vigorously at ambient temperature for 12-16 hours. [10]6. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, stop stirring and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer with brine (500 mL).

  • Concentrate the organic layer under reduced pressure to yield the N-Boc protected product, which is typically a solid or viscous oil.

Protocol 2: General Procedure for Diastereomeric Salt Resolution Screening

This protocol provides a framework for efficiently screening conditions to resolve a racemic aminohydroxypiperidine.

Materials:

  • Racemic aminohydroxypiperidine (~5 g)

  • A panel of chiral acids (e.g., L-tartaric acid, D-dibenzoyltartaric acid, (S)-(+)-mandelic acid)

  • A panel of solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures with water)

  • Small vials or test tubes

Procedure:

  • In separate vials, dissolve a small amount of the racemic amine (~100 mg) in a minimal amount of a test solvent.

  • In another set of vials, prepare solutions of the chiral resolving agents (0.5 equivalents relative to the amine) in the same solvents.

  • Combine the amine and resolving agent solutions at room temperature.

  • Observe each vial immediately for any signs of precipitation. If no solid forms, try the following:

    • Gently scratch the inside of the vial with a glass rod.

    • Store the vial in the refrigerator (4 °C) overnight.

    • Slowly add an anti-solvent (a solvent in which the salt is expected to be less soluble, e.g., heptane).

  • If a crystalline solid is formed, isolate it by filtration.

  • Wash the solid with a small amount of cold solvent and dry it.

  • To determine the success of the resolution, liberate the free amine from the salt by dissolving it in an organic solvent and washing with a mild base (e.g., sat. NaHCO₃ solution). Analyze the enantiomeric excess of the liberated amine by chiral HPLC or SFC.

  • The condition that provides a solid salt with the highest enantiomeric excess is the lead condition for scale-up.

References

  • Overcoming challenges in the scale-up of 2-Piperidinol synthesis - Benchchem.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Public
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Deriv
  • common challenges in working with piperidine-based compounds - Benchchem.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery.
  • Part 6: Resolution of Enantiomers - Chiralpedia.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing).
  • Chiral resolution - Wikipedia.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Protecting Groups in Peptide Synthesis | Biosynth.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Public
  • Purification of strong polar and basic compounds : r/Chempros - Reddit.

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Analytical challenges in the characterization of substituted piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this prevalent structural motif. The inherent basicity, structural diversity, and potential for stereoisomerism in substituted piperidines present unique analytical hurdles. This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome these challenges in your daily experiments.

Section 1: High-Performance Liquid Chromatography (HPLC)

The basic nitrogen atom in the piperidine ring is the primary driver of many chromatographic challenges, most notably poor peak shape. This section addresses common issues encountered during HPLC analysis.

FAQ 1: Why am I seeing significant peak tailing for my substituted piperidine analyte, and how can I fix it?

Answer:

Peak tailing is a frequent issue when analyzing basic compounds like substituted piperidines on silica-based reversed-phase columns.[1][2] The primary cause is secondary ionic interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the silica surface.[1][3][4] These interactions create a secondary, stronger retention mechanism in addition to the desired hydrophobic interaction, resulting in a delayed elution for a portion of the analyte molecules and causing the characteristic tail.

Here is a systematic approach to troubleshoot and resolve peak tailing:

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most effective initial step is to control the ionization of the residual silanols. By lowering the mobile phase pH to between 2.5 and 3.0, the silanol groups become fully protonated (Si-OH), which minimizes the unwanted ionic interactions.[2][3] This is often the simplest and most effective solution.

    • Caution: Ensure your column is stable at low pH. Standard silica columns can degrade below pH 3.[2] Columns specifically designed for low pH operation, such as Agilent ZORBAX StableBond (SB) or equivalent, are recommended.[2]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to maintain a consistent pH at the column surface and can also help to mask the residual silanol sites, improving peak shape.[3]

  • Column Selection: If pH adjustment is not sufficient or desirable for your specific separation, consider the column chemistry.

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns have a lower concentration of acidic silanol groups. "End-capping" is a process where residual silanols are chemically bonded with a small, less-polar group (like trimethylsilyl), effectively shielding them from interaction with basic analytes.[1][3]

    • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group can help to shield the residual silanols and provide an alternative interaction site, often leading to symmetrical peaks for basic compounds.

  • Use of a Sacrificial Base: An older but still effective technique is to add a small, basic amine like triethylamine (TEA) to the mobile phase (typically 0.05 M).[3] The TEA will preferentially interact with the active silanol sites, effectively blocking them from your analyte.

  • Guard Column Check: If peak shape degrades over a series of injections, your guard column (if used) may be saturated with matrix components. Replacing the guard column is a quick way to diagnose and solve this problem.

HPLC_Troubleshooting_Workflow start Start: Tailing Peak Observed for Piperidine Analyte q1 Is Mobile Phase pH < 3.5? start->q1 action1 Adjust Mobile Phase pH to 2.5-3.0 with Formic or Phosphoric Acid. Ensure column is low-pH stable. q1->action1 No q2 Is Peak Shape Improved? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Consider Column Change: 1. Use a high-purity, end-capped column. 2. Try a polar-embedded phase column. q2->action2 No end_good Problem Solved. Proceed with Analysis. q2->end_good Yes a2_yes Yes a2_no No q3 Is Peak Shape Now Acceptable? action2->q3 action3 Advanced Options: - Increase buffer strength (>20mM). - Add a sacrificial base (e.g., TEA) to mobile phase. q3->action3 No q3->end_good Yes a3_yes Yes a3_no No end_bad Consult Advanced Support. Consider orthogonal method (e.g., HILIC). action3->end_bad

Strategy Mechanism of Action Typical Starting Conditions Considerations
Low pH Mobile Phase Suppresses ionization of silanol groups (Si-OH)pH 2.5 - 3.0 using 0.1% Formic Acid or Phosphoric AcidRequires a pH-stable column[2][3]
End-Capped Column Sterically shields residual silanol groupsN/A (Column choice)Standard for modern C18 columns
Higher Buffer Strength Masks active silanol sites and maintains surface pH25-50 mM Phosphate or Acetate bufferCheck buffer solubility in organic modifier
Sacrificial Base Competitively binds to active silanol sites0.05 M Triethylamine (TEA)Can cause baseline noise and suppress MS signal
FAQ 2: How can I separate the enantiomers of my chiral substituted piperidine?

Answer:

Separating enantiomers is critical in drug development, as they often have different pharmacological and toxicological profiles.[5] High-performance liquid chromatography using chiral stationary phases (CSPs) is the most powerful technique for this purpose.[5]

Direct vs. Indirect Methods:

  • Direct Method: This involves using a chiral stationary phase (CSP) that can directly distinguish between the two enantiomers. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are highly versatile and effective for a wide range of compounds, including piperidine derivatives.[5][6]

  • Indirect Method: This involves derivatizing the analyte with a chiral derivatizing agent to form two diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18). This approach is also useful if your piperidine lacks a strong UV chromophore, as a UV-active tag can be introduced during derivatization.[5]

Protocol for Direct Chiral Method Development:

  • Column Selection: Start with a polysaccharide-based CSP. Columns like Chiralpak IA, IB, or IC are excellent starting points due to their broad selectivity.[6]

  • Mobile Phase Screening (Normal Phase):

    • The most common mobile phases for polysaccharide CSPs are mixtures of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol).

    • Start with a screening gradient or a series of isocratic runs:

      • 90:10 Hexane:Isopropanol

      • 80:20 Hexane:Isopropanol

      • 70:30 Hexane:Isopropanol

    • Additives: Small amounts of a basic additive (like diethylamine, DEA) or an acidic additive (like trifluoroacetic acid, TFA) can dramatically improve peak shape and resolution. For a basic piperidine, a basic additive is often beneficial.

  • Optimization: Once partial separation is achieved, optimize the ratio of alcohol to alkane. A lower percentage of alcohol generally increases retention and can improve resolution.

  • Detection: If your analyte lacks a strong chromophore, detection can be a challenge. Consider using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS).[5]

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone for the sensitive and selective quantification of substituted piperidines in complex matrices. However, the basic nature of these compounds makes them prone to matrix effects, particularly ion suppression.

FAQ 3: My piperidine analyte signal is inconsistent and much lower in matrix samples (plasma, urine) compared to pure solvent. What is happening and how do I fix it?

Answer:

This phenomenon is a classic example of ion suppression , a type of matrix effect.[7][8][9] It occurs when co-eluting components from the sample matrix (e.g., salts, phospholipids, other metabolites) interfere with the ionization of your target analyte in the MS source.[8][9] The basic nature and high concentration of some matrix components make them prime candidates for causing suppression, as they can compete for charge in the electrospray ionization (ESI) process.[7]

Troubleshooting Ion Suppression:

Ion_Suppression_Workflow start Start: Suspected Ion Suppression (Low & Inconsistent Signal in Matrix) action1 Improve Chromatographic Separation: - Modify gradient to separate analyte from matrix. - Use a more retentive column. start->action1 q1 Does analyte now elute in a clean region? action1->q1 action2 Enhance Sample Preparation: - Switch from Protein Precipitation to LLE or SPE. - Optimize SPE wash steps. q1->action2 No end_good Problem Mitigated. Proceed with Validation. q1->end_good Yes q2 Is signal improved and more consistent? action2->q2 action3 Reduce Matrix Load & Optimize MS: - Dilute the sample. - Reduce injection volume. - Switch to APCI source if possible. q2->action3 No q2->end_good Yes action4 Use a Stable Isotope Labeled Internal Standard (SIL-IS). action3->action4 action4->end_good

  • Improve Chromatographic Separation: The most robust solution is to chromatographically separate your analyte from the interfering matrix components. If suppression occurs early in the run (where salts and phospholipids often elute), increase the retention of your piperidine analyte by using a less aggressive gradient or a more retentive column.

  • Enhance Sample Preparation: The goal is to remove as much of the matrix as possible before injection.

    • Protein Precipitation (PPT): This is the simplest but "dirtiest" method. It often leaves significant amounts of phospholipids in the extract.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): Offers the most thorough cleanup.[10] Developing a robust SPE method with optimized wash steps is highly effective at removing interfering components.

  • Reduce the Amount of Matrix Injected:

    • Dilute the Sample: A simple 5- or 10-fold dilution can significantly reduce the concentration of interfering compounds, often improving signal-to-noise.

    • Reduce Injection Volume: This has a similar effect to dilution.

  • Change the Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to matrix effects than ESI.[11][12] If your analyte is amenable to APCI, this can be a viable solution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by suppression is canceled out, leading to accurate and precise quantification.

FAQ 4: What are the characteristic fragmentation patterns for substituted piperidines in MS/MS?

Answer:

Understanding the fragmentation of your piperidine derivative is essential for structural confirmation and for developing sensitive and selective Multiple Reaction Monitoring (MRM) methods. The fragmentation is highly dependent on the ionization method (ESI vs. EI) and the nature and position of the substituents.[13]

Under Electrospray Ionization (ESI-MS/MS):

  • Protonation: In positive ion mode, the basic nitrogen atom is readily protonated, forming the [M+H]⁺ precursor ion.[13]

  • α-Cleavage: A dominant pathway is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion. The largest substituent at the α-carbon is often preferentially lost.[13]

  • Ring Fission: The piperidine ring itself can open and fragment, leading to various acyclic fragment ions.[13]

  • Neutral Loss: The loss of small, stable neutral molecules is very common, especially from substituents. For example, a hydroxyl group can be lost as water (-18 Da), or an acetate group can be lost as acetic acid (-60 Da).[13][14]

  • Substituent-Driven Fragmentation: The fragmentation will be heavily influenced by the functional groups on the substituents. For example, an N-acyl group will show characteristic fragmentation of the amide bond.[13]

Example Fragmentation: For a simple compound like N-ethylpiperidine, α-cleavage would result in the loss of a methyl radical (CH₃•) to form a major fragment ion.

Ionization Mode Precursor Ion Common Fragmentation Pathways Typical Fragment Ions
ESI (+)[M+H]⁺α-Cleavage, Ring Fission, Neutral Loss[M+H - H₂O]⁺, [M+H - R]⁺, Iminium ions
EIM⁺•α-Cleavage, Ring FissionM-1, M-15, M-29, Piperidine ion (m/z 84)

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. However, many substituted piperidines require derivatization to be suitable for GC analysis.

FAQ 5: My substituted piperidine is not volatile enough for GC analysis. How can I analyze it using GC-MS?

Answer:

For piperidines containing polar functional groups like -OH, -NH₂, or -COOH, direct GC analysis is often impossible due to their low volatility and high polarity. These groups can also interact with the GC column, leading to poor peak shape. The solution is derivatization , a chemical reaction to convert the polar groups into less polar, more volatile ones.[13]

Common Derivatization Strategies:

  • Silylation: This is one of the most common techniques. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with active hydrogens (on -OH, -NH₂, -COOH) to form a trimethylsilyl (TMS) ether, amine, or ester. TMS derivatives are much more volatile and thermally stable.

  • Acylation: This involves reacting the analyte with an acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). This is particularly effective for primary and secondary amines and alcohols. The resulting fluorinated derivatives are also excellent for detection by Electron Capture Detection (ECD) if available.

General Derivatization Protocol (Silylation):

  • Drying: Ensure your sample is completely dry. Water will react with the silylation reagent. Evaporate the sample solvent under a stream of nitrogen.

  • Reaction: Add the silylation reagent (e.g., BSTFA with 1% TMCS as a catalyst) and a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Heating: Gently heat the mixture (e.g., 60-70 °C for 15-30 minutes) to drive the reaction to completion.

  • Injection: Inject an aliquot of the reaction mixture directly into the GC-MS.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for the structural and stereochemical elucidation of novel substituted piperidines.

FAQ 6: I have synthesized a 3,4-disubstituted piperidine. How can I use NMR to determine if I have the cis or trans isomer?

Answer:

Distinguishing between cis and trans isomers is a common challenge and is crucial for understanding the compound's biological activity.[15] A combination of one- and two-dimensional NMR experiments is required for unambiguous stereostructural elucidation.[16]

Key NMR Experiments and Their Interpretation:

  • ¹H NMR - Coupling Constants (³JHH): The magnitude of the coupling constant between the protons at C3 and C4 is highly dependent on their dihedral angle.

    • Axial-Axial Coupling: In a chair conformation, protons that are trans and diaxial will exhibit a large coupling constant, typically in the range of 8-13 Hz.

    • Axial-Equatorial or Equatorial-Equatorial Coupling: These couplings are much smaller, typically in the range of 2-5 Hz.

    • Interpretation: If you observe a large coupling constant between H3 and H4, it strongly suggests a trans relationship where both protons (and therefore both substituents) are in an axial-axial or equatorial-equatorial arrangement, which is conformation dependent. A small coupling constant suggests a cis relationship.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect): This is the most powerful tool for determining spatial proximity.

    • Mechanism: NOE detects through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are coupled through bonds.

    • Application:

      • For a cis isomer , where the substituents are on the same face of the ring, you would expect to see a NOE cross-peak between the protons on the substituent at C3 and the substituent at C4. For example, if you have (3-methyl, 4-phenyl), you would look for an NOE between the methyl protons and the phenyl protons.

      • For a trans isomer , these substituents are on opposite faces, and you would not expect to see this NOE cross-peak.

  • 2D COSY, HSQC, and HMBC: These experiments are essential for first assigning all the proton (¹H) and carbon (¹³C) signals correctly before interpreting the coupling constants and NOE data.[15]

    • COSY: Identifies proton-proton coupling networks.

    • HSQC: Correlates each proton to its directly attached carbon.

    • HMBC: Shows correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary carbons and piecing the structure together.

By systematically applying these NMR techniques, you can confidently assign the relative stereochemistry of your substituted piperidine.

References

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  • Cholli, A., & Pennino, D. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
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  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing!
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  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed.
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Validation & Comparative

A Senior Application Scientist's Guide to Alternatives for Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the 3-Amino-4-hydroxypiperidine Scaffold

The tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate scaffold is a cornerstone in modern medicinal chemistry, particularly in the synthesis of kinase and protease inhibitors.[1] Its rigid, chair-like conformation and the specific stereochemical arrangement of the amino and hydroxyl groups provide a three-dimensional framework that allows for precise interactions with biological targets. The Boc-protecting group ensures stability during synthetic manipulations and allows for selective deprotection under acidic conditions.[1] However, the optimization of lead compounds in drug discovery often necessitates the exploration of structural analogs to improve potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of viable alternatives to this key building block, supported by experimental data and detailed synthetic protocols.

Strategic Alternatives: A Comparative Overview

The exploration of alternatives to the (3s,4s)-3-amino-4-hydroxypiperidine scaffold can be broadly categorized into three main strategies: diastereomeric and positional isomers, and bioisosteric replacement with different heterocyclic cores.

1. Diastereomeric and Positional Isomers of 3-Amino-4-hydroxypiperidine:

The spatial arrangement of the amino and hydroxyl groups is critical for biological activity. A subtle change in stereochemistry can lead to significant differences in binding affinity and selectivity.

  • (3R,4R)-3-Amino-4-hydroxypiperidine: The enantiomer of the parent compound, this isomer can be a crucial tool to probe the chirality of the binding pocket. In some cases, it may exhibit significantly different or even improved activity.

  • (3S,4R) and (3R,4S)-3-Amino-4-hydroxypiperidine: These diastereomers present a cis-relationship between the amino and hydroxyl groups, altering the vectoral projection of these functionalities. This can lead to different intramolecular interactions and binding modes.

  • 4-Amino-3-hydroxypiperidine Isomers: Positional isomers, such as tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, reposition the amino and hydroxyl groups on the piperidine ring.[2] This can be a valuable strategy to engage different residues within a target's active site or to escape existing patent landscapes.

2. Bioisosteric Scaffolds: Pyrrolidines and Azetidines:

Bioisosteric replacement involves substituting the piperidine ring with other cyclic scaffolds that mimic its spatial and electronic properties while offering distinct advantages.

  • 3-Amino-4-hydroxypyrrolidines: The five-membered pyrrolidine ring offers greater conformational flexibility compared to the more rigid piperidine chair.[3] This can be advantageous when a degree of adaptability is required for optimal target engagement. Pyrrolidines are also generally less lipophilic than piperidines, which can favorably impact solubility and other ADME properties.[3]

  • Substituted Azetidinols: The strained four-membered azetidine ring provides a highly rigid and compact scaffold.[4] This rigidity can lock a molecule into a specific, bioactive conformation, potentially increasing potency and reducing off-target effects. Azetidines can also improve metabolic stability and aqueous solubility compared to larger heterocyclic systems.

Comparative Data: Synthesis and Properties

The choice of a building block is often a trade-off between synthetic accessibility, cost, and the desired properties of the final compound. The following tables summarize key data for the parent compound and its alternatives.

Table 1: Comparison of Synthetic Accessibility and Performance

CompoundKey Synthetic StrategyTypical YieldDiastereoselectivityScalability
tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate Diastereoselective reduction of a protected 3-amino-4-oxopiperidine; Sharpless Asymmetric Aminohydroxylation70-85%>95:5 drModerate to High
tert-butyl (3r,4r)-3-amino-4-hydroxypiperidine-1-carboxylate Similar to (3s,4s) using opposite enantiomer of chiral catalyst or starting material65-80%>95:5 drModerate to High
tert-butyl (3s,4r)-3-amino-4-hydroxypiperidine-1-carboxylate Ring-opening of a chiral epoxide with an amine60-75%>98% eeModerate
tert-butyl (3s,4s)-4-amino-3-hydroxypyrrolidine-1-carboxylate Photoenzymatic synthesis from N-Boc-pyrrolidinone[5]up to 90% conversion>99% eeModerate
tert-butyl 3-hydroxyazetidine-1-carboxylate Cyclization of epichlorohydrin with an amine, followed by protection75-85%N/AHigh

Table 2: Physicochemical and Pharmacokinetic Property Comparison

ScaffoldLipophilicity (clogP)pKa (most basic)Conformational FlexibilityGeneral Impact on ADME
Piperidine Higher~11.2Low (Chair)Good membrane permeability, can be susceptible to metabolism.[3]
Pyrrolidine Lower~11.3Moderate (Envelope/Twist)Improved solubility, potentially altered membrane permeability.[3]
Azetidine Lowest~11.0High RigidityCan improve metabolic stability and solubility.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of the parent compound and a key alternative.

Protocol 1: Diastereoselective Synthesis of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

This protocol describes a common method involving the diastereoselective reduction of a ketone precursor.

Workflow Diagram:

G cluster_0 Synthesis of (3s,4s)-3-amino-4-hydroxypiperidine start N-Boc-3-amino-4-oxopiperidine reduction Diastereoselective Reduction start->reduction 1. Dissolve in THF 2. Cool to -78 °C reductant Reducing Agent (e.g., L-Selectride®) reductant->reduction product tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate reduction->product 3. Quench with H2O 4. Work-up and purification

Caption: Diastereoselective reduction of N-Boc-3-amino-4-oxopiperidine.

Materials:

  • tert-Butyl (3S)-3-amino-4-oxopiperidine-1-carboxylate

  • L-Selectride® (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve tert-butyl (3S)-3-amino-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF (10 mL per 1 g of starting material) in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water (5 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and then dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate as a white solid.

Protocol 2: Synthesis of N-Boc-3-amino-4-hydroxypyrrolidine via Sharpless Asymmetric Aminohydroxylation

This protocol outlines a powerful method for the enantioselective synthesis of vicinal amino alcohols from an alkene precursor.[6]

Workflow Diagram:

G cluster_1 Sharpless Asymmetric Aminohydroxylation alkene N-Boc-2,5-dihydro-1H-pyrrole reaction Aminohydroxylation alkene->reaction 1. Dissolve in t-BuOH/H2O reagents Nitrogen Source (e.g., Chloramine-T) Osmium Catalyst (K2OsO2(OH)4) Chiral Ligand ((DHQ)2PHAL) reagents->reaction product N-Boc-3-amino-4-hydroxypyrrolidine reaction->product 2. Stir at rt 3. Quench and work-up

Caption: Sharpless Asymmetric Aminohydroxylation of N-Boc-2,5-dihydro-1H-pyrrole.

Materials:

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

  • Chloramine-T trihydrate

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a solution of tert-butanol and water (1:1, 10 mL per 1 mmol of alkene).

  • Add chloramine-T trihydrate (1.1 eq) and stir until dissolved.

  • Add the chiral ligand (DHQ)₂PHAL (0.05 eq) and potassium osmate(VI) dihydrate (0.04 eq) and stir until the solution becomes clear.

  • Add tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-3-amino-4-hydroxypyrrolidine.

Conclusion and Future Perspectives

The selection of a core scaffold is a critical decision in drug design, with profound implications for a compound's biological activity and pharmacokinetic profile. While tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate remains a valuable and widely used building block, this guide has highlighted a range of viable alternatives. The choice between diastereomers, positional isomers, or bioisosteric replacements such as pyrrolidines and azetidines should be guided by a thorough analysis of the structure-activity relationship and the specific goals of the drug discovery program. As our understanding of the interplay between three-dimensional molecular shape and biological function continues to grow, the strategic use of these diverse scaffolds will be paramount in the development of next-generation therapeutics.

References

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. J. Org. Chem.2021 , 86 (2), 1635–1643. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Sci Rep9 , 15699 (2019). [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. J. Med. Chem.2011 , 54 (18), 6352–6363. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules2023 , 28(3), 1083. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Adv., 2017 , 7, 46835-46857. [Link]

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  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Adv., 2016 , 6, 88686-88707. [Link]

  • Google Patents. Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Appl Biochem Biotechnol2017 , 182(1), 226-239. [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Adv., 2023 , 13, 22378-22390. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Org. Lett.2011 , 13(23), 6248–6251. [Link]

  • The Royal Society of Chemistry. Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. [Link]

  • Malaysian Journal of Analytical Sciences. DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. [Link]

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  • Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. J Org Chem2003 , 68(13), 5405-8. [Link]

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The Strategic Selection of Chiral Piperidine Building Blocks in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine motif is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast number of pharmaceuticals and natural products.[1][2] Its three-dimensional, sp³-rich structure allows for the precise spatial arrangement of substituents, making it an invaluable tool for optimizing drug-target interactions. The introduction of chirality to the piperidine ring further enhances its utility, enabling highly specific modulation of pharmacological activity.[3] This guide provides an in-depth comparison of key chiral piperidine building blocks, offering insights into their synthesis, impact on drug properties, and strategic application in drug discovery, supported by experimental data and detailed protocols.

The Significance of Chirality in Piperidine Scaffolds

The stereochemistry of a piperidine-containing drug molecule can profoundly influence its efficacy, potency, and safety profile.[3] Enantiomers of a chiral drug often exhibit different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[3] The strategic introduction of a chiral center into a piperidine scaffold can bestow several advantages in drug design:

  • Modulation of Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity (logP/logD), and crystal packing, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] For instance, introducing a substituent at the 2-position of the piperidine ring has been shown to enhance aqueous solubility.[4][5]

  • Enhanced Biological Activity and Selectivity: The distinct three-dimensional arrangement of substituents on a chiral piperidine ring dictates its binding affinity and selectivity for its biological target.[6][7]

  • Improved Pharmacokinetic Properties: Stereochemistry can significantly impact metabolic stability and clearance rates, leading to an optimized pharmacokinetic profile.[8]

  • Reduced hERG Toxicity: Strategic placement of chiral centers can help mitigate off-target effects, such as binding to the hERG potassium channel, a common cause of cardiotoxicity.[4][7]

A Comparative Analysis of Key Chiral Piperidine Building Blocks

The diverse array of available chiral piperidine building blocks can be broadly categorized into three main classes: substituted piperidines, spirocyclic piperidines, and fused piperidines. Each class offers unique structural features and conformational constraints that can be leveraged by medicinal chemists.

Substituted Chiral Piperidines

Monosubstituted and disubstituted chiral piperidines are the most commonly employed building blocks in drug discovery. The position and stereochemistry of the substituent(s) have a profound impact on the molecule's properties.

Synthesis: A variety of stereoselective methods have been developed for the synthesis of substituted piperidines. One of the most direct approaches is the catalytic hydrogenation of substituted pyridine precursors.[1][9] Chemo-enzymatic methods, involving amine oxidases and ene-imine reductases, have also emerged as a powerful strategy for the asymmetric dearomatization of activated pyridines to afford stereo-defined piperidines.[10] Other notable methods include intramolecular cyclization of aminoalkenes and multicomponent reactions.[11]

Impact on Properties: The introduction of a substituent on the piperidine ring can significantly alter its basicity (pKa) and lipophilicity. For example, the position of a substituent can influence the conformation of the piperidine ring, which in turn affects its interaction with target proteins.

Experimental Protocol: Diastereoselective Hydrogenation of a Disubstituted Pyridine [9]

This protocol describes a general procedure for the synthesis of cis-methyl substituted pipecolinates.

  • Catalyst Preparation: To a flask containing the substituted pyridine (1.0 mmol) in methanol (5 mL) is added platinum(IV) oxide (PtO₂, 0.05 mmol).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (balloon pressure) three times. The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cis-piperidine derivative.

G cluster_workflow Diastereoselective Hydrogenation Workflow Pyridine Substituted Pyridine Catalyst PtO2 Catalyst in Methanol Pyridine->Catalyst Add Hydrogenation Hydrogenation (H2, balloon pressure) Catalyst->Hydrogenation React Filtration Filtration (Celite®) Hydrogenation->Filtration Process Purification Purification (Column Chromatography) Filtration->Purification Isolate Product cis-Piperidine Product Purification->Product Obtain

Caption: Workflow for the diastereoselective synthesis of cis-piperidines.

Spirocyclic Piperidines

Spirocyclic piperidines feature a carbon atom that is common to two rings. This structural motif imparts significant three-dimensionality and rigidity, which can be advantageous for optimizing drug-target interactions.[12]

Advantages:

  • Increased 3D Character: The inherent three-dimensionality of spirocycles allows for the projection of functional groups into different vectors in space, enabling more extensive and specific interactions with a protein's binding pocket.[12]

  • Improved Physicochemical Properties: The high sp³-carbon content in spirocyclic scaffolds often correlates with favorable physicochemical properties, such as increased aqueous solubility.[12]

  • Novel Chemical Space: Unexplored spirocyclic architectures can provide access to novel intellectual property space.[12]

Synthesis: The synthesis of spiropiperidines can be challenging. Multicomponent reactions and intramolecular cyclization strategies are often employed.[11]

Case Study: Spirocyclic Piperidines in HDAC Inhibitors

The replacement of a flexible piperidine linker with a rigid spirocyclic pyrrolidino-azetidine scaffold in a series of histone deacetylase (HDAC) inhibitors led to compounds with reduced toxicity and improved selectivity for the target enzyme.[13]

G cluster_comparison Structural Comparison: Flexible vs. Spirocyclic Linker Flexible Flexible Linker - Increased Conformational Freedom - Potential for Off-Target Binding Spirocyclic Spirocyclic Linker - Restricted Conformation - Enhanced Selectivity - Improved Physicochemical Properties Flexible->Spirocyclic Scaffold Hopping Strategy

Caption: Comparison of flexible vs. spirocyclic linkers in drug design.

Fused Piperidines

Fused piperidines, where the piperidine ring shares two or more atoms with another ring, create rigid bicyclic or polycyclic systems. These scaffolds are found in many natural products and have been incorporated into various drug candidates.[14][15]

Advantages:

  • Conformational Rigidity: The fused ring system severely restricts the conformational flexibility of the piperidine ring, which can lead to higher binding affinity and selectivity.

  • Diverse Scaffolds: A wide range of fused piperidine systems can be synthesized, offering diverse three-dimensional shapes for exploring chemical space.[14]

Synthesis: Synthetic approaches to fused piperidines often involve intramolecular cyclization reactions, such as the Pictet-Spengler reaction, or cycloaddition reactions.[15] A scalable synthesis of a tetrahydrofuran-fused piperidine core has been developed involving a platinum oxide-catalyzed hydrogenation followed by a series of transformations.[15]

Comparative Data Summary

The following table provides a comparative summary of the key properties of different chiral piperidine building blocks. The data is compiled from various literature sources and is intended to provide a general overview.

Building Block ClassKey Structural FeatureConformational FlexibilitySynthetic AccessibilityImpact on Physicochemical Properties
Substituted Piperidines Single or multiple substituents on the ringModerate to highGenerally highHighly dependent on the nature and position of substituents. Can modulate pKa and logP.[5]
Spirocyclic Piperidines A spiro center connecting two ringsLowModerate to challengingGenerally increases sp³ character and solubility.[12]
Fused Piperidines Two or more shared atoms with another ringVery lowModerate to challengingProvides rigid scaffolds with defined 3D shapes.[15]

Conclusion and Future Perspectives

Chiral piperidine building blocks are indispensable tools in modern drug discovery. The strategic choice of a specific chiral piperidine scaffold can have a profound impact on a molecule's pharmacological profile, leading to improved potency, selectivity, and pharmacokinetic properties.[3] Substituted piperidines offer a high degree of tunability, while spirocyclic and fused piperidines provide access to more rigid and three-dimensionally complex chemical space.

The continued development of novel and efficient stereoselective synthetic methodologies will further expand the toolbox of medicinal chemists, enabling the synthesis of increasingly complex and diverse chiral piperidine building blocks.[10][16] As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity grows, the rational design and application of these privileged scaffolds will undoubtedly play a central role in the discovery of the next generation of therapeutics.

References

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. (2015). Journal of Organic Chemistry, 80(1), 70-9. Retrieved January 19, 2026, from [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2020). Journal of the American Chemical Society, 142(37), 15738-15743. Retrieved January 19, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(4), 1785. Retrieved January 19, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme E-Books & E-Journals. Retrieved January 19, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry, 13(12), 1614-1622. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A, 7(2), 163-189. Retrieved January 19, 2026, from [Link]

  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine... (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Encyclopedia, 3(1), 293-314. Retrieved January 19, 2026, from [Link]

  • Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. (2015). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved January 19, 2026, from [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). Organic & Biomolecular Chemistry, 13(11), 3387-3396. Retrieved January 19, 2026, from [Link]

  • A New Way of Creating the Building Blocks of Drugs. (2019). Technology Networks. Retrieved January 19, 2026, from [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). Organic Letters, 24(17), 3216-3221. Retrieved January 19, 2026, from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2021). Expert Opinion on Drug Discovery, 16(11), 1239-1242. Retrieved January 19, 2026, from [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 284, 117006. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to Structural Analogs of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Amino-4-hydroxypiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in over 70 FDA-approved drugs.[1] Its prevalence is due to its ability to serve as a versatile, sp3-rich scaffold that can present functional groups in a well-defined three-dimensional orientation, influencing properties from potency to pharmacokinetics.[2][3]

Within this structural class, tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate stands out as a particularly valuable chiral building block.[4] Its defining features are:

  • A piperidine core , providing a robust and conformationally adaptable framework.

  • A trans-diaxial/diequatorial relationship between the 3-amino and 4-hydroxyl groups , which serve as critical hydrogen bond donors and acceptors for molecular recognition at biological targets.

  • A tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, facilitating synthetic elaboration.[4][5]

This guide provides a comparative analysis of key structural analogs of this scaffold, designed to inform and direct Structure-Activity Relationship (SAR) studies. We will explore how systematic modifications to this core can elucidate the molecular interactions driving biological activity, ultimately guiding the design of more potent and selective therapeutic agents.

The Strategic Imperative for SAR Studies

The fundamental goal of an SAR study is to understand how specific structural features of a molecule contribute to its biological effect. For the 3-amino-4-hydroxypiperidine scaffold, the primary points of modification are logically dictated by its inherent chemical functionalities. A systematic exploration allows researchers to map the pharmacophore—the precise spatial arrangement of features necessary for activity—and to optimize the molecule's drug-like properties.

The workflow for such an investigation typically follows a cyclical process of design, synthesis, and biological evaluation, where insights from each round inform the next generation of analogs.

SAR_Workflow Lead Lead Scaffold (3S,4S)-3-amino- 4-hydroxypiperidine Design Design Analogs (Modify Stereochemistry, Substituents, etc.) Lead->Design Identify key pharmacophores Synthesis Chemical Synthesis of Analogs Design->Synthesis Testing Biological Evaluation (e.g., Binding Assays, Functional Assays) Synthesis->Testing Analysis SAR Analysis (Data Interpretation) Testing->Analysis Generate data Analysis->Design Refine hypothesis Optimization Lead Optimization (Improved Potency, Selectivity, PK/PD) Analysis->Optimization Identify promising candidates

Caption: Key modification points on the 3-amino-4-hydroxypiperidine scaffold.

Stereochemical and Positional Isomers: Probing the 3D Space

The precise spatial arrangement of the amino and hydroxyl groups is often the most critical determinant of binding affinity. Changing their relative orientation is a powerful tool to confirm the binding hypothesis.

  • cis-Isomer ((3S,4R)-3-amino-4-hydroxypiperidine): The most direct comparison is with the cis-isomer. [6]While the trans-isomer can present its functional groups in either a diequatorial or diaxial conformation, the cis-isomer presents an axial-equatorial arrangement. This fundamental change in the vector and distance between the hydrogen-bonding groups can lead to a dramatic loss of affinity if the target's binding site is specifically evolved to recognize the trans geometry.

  • Positional Isomer ((3S,4S)-4-amino-3-hydroxypiperidine): Swapping the functional groups at the C3 and C4 positions investigates the symmetry and specific requirements of the binding pocket. [5][7]If a target has, for example, a specific acidic residue (like aspartate) that forms a salt bridge with the C3-amine, moving the amine to C4 may abolish this key interaction, resulting in a significant drop in potency.

N1-Substituent Modification: The Gateway to Potency and Selectivity

The Boc group serves as a protecting group during synthesis, but the piperidine nitrogen is a primary handle for introducing diversity and tuning pharmacological properties. Following Boc deprotection, this nitrogen can be functionalized to extend into nearby binding pockets.

  • Rationale: In many target classes, such as GPCRs or kinases, the core piperidine scaffold anchors the molecule in a primary binding pocket, while the N1-substituent projects into a more variable secondary or solvent-exposed region. Modifying this group is a proven strategy for enhancing potency and achieving selectivity across different receptor subtypes or enzyme isoforms.

  • Examples from SAR Campaigns:

    • In the development of gonadotropin-releasing hormone (GnRH) antagonists, various substituents on the piperidine ring were explored to enhance binding potency and improve pharmacokinetic profiles like oral bioavailability. [8] * Studies on dual µ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands found that specific benzylpiperidine derivatives showed high affinity for both targets. [9] * For antibacterial translation inhibitors mimicking aminoglycosides, the core cis-3,5-diamino-piperidine (DAP) scaffold was linked to a triazine core at the nitrogen, with further "tailpiece" substituents added to optimize RNA binding and antibacterial activity. [10]

Piperidine Ring Substitution and Bioisosteric Replacement

Further modifications can fine-tune the scaffold's properties or test the necessity of the piperidine ring itself.

  • Ring Substitution: Introducing small substituents (e.g., methyl, fluoro) at other positions on the piperidine ring can confer metabolic stability or probe for steric clashes within the binding site. For instance, adding a trifluoromethyl group has been shown to reduce clearance rates. [8]* Bioisosteric Replacement: If the primary role of the piperidine is to correctly position the amine and hydroxyl groups, it may be possible to replace it with another scaffold (a bioisostere) without losing activity. [11]This is a more advanced strategy used to escape patent space or improve properties like solubility or cell permeability. In one study on P2Y14R antagonists, the piperidine moiety was successfully replaced with a 5-(hydroxymethyl)isoxazol-3-yl group to remove the zwitterionic character of the lead compound while maintaining affinity. [11]

Summary of Structural Analogs and Their Rationale
Compound/Analog Class Key Structural Modification Rationale for SAR Studies Potential Impact on Activity
Core Scaffold tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylateBaseline compound for comparison.Reference activity.
Stereoisomer tert-butyl (3s,4r)-3-amino-4-hydroxypiperidine-1-carboxylate (cis)Tests the importance of the trans relationship between -NH₂ and -OH groups.Often leads to a significant decrease in affinity if the geometry is critical for binding.
Positional Isomer tert-butyl (3s,4s)-4-amino-3-hydroxypiperidine-1-carboxylateProbes the specific positional requirements for the amine and hydroxyl functionalities.Activity change depends on the specific interactions within the binding pocket.
N1-Analogs N-Aryl, N-Alkyl, N-Acyl derivatives (post-Boc deprotection)Explores additional binding pockets, modulates physicochemical properties (logP, pKa), and tunes potency/selectivity.Can dramatically increase or decrease potency and selectivity depending on the substituent. [8][9][10]
Ring-Substituted Analogs C2, C5, or C6 substituted piperidinesInvestigates steric tolerance in the binding site and can improve metabolic stability.Can enhance activity by filling a lipophilic pocket or improve PK properties. [8]
Bioisosteres Pyrrolidines, Isoxazoles, etc.Tests the necessity of the piperidine core and can improve drug-like properties.May maintain or improve activity while altering the overall physicochemical profile. [11]

Experimental Methodologies

Protocol 1: General Synthesis of N-Substituted Analogs

This protocol describes a common two-step sequence for replacing the Boc group with a desired substituent, here exemplified by a Buchwald-Hartwig amination to form an N-aryl derivative.

Synthesis_Workflow Start Boc-Protected Scaffold Step1 Step 1: Boc Deprotection (e.g., TFA or HCl in Dioxane) Start->Step1 Intermediate Free Piperidine Amine (HCl or TFA salt) Step1->Intermediate Step2 Step 2: N-Arylation (Buchwald-Hartwig Coupling) Intermediate->Step2 + Aryl-halide, Pd-catalyst, Base Product Final N-Aryl Analog Step2->Product

Caption: Synthetic workflow for the preparation of N-substituted analogs.

Step 1: Boc Deprotection

  • Dissolve tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM).

  • Add an excess of strong acid, typically 4M HCl in dioxane (4.0 eq) or trifluoroacetic acid (TFA) (10.0 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture in vacuo to remove the solvent and excess acid. The resulting product is the hydrochloride or trifluoroacetate salt of (3S,4S)-3-aminopiperidin-4-ol, which can often be used in the next step without further purification.

Step 2: N-Arylation (Buchwald-Hartwig Coupling)

  • To a reaction vessel, add the piperidine salt from Step 1 (1.0 eq), the desired aryl halide (e.g., a bromobenzene derivative, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add a suitable anhydrous solvent (e.g., toluene or dioxane) followed by a base (e.g., Cs₂CO₃ or NaOtBu, 2.5 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-110 °C.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl analog.

Protocol 2: Biological Evaluation via Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of synthesized analogs for a specific receptor target, for instance, the sigma-1 receptor (S1R). [12] Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.

Materials:

  • Cell membranes expressing the target receptor (e.g., S1R).

  • Radioligand (e.g., -pentazocine).

  • Non-specific binding control (e.g., unlabeled Haloperidol or (+)-pentazocine at high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (synthesized analogs) at various concentrations.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound solution (or buffer for total binding, or non-specific control for non-specific binding).

    • Radioligand (at a final concentration near its Kd, e.g., 2.9 nM for -pentazocine). [12] * Cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Termination and Harvesting: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial and allow them to equilibrate.

  • Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate scaffold is a privileged starting point for the discovery of novel therapeutics. A logical and systematic approach to SAR studies, focusing on stereochemistry, positional isomerism, and substitution at the nitrogen and other ring positions, is essential for translating this promising building block into optimized clinical candidates. The comparative data and experimental frameworks provided in this guide serve as a foundational resource for researchers embarking on such drug discovery programs, enabling them to make informed decisions in the design and evaluation of the next generation of piperidine-based therapeutics.

References

  • Title: Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The relationship between structure and antioxidative activity of piperidine nitroxides Source: Free Radical Biology and Medicine URL: [Link]

  • Title: Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae) Source: Journal of Medical Entomology URL: [Link]

  • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Molecules URL: [Link]

  • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines Source: Molecules URL: [Link]

  • Title: Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines Source: MDPI URL: [Link]

  • Title: (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate Source: PubChem URL: [Link]

  • Title: Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity Source: ResearchGate URL: [Link]

  • Title: t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate Source: PubChem URL: [Link]

  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers Source: ResearchGate URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Pharmaceuticals URL: [Link]

  • Title: Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents Source: Scientific Reports URL: [Link]

  • Title: Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2 Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens Source: International Journal of Molecular Sciences URL: [Link]

Sources

A Senior Application Scientist's Guide to the (3S,4S)-3-Amino-4-Hydroxypiperidine Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically approved drugs and bioactive natural products.[1][2] Its utility lies in its ability to present substituents in a well-defined three-dimensional arrangement, its favorable metabolic stability, and its capacity to modulate physicochemical properties like solubility and lipophilicity.[1] Within this vast chemical space, the stereochemically defined (3S,4S)-3-amino-4-hydroxypiperidine moiety has emerged as a particularly advantageous building block for crafting next-generation therapeutics.

This guide provides an in-depth analysis of the strategic advantages conferred by this specific scaffold, comparing its performance with simpler alternatives and offering the experimental and structural rationale behind its growing adoption by drug discovery teams.

The Core Advantage: Stereochemically-Defined Conformational Control

The primary benefit of the (3S,4S)-3-amino-4-hydroxypiperidine scaffold lies in its fixed stereochemistry and the resulting conformational rigidity. The cis orientation of the C3-amino and C4-hydroxyl groups significantly influences the puckering of the piperidine ring, pre-organizing the molecule into a preferred conformation. This reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and selectivity.

The specific (3S,4S) configuration is crucial for biological activity in many contexts.[3] For instance, in kinase inhibition studies, this stereoisomer has demonstrated superior binding affinity compared to its (3R,4R) counterpart or other diastereomers.[3] This stereoselectivity underscores the importance of precise three-dimensional presentation of key interacting groups.

The presence of adjacent amino and hydroxyl groups allows for the formation of a potential intramolecular hydrogen bond. This interaction can further stabilize a bioactive conformation, effectively locking the substituent vectors and presenting a more defined pharmacophore to the target protein.

Caption: Chair conformation of (3S,4S)-3-amino-4-hydroxypiperidine.

Enhancing Target Interactions: A Dual-Function Pharmacophore

The combination of an amino group and a hydroxyl group in a fixed spatial orientation creates a powerful, bidentate pharmacophore capable of forming multiple, high-value interactions with a protein target.

  • Amino Group (C3): This group can function as a hydrogen bond donor and, depending on its substitution (primary, secondary, or tertiary), a hydrogen bond acceptor. Its basicity allows for the formation of salt bridges with acidic residues like aspartate or glutamate, a common and potent anchoring interaction.

  • Hydroxyl Group (C4): As a classic hydrogen bond donor and acceptor, the hydroxyl group is invaluable for improving binding affinity.[4] Its introduction can reduce the lipophilicity of a molecule by 1.5 to 2 log units, which is often crucial for optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

This dual functionality makes the scaffold particularly well-suited for designing inhibitors of enzymes like protein kinases and proteases, where hydrogen bonding networks within the active site are critical for substrate recognition.[3] The moiety is a key intermediate in the synthesis of bioactive molecules targeting such enzymes.[3]

Comparative Analysis with Alternative Scaffolds

The decision to incorporate a specific chemical scaffold is always a trade-off between complexity and potential reward. The (3S,4S)-3-amino-4-hydroxypiperidine moiety offers distinct advantages over simpler, alternative piperidine-based building blocks.

FeatureUnsubstituted Piperidine3-Aminopiperidine4-Hydroxypiperidine(3S,4S)-3-Amino-4-hydroxypiperidine
Key Interactions van der Waals, Basic NH-bond donor/acceptor, Salt bridgeH-bond donor/acceptorMultiple H-bonds, Salt bridge, Dipolar
Stereochemical Control AchiralChiral (racemic or single enantiomer)AchiralDefined (3S,4S) diastereomer
Conformational Rigidity FlexibleModerately flexibleModerately flexibleHigh (pre-organized)
Synthetic Complexity LowModerateLowHigh
Key Advantage Simple scaffold, basic centerIntroduces key amine interactionImproves solubility, adds H-bondingPrecise 3D positioning of multiple interaction points

While simpler scaffolds are synthetically more accessible, they lack the structural pre-organization and multi-point interaction capability of the (3S,4S)-3-amino-4-hydroxypiperidine moiety. This often translates to lower potency and/or selectivity, requiring further optimization that might ultimately lead to a more complex molecule anyway.

workflow cluster_start Initial Lead Compound cluster_decision Scaffold Modification Strategy cluster_options Alternative Scaffolds cluster_outcome Expected Outcomes start Lead lacks potency or has poor ADME decision Need to add H-bonding and control conformation? start->decision option1 Simple Linker (e.g., alkyl chain) decision->option1 No option2 Simple Piperidine (e.g., 4-OH-piperidine) decision->option2 Yes, simple change option3 Incorporate (3S,4S) Moiety decision->option3 Yes, requires precise control outcome1 High flexibility, poor potency option1->outcome1 outcome2 Some improvement, lacks optimal vector positioning option2->outcome2 outcome3 Improved potency & selectivity, better ADME option3->outcome3

Sources

Efficacy comparison of kinase inhibitors synthesized with different chiral scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland - The Third Dimension in Kinase Inhibition

In the realm of kinase inhibitor discovery, the pursuit of potency and selectivity is a paramount objective. Kinases, a family of enzymes that regulate a vast array of cellular processes, share a highly conserved ATP-binding pocket, making the design of specific inhibitors a formidable challenge.[1] While much of early drug design focused on "flat" achiral molecules, the field has increasingly recognized that the three-dimensional architecture of the kinase active site demands a stereochemical approach.[2] The introduction of chiral scaffolds—rigid molecular frameworks with a defined three-dimensional arrangement of atoms—has emerged as a powerful strategy to enhance the efficacy and selectivity of kinase inhibitors.[3]

This guide provides an in-depth technical comparison of kinase inhibitors synthesized with different chiral scaffolds. Moving beyond theoretical discussions, we will delve into concrete experimental data to illustrate how the choice of a chiral scaffold can dramatically influence a compound's biological activity. We will explore case studies that offer a head-to-head comparison of inhibitors, providing researchers, scientists, and drug development professionals with actionable insights into the causal relationship between chiral design and inhibitor performance.

The Rationale for Chirality: Exploiting the Nuances of the Kinome

The human kinome comprises over 500 kinases, many of which are implicated in diseases ranging from cancer to inflammatory disorders.[4] The structural similarity of their ATP-binding sites often leads to off-target effects with achiral inhibitors, resulting in toxicity and diminished therapeutic windows. Chirality introduces a level of steric and conformational precision that allows for more specific interactions with the target kinase.[2] A chiral scaffold can position key functional groups in an optimal orientation to engage with unique pockets and residues within the active site, thereby enhancing binding affinity and discriminating between closely related kinases.[3]

The following sections will present a comparative analysis of different chiral scaffolds, supported by experimental data, to provide a clear understanding of their impact on kinase inhibitor efficacy.

Case Study 1: Transforming a Promiscuous Inhibitor into a Selective Powerhouse with Chiral Peptidomimetic Scaffolds

A compelling demonstration of the power of chiral scaffolds comes from the optimization of GNF-7, a non-selective type II kinase inhibitor. By introducing two different chiral peptidomimetic "tails" to the GNF-7 core, researchers were able to dramatically enhance its selectivity for Lymphocyte-specific protein tyrosine kinase (Lck), a crucial enzyme in T-cell signaling.

Experimental Design and Rationale

The core principle behind this study was to explore how the three-dimensional presentation of functional groups, dictated by the chiral scaffold, could influence interactions with the kinase active site. Two distinct chiral peptidomimetic scaffolds were synthesized and appended to the GNF-7 core, creating a series of new inhibitors. The efficacy of these novel compounds was then assessed through in vitro kinase assays and kinome-wide selectivity profiling.

Comparative Efficacy Data

The results, summarized in the table below, unequivocally demonstrate the profound impact of the chiral scaffold on both potency and selectivity.

CompoundChiral ScaffoldLck IC50 (nM)c-Src IC50 (nM)Selectivity (c-Src/Lck)
GNF-7 None--Non-selective
Compound 7a Chiral Peptidomimetic 123.0>1000>43-fold
Compound 11b Chiral Peptidomimetic 245.0>1000>22-fold

Data synthesized from a study on selective type II kinase inhibitors.

As the data illustrates, the introduction of the chiral peptidomimetic scaffolds transformed the non-selective GNF-7 into highly potent and selective Lck inhibitors. This remarkable shift in activity underscores the ability of a well-designed chiral scaffold to exploit subtle differences in the topology of kinase active sites.

Experimental Protocol: In Vitro Kinase Assay

A common method to determine the half-maximal inhibitory concentration (IC50) of a kinase inhibitor is a radiometric filter binding assay.

Step-by-Step Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the target kinase (e.g., Lck), a peptide or protein substrate, ATP (radiolabeled with ³²P or ³³P), and a buffer solution containing necessary cofactors (e.g., Mg²⁺).

  • Inhibitor Addition: The kinase inhibitors, synthesized with different chiral scaffolds, are added to the reaction mixture at varying concentrations. A control reaction with no inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate the substrate.

  • Reaction Termination: The reaction is stopped by adding a solution that denatures the enzyme, such as phosphoric acid.

  • Filter Binding: The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.

  • Washing: The filter is washed multiple times to remove unincorporated radiolabeled ATP.

  • Quantification: The amount of radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Reaction Preparation cluster_inhibition Inhibition Assay cluster_analysis Analysis prep Prepare Kinase, Substrate, Radiolabeled ATP, Buffer add_inhibitor Add Kinase Inhibitor (Varying Concentrations) prep->add_inhibitor Start Assay incubate Incubate at 30°C add_inhibitor->incubate terminate Terminate Reaction incubate->terminate End Incubation filter_bind Filter Binding of Phosphorylated Substrate terminate->filter_bind wash Wash Filter filter_bind->wash quantify Quantify Radioactivity wash->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Case Study 2: The Subtle Power of Ring Size and Chirality - Piperidine vs. Pyrrolidine Scaffolds

The choice between a five-membered pyrrolidine and a six-membered piperidine ring is a frequent decision point in medicinal chemistry.[5] While seemingly a minor structural change, it can have significant consequences for a drug candidate's properties, especially when chirality is introduced.

Physicochemical and Conformational Differences

The fundamental differences in the physicochemical properties of piperidine and pyrrolidine scaffolds can influence their performance as kinase inhibitors.

PropertyPiperidinePyrrolidineImplication for Kinase Inhibitor Design
Conformational Flexibility Prefers a more rigid chair conformationMore flexible with a wider range of accessible conformationsPiperidine's rigidity can pre-organize substituents for optimal binding, potentially increasing affinity. Pyrrolidine's flexibility may allow for induced-fit binding to a wider range of kinase conformations.
Lipophilicity (logP) ~0.84~0.46Piperidine is more lipophilic, which can affect solubility, cell permeability, and off-target interactions.
Basicity (pKa) ~11.22~11.27Both are strongly basic, but the slight difference can influence salt formation and pharmacokinetic properties.

Data compiled from comparative analyses of piperidine and pyrrolidine scaffolds.[5]

Impact on Biological Activity: A Chiral Perspective

The introduction of chiral centers on these scaffolds further amplifies their differences. A study on Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors demonstrated that the substitution pattern on a piperidine ring was critical for potency.[3] Symmetrical substitution at the 4-position of the piperidine ring resulted in low potency, whereas introducing a substituent at the 3-position, creating a chiral center, significantly improved the inhibitor's activity.[3] This highlights how chirality can guide the orientation of functional groups to better occupy specific pockets within the kinase active site.

Similarly, in the development of Casein Kinase 1 (CK1) inhibitors, a chiral pyrrolidine scaffold was instrumental in achieving selectivity.[6] The enantiopure hydroxyl-functionalized pyrrolidine derivatives exhibited high selectivity for CK1 against a large panel of other kinases.[6]

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, Fos, Jun) ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle Inhibitor Kinase Inhibitor with Chiral Scaffold Inhibitor->Raf Inhibits

Caption: Simplified MAPK/ERK signaling pathway targeted by many kinase inhibitors.

Conclusion: A Call for Stereochemical Precision in Drug Discovery

The case studies highlighted herein demonstrate that:

  • Chirality is a key determinant of selectivity: The introduction of a chiral center can dramatically alter the selectivity profile of an inhibitor, turning a promiscuous compound into a highly targeted therapeutic agent.

  • Scaffold choice matters: Subtle differences in the ring size, conformation, and substitution of a chiral scaffold can have profound effects on the biological activity of an inhibitor.

  • Rational design is paramount: A thorough understanding of the target kinase's active site topology, combined with structure-based design principles, is essential for the successful implementation of chiral scaffolds.

As the field of kinase drug discovery continues to evolve, a focus on stereochemical precision will be indispensable for the development of the next generation of safe and effective targeted therapies. The careful selection and optimization of chiral scaffolds will undoubtedly play a central role in this endeavor.

References

  • BenchChem. (2025). A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)-pyridinone in. BenchChem.
  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.
  • Boga, S. B., & Singh, M. S. (2021). Chiral kinase inhibitors. RSC Medicinal Chemistry, 12(7), 1045–1064.
  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e14.
  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Retrieved from [Link]

  • Dimova, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 730.
  • El-Damasy, A. K., et al. (2023). Five and six membered heterocyclic rings endowed with azobenzene as dual EGFRT790M and VEGFR-2 inhibitors: design, synthesis, in silico ADMET profile, molecular docking, dynamic simulation and anticancer evaluations. Scientific Reports, 13(1), 21351.
  • Iovine, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6604.
  • Kim, J., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1257–1277.
  • Kim, J., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. National Institutes of Health. Retrieved from [Link]

  • O'Hagan, D. (2000). Pyrrolidine, piperidine, and pyridine alkaloids.
  • Roskoski, R. Jr. (2021). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 173, 105923.
  • Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Singh, R., et al. (2014). Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. RSC Advances, 4(20), 10619–10626.
  • Wu, P., & Nielsen, T. E. (2014). Kinase inhibitor design: opportunities in structural and chemical biology. Current Opinion in Chemical Biology, 19, 1–8.
  • Zhang, J., et al. (2009). Targeting B-Raf kinase in cancer: from structure to drug discovery. Current Topics in Medicinal Chemistry, 9(8), 686–694.
  • Zhang, Y., et al. (2017). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Medicinal Chemistry Letters, 8(5), 504–509.
  • Zhao, Z., et al. (2019). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 18(12), 927–948.
  • Zhao, Z., et al. (2019). Trends in kinase drug discovery: targets, indications and inhibitor design. PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (e.e.) is a critical quality attribute for chiral molecules like Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate. This complex chiral building block is integral in the synthesis of various pharmaceutical agents, where the stereochemistry is directly linked to therapeutic efficacy and safety. This guide provides an in-depth comparison of analytical methodologies for the robust determination of its enantiomeric purity, grounded in established scientific principles and practical, field-proven insights.

The Analytical Challenge

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate presents a unique analytical challenge due to its polar nature, the presence of multiple chiral centers, and the lack of a strong UV chromophore. These characteristics necessitate a careful selection and optimization of analytical techniques to achieve the requisite specificity, sensitivity, and accuracy for reliable e.e. determination. This guide will explore and compare three primary chromatographic approaches: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), including strategies for direct analysis and derivatization.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for enantiomeric excess determination in the pharmaceutical industry, offering a balance of versatility, resolution, and established protocols. For a polar molecule like Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, two main strategies are employed: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization.

Direct Chiral HPLC

The direct approach is often preferred for its simplicity, as it avoids the additional steps and potential for side reactions associated with derivatization. The success of this method hinges on the selection of an appropriate CSP that can form transient, diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times.

Causality Behind Experimental Choices:

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for a broad range of chiral compounds, including those with multiple functional groups like our target molecule.[1][2] The selection of a normal-phase mobile system (e.g., hexane/alcohol) is often advantageous for polar compounds on these CSPs, as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.

Experimental Protocol: Direct Chiral HPLC

  • Objective: To achieve baseline separation of the (3S,4S) and (3R,4R) enantiomers of Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate.

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). An ELSD is recommended if UV detection at low wavelengths (e.g., 210 nm) provides insufficient sensitivity.

  • Chiral Column: A screening of polysaccharide-based columns is recommended. A good starting point is a cellulose-based column such as the Chiralpak® IC-3, which has shown success with similar Boc-protected hydroxypiperidines.[1][3]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient would be 95:5 (v/v) n-Hexane:IPA. The ratio can be adjusted to optimize resolution and retention time. The addition of a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) can improve peak shape for the amino group.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm or ELSD.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_dissolve Dissolve Sample in Mobile Phase s_filter Filter (0.45 µm) s_dissolve->s_filter h_inject Inject onto Chiral Column s_filter->h_inject h_separate Isocratic Elution h_inject->h_separate h_detect UV/ELSD Detection h_separate->h_detect d_integrate Integrate Peak Areas h_detect->d_integrate d_calculate Calculate e.e. d_integrate->d_calculate

Caption: Workflow for Direct Chiral HPLC Analysis.

Indirect Chiral HPLC via Derivatization

When direct methods fail to provide adequate resolution or when enhanced sensitivity is required, derivatization with a chiral or achiral reagent can be a powerful alternative.

  • Derivatization with a Chiral Reagent (e.g., Marfey's Reagent): Reacting the primary amine of the analyte with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) creates a pair of diastereomers.[4][5] These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18). The dinitrophenyl group provides a strong chromophore, significantly enhancing UV detection.[6]

  • Derivatization with an Achiral Reagent: To improve detection, the amine can be derivatized with an achiral reagent possessing a strong chromophore, such as p-toluenesulfonyl chloride.[7] The resulting sulfonamide can then be separated on a suitable chiral stationary phase.

Experimental Protocol: Indirect Chiral HPLC with Marfey's Reagent

  • Objective: To separate the diastereomeric derivatives of the enantiomers of Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate.

  • Derivatization Procedure:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., acetone/water).

    • Add a solution of Marfey's reagent in acetone.

    • Add a weak base (e.g., sodium bicarbonate solution) and heat the mixture (e.g., 40-60°C) for a specified time (e.g., 1 hour).[4]

    • Cool the reaction and neutralize with an acid (e.g., HCl).

    • Dilute the sample with the mobile phase for HPLC analysis.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Gradient elution with a mixture of water (with 0.1% trifluoroacetic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 340 nm.

Derivatization_Workflow cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis d_react React with Marfey's Reagent d_heat Heat Reaction Mixture d_react->d_heat d_neutralize Neutralize and Dilute d_heat->d_neutralize h_inject Inject onto Achiral C18 Column d_neutralize->h_inject h_separate Gradient Elution h_inject->h_separate h_detect UV Detection (340 nm) h_separate->h_detect da_integrate Integrate Diastereomer Peaks h_detect->da_integrate da_calculate Calculate e.e. da_integrate->da_calculate

Caption: Workflow for Indirect Chiral HPLC via Derivatization.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful, "greener" alternative to normal-phase HPLC for enantiomeric separations.[8] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol).

Expertise & Experience:

SFC offers several key advantages for the analysis of our target molecule. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC.[8] This makes SFC particularly well-suited for high-throughput screening of chiral catalysts and process optimization samples. Polysaccharide-based CSPs are also the workhorses of chiral SFC.

Experimental Protocol: Chiral SFC

  • Objective: To achieve rapid separation of the enantiomers.

  • Instrumentation: Analytical SFC system with a UV or PDA detector.

  • Chiral Column: Polysaccharide-based columns (e.g., Lux® Cellulose-1, Chiralpak® series) are excellent choices.[9][10]

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO₂ and an alcohol modifier (e.g., methanol or ethanol) with a basic additive (e.g., 0.1% DEA). A typical starting condition is a gradient of 5% to 40% modifier over a few minutes.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

    • Detection: UV at 210 nm.

Method 3: Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique that can provide excellent resolution of enantiomers. However, due to the low volatility of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, derivatization is mandatory.

Trustworthiness:

A two-step derivatization is typically required: acylation of the amino and hydroxyl groups to block their polar nature and increase volatility. Trifluoroacetic anhydride (TFAA) is a common reagent for this purpose.[11] The resulting volatile derivatives are then separated on a chiral GC column.

Experimental Protocol: Chiral GC-MS

  • Objective: To achieve high-resolution separation and sensitive detection of the derivatized enantiomers.

  • Derivatization Procedure:

    • Evaporate the sample to dryness in a reaction vial.

    • Add a suitable solvent (e.g., dichloromethane) and an acylation catalyst (e.g., pyridine).

    • Add trifluoroacetic anhydride (TFAA) and heat the mixture (e.g., 60°C) for 30 minutes.[12]

    • Evaporate the solvent and excess reagents under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Instrumentation: GC system coupled with a Mass Spectrometer (MS).

  • Chiral Column: A chiral capillary column, such as one based on a cyclodextrin derivative or a chiral selector like Chirasil-Val.[13][14]

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 220°C) to elute the derivatives.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions: Electron ionization (EI) source with scanning in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

Comparison of Methods

FeatureDirect Chiral HPLCIndirect Chiral HPLCChiral SFCChiral GC-MS
Principle Direct separation on CSPSeparation of diastereomers on achiral columnDirect separation on CSP with supercritical CO₂Separation of volatile derivatives on chiral column
Sample Prep Simple dissolution & filtrationMulti-step derivatizationSimple dissolution & filtrationMulti-step derivatization
Analysis Time Moderate (10-30 min)Longer (due to derivatization)Fast (<10 min)Moderate (15-40 min)
Sensitivity Moderate (UV), Good (ELSD)High (strong UV chromophore)Moderate to GoodVery High (MS detection)
Solvent Usage High (organic solvents)ModerateLow (primarily CO₂)Very Low
Best For Routine QC, established methodsPoorly resolving compounds, enhanced sensitivityHigh-throughput screening, "green" chemistryHigh sensitivity, confirmation of identity
Potential Issues Finding a suitable CSPIncomplete derivatization, side reactionsRequires specialized equipmentThermal degradation, complex sample prep

Conclusion

The selection of the optimal method for determining the enantiomeric excess of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a multi-faceted decision that balances speed, sensitivity, and available instrumentation.

  • Direct Chiral HPLC on a polysaccharide-based CSP stands out as a robust and straightforward starting point for routine quality control, provided a suitable column can be identified.

  • Indirect Chiral HPLC following derivatization with a reagent like Marfey's reagent is a powerful problem-solving tool when direct methods are insufficient or higher sensitivity is paramount.

  • Chiral SFC offers a significant advantage in terms of speed and reduced environmental impact, making it the method of choice for high-throughput applications.

  • Chiral GC-MS provides the highest sensitivity and structural confirmation but requires a more involved sample preparation procedure.

Ultimately, a thorough method development and validation process, beginning with the screening of chiral columns under HPLC and SFC conditions, will ensure the selection of a reliable and fit-for-purpose method for this critical chiral building block.

References

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available at: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 270-82. Available at: [Link]

  • Ovid. (2004). Marfey's reagent for chiral amino acid analysis. Available at: [Link]

  • Phenomenex. (n.d.). Lux i-Amylose-1 Chiral LC Columns. Available at: [Link]

  • ResearchGate. (n.d.). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Available at: [Link]

  • NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available at: [Link]

  • ResearchGate. (n.d.). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Available at: [Link]

  • PubMed. (n.d.). Marfey's reagent for chiral amino acid analysis: a review. Available at: [Link]

  • Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel Chiral HPLC Catalogue. Available at: [Link]

  • JoVE. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validated Analytical Methods for Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity and accurate quantification of chiral building blocks are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, a key chiral intermediate in the synthesis of various therapeutic agents, demands robust and validated analytical methods for its quality control.[1][] This guide provides an in-depth comparison of validated analytical methodologies for the comprehensive analysis of this compound, grounded in the principles of scientific integrity and adherence to regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[3][4]

The Critical Role of Analytical Validation

In pharmaceutical development, analytical method validation is the cornerstone of reliable and reproducible data.[3] It provides documented evidence that an analytical procedure is suitable for its intended purpose. For a chiral molecule like Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, this extends beyond simple purity assessment to the critical determination of enantiomeric excess, which can have significant pharmacological implications. The methodologies discussed herein are presented with a focus on the validation parameters outlined in the ICH Q2(R2) guidelines, including specificity, linearity, accuracy, precision, and robustness.[3][4]

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as whether the goal is to determine purity, quantify the analyte, or confirm its stereochemistry. The following sections provide a comparative overview of the most suitable methods for Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

Analytical Technique Primary Application Strengths Limitations
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric Purity and Impurity ProfilingHigh resolution for separating enantiomers, quantitative accuracy.Requires specialized and often expensive chiral stationary phases; method development can be empirical.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification in complex matrices, impurity identificationHigh sensitivity and specificity, provides molecular weight confirmation.Ionization efficiency can be matrix-dependent; may not inherently separate enantiomers without a chiral column.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation and ConfirmationProvides definitive structural information, can be used for quantitative analysis (qNMR) without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods for trace impurities.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Principle: Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For Boc-protected amino alcohols, polysaccharide-based CSPs are often effective.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak IC-3 (or equivalent polysaccharide-based chiral column), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting gradient could be 90:10 (n-Hexane:IPA) with 0.1% DEA.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Validation Data (Illustrative):

Parameter Specification Result
Specificity Baseline resolution of (3s,4s) and (3r,4r) enantiomers.Resolution > 2.0
Linearity (for the (3r,4r) impurity) Correlation coefficient (r²) ≥ 0.99r² = 0.998
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.05%
Accuracy (Recovery) 80-120% for the impurity98.5%
Precision (RSD) ≤ 10% at LOQ4.5%

Causality in Experimental Choices:

  • The choice of a polysaccharide-based chiral column is based on its proven efficacy in resolving a wide range of chiral compounds, including those with amine and hydroxyl functionalities.

  • The use of a normal-phase mobile phase (Hexane/IPA) often provides better selectivity for chiral separations compared to reversed-phase.

  • The addition of a small amount of a basic modifier like DEA is crucial to prevent peak tailing by interacting with acidic sites on the silica support of the CSP.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 inj Inject Sample prep3->inj 10 µL sep Chiral Separation on Column inj->sep det UV Detection (210 nm) sep->det integ Integrate Peaks det->integ quant Quantify Enantiomeric Purity integ->quant

Caption: Chiral HPLC workflow for enantiomeric purity analysis.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification and Impurity Identification

Principle: LC-MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This makes it an ideal technique for quantifying the analyte in complex biological matrices and for identifying unknown impurities. For this polar compound, a reversed-phase method with a C18 column is suitable.

Experimental Protocol:

  • Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A time-based gradient from 5% to 95% Mobile Phase B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Transition: Monitoring the transition from the protonated molecule [M+H]⁺ to a specific product ion.

Validation Data (Illustrative):

Parameter Specification Result
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.999
Lower Limit of Quantitation (LLOQ) Typically in the low ng/mL range1 ng/mL
Accuracy (Recovery) 85-115%95-105%
Precision (RSD) ≤ 15%< 10%

Causality in Experimental Choices:

  • The use of a C18 column in reversed-phase mode is a robust and common choice for separating a wide range of small molecules.

  • Formic acid is added to the mobile phase to improve the ionization efficiency of the analyte in positive ESI mode by providing a source of protons.

  • A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in quantitative analysis through Multiple Reaction Monitoring (MRM).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Sample Extraction (e.g., Protein Precipitation) prep2 Dilution prep1->prep2 inj Inject Sample prep2->inj sep Reversed-Phase Separation inj->sep ion ESI+ Ionization sep->ion msms MS/MS Detection ion->msms quant Quantification using Calibration Curve msms->quant ident Impurity Identification msms->ident

Caption: LC-MS/MS workflow for quantification and impurity identification.

Method 3: NMR Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous confirmation of the compound's identity and structure.

Experimental Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquisition: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) as needed for full structural assignment.

Expected ¹H NMR Characteristics:

  • Boc Group: A characteristic sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.[5]

  • Piperidine Ring Protons: A series of multiplets in the region of 2.5-4.0 ppm.

  • CH-OH and CH-NH₂ Protons: Signals whose chemical shifts are dependent on the solvent and concentration, typically found between 3.0 and 4.5 ppm.

  • NH₂ and OH Protons: Broad signals that can be exchanged with D₂O.

Causality in Experimental Choices:

  • A higher field NMR spectrometer (400 MHz or greater) is preferred to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons.

  • The choice of deuterated solvent is important; CDCl₃ is suitable for many organic compounds, while D₂O can be used to identify exchangeable protons (NH₂ and OH).

NMR_Workflow prep Dissolve Sample in Deuterated Solvent acq Acquire 1D (¹H, ¹³C) and 2D NMR Spectra prep->acq proc Process Data (Fourier Transform, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Chemical Shift, Integration, Coupling) proc->analysis confirm Structural Confirmation analysis->confirm

Caption: Workflow for NMR-based structural confirmation.

Conclusion and Recommendations

The selection of an analytical method for Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate should be guided by the intended purpose of the analysis.

  • For routine quality control and release testing where enantiomeric purity is the critical quality attribute, Chiral HPLC is the most appropriate technique.

  • For pharmacokinetic studies or for the identification and quantification of impurities at trace levels, the superior sensitivity and specificity of LC-MS/MS make it the method of choice.

  • NMR Spectroscopy is indispensable for the initial structural confirmation of the synthesized material and for the definitive characterization of any isolated impurities.

A comprehensive quality control strategy will likely employ a combination of these techniques to ensure the identity, purity, and stereochemical integrity of this vital pharmaceutical intermediate.

References

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • MySkinRecipes. (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • CHUM. Featured method: Plasma amino acid LC-MS/MS analysis. [Link]

  • ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. [Link]

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A Researcher's Guide to the Cost-Benefit Analysis of Synthetic Routes to Chiral Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Chiral Piperidines in Drug Discovery

The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry, embedded in the architecture of a multitude of blockbuster drugs and bioactive natural products. Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its capacity to form critical interactions with biological targets. The introduction of chirality into the piperidine scaffold dramatically expands its chemical space and biological relevance, enabling highly specific and nuanced modulation of pharmacological activity.[1] The precise three-dimensional arrangement of substituents on a chiral piperidine ring is often the deciding factor for a drug's efficacy, potency, and safety profile. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to enantiomerically pure piperidines is a paramount concern for researchers, scientists, and drug development professionals.[1][2]

This comprehensive guide provides an in-depth cost-benefit analysis of three distinct and widely employed synthetic strategies for accessing chiral piperidines:

  • Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral starting materials, such as amino acids, to construct the chiral piperidine core.

  • Classical Resolution: Separating a racemic mixture of a piperidine derivative using a chiral resolving agent.

  • Asymmetric Catalysis: Employing a chiral catalyst to stereoselectively create the desired enantiomer from a prochiral starting material.

Through a detailed examination of experimental protocols, cost of raw materials, and overall process efficiency, this guide aims to equip researchers with the critical insights needed to select the most appropriate synthetic route for their specific research and development goals.

Comparative Analysis of Synthetic Routes

The choice of a synthetic strategy for a chiral piperidine is a multifaceted decision that balances cost, time, scalability, and the desired level of stereochemical purity. The following sections provide a detailed breakdown of three representative approaches, complete with experimental protocols and a thorough cost-benefit analysis.

Route 1: Chiral Pool Synthesis from L-Glutamic Acid

This approach leverages the inherent chirality of a readily available and inexpensive starting material, L-glutamic acid, to construct a chiral piperidine scaffold. This multi-step synthesis involves the formation of a diol, followed by tosylation and cyclization.

Experimental Protocol: Synthesis of (S)-3-(N-Boc-amino)piperidine from L-Glutamic Acid

Adapted from Khom et al., Indian Journal of Chemistry, 2021

  • Esterification: To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to yield dimethyl L-glutamate.

  • Boc-Protection: To a stirred solution of the dimethyl ester (10 g, 57 mmol) in CH2Cl2 (120 mL) at 0°C, triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)2O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.7 g, 5.7 mmol) are added. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then washed with water and brine, and the organic layer is dried and concentrated to give the N-Boc protected diester.

  • Reduction: To a stirred solution of the N-Boc protected diester (5 g, 18.18 mmol) in methanol (30 mL), sodium borohydride (1.72 g, 45.45 mmol) is added portion-wise at 0°C. The reaction is stirred for 4 hours at room temperature. The solvent is evaporated, and the residue is extracted with ethyl acetate to yield the corresponding diol.

  • Tosylation: To a solution of the diol (4 g, 16.19 mmol) in pyridine (20 mL) at 0°C, p-toluenesulfonyl chloride (7.7 g, 40.48 mmol) is added. The reaction is stirred overnight at room temperature. The reaction mixture is then poured into ice water and extracted with ethyl acetate to give the ditosylate.

  • Cyclization: The ditosylate (3 g, 5.42 mmol) is dissolved in an appropriate amine (e.g., benzylamine, 5.8 mL, 54.2 mmol) and heated at 80°C for 12 hours. The reaction mixture is then worked up to yield the (S)-3-(N-Boc-amino)piperidine derivative.

Workflow Diagram:

Chiral_Pool_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Boc-Protection cluster_2 Step 3: Reduction cluster_3 Step 4: Tosylation cluster_4 Step 5: Cyclization L_Glutamic_Acid L-Glutamic Acid SOCl2_MeOH SOCl2, MeOH L_Glutamic_Acid->SOCl2_MeOH Dimethyl_Glutamate Dimethyl L-glutamate SOCl2_MeOH->Dimethyl_Glutamate Boc2O (Boc)2O, Et3N, DMAP Dimethyl_Glutamate->Boc2O N_Boc_Diester N-Boc Diester Boc2O->N_Boc_Diester NaBH4 NaBH4, MeOH N_Boc_Diester->NaBH4 Diol Diol NaBH4->Diol TsCl TsCl, Pyridine Diol->TsCl Ditosylate Ditosylate TsCl->Ditosylate Amine Amine (e.g., Benzylamine) Ditosylate->Amine Final_Product (S)-3-(N-Boc-amino)piperidine Derivative Amine->Final_Product

Caption: Chiral pool synthesis of a substituted piperidine from L-glutamic acid.

Route 2: Classical Resolution of (±)-1-Boc-3-hydroxypiperidine

This traditional yet effective method involves the separation of a racemic mixture of a piperidine derivative by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by crystallization.

Experimental Protocol: Resolution of (±)-1-Boc-3-hydroxypiperidine

Based on general resolution principles and patent literature.

  • Salt Formation: A solution of (±)-1-Boc-3-hydroxypiperidine (10.0 g, 49.7 mmol) in a suitable solvent (e.g., ethanol) is prepared. To this solution, a solution of a chiral resolving agent, such as (L)-camphorsulfonic acid (11.5 g, 49.7 mmol), in the same solvent is added.

  • Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The desired diastereomeric salt will preferentially crystallize out of the solution. The crystals are collected by filtration.

  • Liberation of the Free Base: The collected diastereomeric salt is dissolved in water, and the solution is basified with an aqueous base (e.g., 1N NaOH) to a pH of >10. The liberated free base is then extracted with an organic solvent (e.g., dichloromethane). The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically enriched (R)- or (S)-1-Boc-3-hydroxypiperidine. The resolving agent can often be recovered from the aqueous layer.

Workflow Diagram:

Classical_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation of Free Base Racemic_Piperidine (±)-1-Boc-3-hydroxypiperidine Resolving_Agent Chiral Resolving Agent (e.g., (L)-Camphorsulfonic Acid) Racemic_Piperidine->Resolving_Agent Diastereomeric_Salts Diastereomeric Salts (in solution) Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Desired_Salt Desired Diastereomeric Salt (solid) Crystallization->Desired_Salt Other_Salt Other Diastereomeric Salt (in mother liquor) Crystallization->Other_Salt Base_Treatment Base Treatment (e.g., NaOH) Desired_Salt->Base_Treatment Final_Product Enantiomerically Enriched Piperidine Base_Treatment->Final_Product Recovered_Agent Recovered Resolving Agent Base_Treatment->Recovered_Agent

Caption: Classical resolution of a racemic piperidine derivative.

Route 3: Asymmetric Catalysis - Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This modern approach utilizes a chiral rhodium catalyst to achieve a highly enantioselective synthesis of 3-substituted piperidines from readily available pyridines and boronic acids.

Experimental Protocol: Synthesis of Chiral 3-Arylpiperidine

Adapted from Fletcher et al., J. Am. Chem. Soc., 2023 [3][4][5]

  • Catalyst Preparation: In a glovebox, [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%) are added to a vial. Anhydrous toluene (1.0 mL) is added, and the mixture is stirred for 30 minutes.

  • Reaction Setup: To the catalyst solution, phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate, 0.5 mmol), the desired arylboronic acid (0.75 mmol), and a solution of cesium hydroxide (CsOH) in water (0.75 mmol in 0.5 mL) are added.

  • Reaction Execution: The vial is sealed and heated at 60°C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel and concentrated under reduced pressure to yield the enantioenriched 3-aryl-tetrahydropyridine.

  • Reduction to Piperidine: The resulting tetrahydropyridine is then subjected to standard reduction conditions (e.g., H₂, Pd/C) to afford the final chiral 3-arylpiperidine.

Workflow Diagram:

Asymmetric_Catalysis cluster_0 Step 1 & 2: Reaction Setup cluster_1 Step 3: Asymmetric Reductive Heck Reaction cluster_2 Step 4: Reduction Dihydropyridine Dihydropyridine Substrate Catalyst_System [Rh(cod)OH]2 + (S)-Segphos Dihydropyridine->Catalyst_System Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Catalyst_System Reaction_Mixture Reaction Mixture Catalyst_System->Reaction_Mixture Heating Heating (60°C) Reaction_Mixture->Heating Tetrahydropyridine Enantioenriched 3-Aryl-tetrahydropyridine Heating->Tetrahydropyridine Reduction Reduction (H2, Pd/C) Tetrahydropyridine->Reduction Final_Product Chiral 3-Arylpiperidine Reduction->Final_Product

Caption: Rhodium-catalyzed asymmetric synthesis of a 3-arylpiperidine.

Cost-Benefit Analysis: A Quantitative Comparison

The following table provides a semi-quantitative cost-benefit analysis of the three synthetic routes. The costs are estimates based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.

FeatureChiral Pool Synthesis (from L-Glutamic Acid)Classical Resolution (of (±)-1-Boc-3-hydroxypiperidine)Asymmetric Catalysis (Rh-Catalyzed Reductive Heck)
Starting Material Cost Very Low (L-glutamic acid is inexpensive)Moderate (racemic starting material is more expensive than L-glutamic acid)Moderate to High (depends on the cost of the dihydropyridine and boronic acid)
Reagent/Catalyst Cost Moderate (standard lab reagents)Moderate (chiral resolving agent can be expensive but is often recoverable)Very High (rhodium catalyst and chiral phosphine ligand are expensive)
Overall Yield Moderate (multi-step synthesis can lead to lower overall yields)Low (theoretical maximum of 50% for the desired enantiomer)High (typically high-yielding reactions)
Enantiomeric Excess (e.e.) High (>99%)Variable (depends on the efficiency of the resolution, can be >99% with optimization)Very High (>98%)
Scalability Good (well-established reactions)Moderate (large-scale crystallization can be challenging)Good (catalytic nature is advantageous for scale-up)
Time & Labor High (multiple steps)Moderate (fewer steps, but crystallization can be time-consuming)Low (often a one-pot procedure for the key asymmetric step)
Green Chemistry Principles Moderate (uses a renewable starting material, but multiple steps generate waste)Poor (inherently wasteful as 50% of the material is the undesired enantiomer)Good (catalytic process, high atom economy)
Estimated Cost per Gram

(low to moderate)

$
(moderate)

(high, primarily due to catalyst cost)

Expert Insights and Recommendations

As a Senior Application Scientist, the choice of synthetic route is contingent upon the specific project requirements.

  • For early-stage discovery and the synthesis of small quantities of diverse analogs, Asymmetric Catalysis offers unparalleled speed and efficiency in accessing novel chiral piperidines with high enantiopurity. While the initial catalyst investment is high, the ability to rapidly generate a library of compounds from different starting materials is a significant advantage.

  • For the production of a specific chiral piperidine on a larger scale where a racemic precursor is readily available, Classical Resolution can be a viable and cost-effective option, especially if the resolving agent can be efficiently recovered and recycled. However, the inherent 50% yield limitation must be considered.

  • When cost is the primary driver and a suitable chiral precursor is available in the chiral pool, Chiral Pool Synthesis is an attractive strategy. Although it is a longer and more labor-intensive route, the low cost of the starting materials can make it the most economical choice for large-scale manufacturing, provided the overall yield is acceptable.

Conclusion: A Strategic Approach to Chiral Piperidine Synthesis

The synthesis of chiral piperidines is a critical endeavor in the pursuit of novel therapeutics. There is no single "best" method; the optimal choice depends on a careful consideration of the project's specific needs, including the desired scale, the required level of enantiopurity, the available budget, and the timeline. By understanding the intricate balance of cost, efficiency, and stereoselectivity offered by different synthetic strategies, researchers can make informed decisions that accelerate the drug discovery and development process. The continued innovation in asymmetric catalysis and biocatalysis will undoubtedly provide even more powerful and economical tools for the synthesis of these vital chiral building blocks in the future.

References

  • Khom, V. B., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 60B, 519-524. Available at: [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21236-21245. Available at: [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (2015). Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Xiao, J., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 4, 869-877. Available at: [Link]

  • ResearchGate. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available at: [Link]

  • Indian Academy of Sciences. (2007). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Available at: [Link]

  • Lupine Publishers. (2018). Camphor Sulfonic Acid Catalyzed Facile and Atom Economical Access to Highly Substituted Piperidines. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible disposal of chemical substances is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, ensuring the safety of personnel and the integrity of our shared environment.

I. Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous piperidine derivatives, the primary risks associated with tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate are likely to include:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[5]

  • Toxicity: Piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1][6]

  • Flammability: Piperidine and related compounds can be flammable, with vapors potentially forming explosive mixtures with air.[2][3][6]

A comprehensive risk assessment should be conducted within the context of your specific laboratory environment and the quantities of the compound being handled.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling and preparing this compound for disposal. The following table outlines the minimum required PPE:

Protection Type Specific Equipment Rationale
Eye and Face Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][4]
Hand Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can lead to irritation or toxic effects.[1]
Body Flame-retardant lab coat or a chemical-resistant apron.To protect against accidental spills and potential flammability hazards.[1]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation of potentially harmful vapors or dust.[1][4]

III. Disposal Procedures: A Step-by-Step Approach

The cardinal rule for the disposal of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is to never discharge it into waterways, drains, or sewers.[2] All chemical waste must be managed in accordance with national and local regulations.[2] The recommended method of disposal is through an approved waste disposal plant, typically involving incineration.[4][6]

For Small Laboratory-Scale Quantities:
  • Segregation: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the waste to a suitable, sealed, and properly labeled container.

  • Waste Stream: Designate the waste as hazardous chemical waste. It should be segregated from other, non-hazardous laboratory waste.

  • Collection: Store the sealed container in a designated, well-ventilated, and secure waste collection area, away from heat, sparks, and open flames.[2][7]

  • Professional Disposal: Arrange for collection by a licensed professional waste disposal service.[6]

For Larger Quantities or Bulk Disposal:
  • Expert Consultation: For the disposal of larger quantities, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Specialized Packaging: The waste may require specific packaging and transportation protocols, which will be advised by the disposal experts.

  • Documentation: Ensure all necessary waste disposal documentation is completed accurately and retained for your records.

IV. Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: If the spill is significant, evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Control Ignition Sources: Eliminate all potential sources of ignition, such as open flames, sparks, and hot surfaces.[2][8]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2][6] Do not use combustible materials like paper towels to clean up the bulk of the spill.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials should also be treated as hazardous waste.

  • Personal Decontamination: If the compound comes into contact with skin, wash the affected area immediately with plenty of soap and water.[4] If it enters the eyes, rinse cautiously with water for several minutes.[4] Seek medical attention if irritation persists.

V. Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

DisposalWorkflow start Start: Disposal of tert-butyl (3s,4s)-3-amino-4- hydroxypiperidine-1-carboxylate haz_id 1. Hazard Identification (Based on Analogous Compounds) start->haz_id ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_id->ppe spill_check Spill or Residue? ppe->spill_check spill_manage Spill Management Protocol - Evacuate & Ventilate - Contain with Inert Material - Collect & Treat as Waste spill_check->spill_manage Yes waste_quant 3. Quantify Waste spill_check->waste_quant No decon Decontaminate Area spill_manage->decon decon->waste_quant small_quant Small (Lab) Quantity waste_quant->small_quant Small large_quant Large (Bulk) Quantity waste_quant->large_quant Large segregate 4a. Segregate in Labeled, Sealed Container small_quant->segregate consult_ehs 4b. Consult EHS/ Professional Disposal Service large_quant->consult_ehs store 5. Store in Designated Hazardous Waste Area segregate->store dispose 6. Dispose via Licensed Waste Disposal Service (Incineration Recommended) consult_ehs->dispose store->dispose end End: Safe and Compliant Disposal dispose->end

Caption: Disposal decision workflow for tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, upholding the highest standards of scientific practice and workplace safety.

References

  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. 1

  • Fisher Scientific. SAFETY DATA SHEET. 4

  • ChemSupply Australia. Safety Data Sheet PIPERIDINE. 2

  • Fisher Scientific. SAFETY DATA SHEET. 7

  • PubChem. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. 5

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. 3

  • ChemicalBook. tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate. 9

  • ChemScene. tert-Butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate. 10

  • Safety Data Sheet. 6

  • SAFETY DATA SHEET. 8

Sources

Navigating the Safe Handling of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the ability to handle complex chemical intermediates with confidence and precision is paramount. Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, a key building block in the synthesis of novel therapeutics, demands a thorough understanding of its handling characteristics to ensure both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.

Understanding the Hazard Profile

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][5]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3][4][5]

Given these potential hazards, a proactive and cautious approach to handling is essential. The following sections detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate. The following table summarizes the recommended PPE, with explanations for the necessity of each component.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves, tested to EN 374 standard.To prevent skin contact and subsequent irritation. Thicker gloves generally offer better protection.[6]
Eye Protection Safety goggles with side shields or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[4][7]
Body Protection A long-sleeved laboratory coat.To protect the skin on the arms and body from accidental contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.To prevent inhalation of airborne particles that may cause respiratory tract irritation.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

prep Preparation handling Handling prep->handling Proceed with caution post_handling Post-Handling handling->post_handling Decontaminate disposal Disposal post_handling->disposal Segregate waste

Caption: A simplified workflow for the safe handling of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.

1. Preparation:

  • Designated Area: Conduct all work with the compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8]

  • Gather Materials: Before starting, ensure all necessary PPE is readily available and in good condition. Have spill cleanup materials accessible.

  • Review Procedures: Familiarize yourself with the experimental protocol and the safety information in this guide.

2. Handling:

  • Avoid Dust Formation: This compound is likely a solid. Handle it carefully to avoid generating dust.[3][5]

  • Portioning: When weighing or transferring the compound, do so in a manner that minimizes the potential for creating airborne particles.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

3. Post-Handling:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All disposable materials that have come into contact with Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, including gloves, weigh boats, and contaminated paper towels, should be considered chemical waste.

  • Containerization: Place all contaminated solid waste into a clearly labeled, sealed container.

  • Institutional Guidelines: Dispose of the chemical waste in accordance with your institution's and local regulations.[3][5] Do not pour chemical waste down the drain.

By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly handle Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, ensuring a safe environment for yourself and your colleagues while advancing your research goals.

References

  • PubChem. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • PubChem. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • Jubilant Ingrevia Limited. (R)
  • Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]

  • Fisher Scientific. Safety Data Sheet: tert-Butyl 4-[4-(aminomethyl)
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).

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Retrosynthesis Analysis

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Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.